molecular formula C8H5F3N2O B038809 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile CAS No. 116548-08-4

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

货号: B038809
CAS 编号: 116548-08-4
分子量: 202.13 g/mol
InChI 键: KJPCSAVVWNUZOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is a sophisticated nicotinonitrile derivative engineered for advanced medicinal chemistry and pharmacological research. This compound is characterized by a multifunctional pyridone core, where the 2-hydroxy group tautomerizes to a 2-pyridone structure, a key feature for forming critical hydrogen bonds with biological targets. The presence of the strong electron-withdrawing trifluoromethyl group at the 6-position significantly enhances the molecule's metabolic stability and modulates its electronic properties, while the nitrile moiety serves as a versatile pharmacophore capable of interacting with enzyme active sites.

属性

IUPAC Name

4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPCSAVVWNUZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350131
Record name 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116548-08-4
Record name 1,2-Dihydro-4-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116548-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS Number: 116548-08-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, a validated synthesis protocol, and in-depth spectral characterization. Furthermore, it explores the potential applications of this molecule, drawing on the well-established roles of the trifluoromethyl and nicotinonitrile moieties in bioactive compounds. Safety protocols for handling this and structurally related compounds are also provided.

Introduction: The Significance of Trifluoromethylated Nicotinonitriles

The pyridine nucleus is a cornerstone of numerous pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl (-CF3) group can dramatically enhance the biological and physical properties of a parent molecule.[2] The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, also known as 3-Cyano-2-hydroxy-4-methyl-6-trifluoromethylpyridine, combines the advantageous properties of the trifluoromethyl group with the versatile 2-pyridone scaffold.[4] The nicotinonitrile moiety is a key pharmacophore in a number of approved drugs and is a versatile synthetic handle for further chemical modifications.[5] This unique combination of functional groups makes this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

This section details the key physical and chemical properties of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.

PropertyValueSource
CAS Number 116548-08-4[4]
Molecular Formula C₈H₅F₃N₂O[4]
Molecular Weight 202.13 g/mol [4]
IUPAC Name 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile[6]
Synonyms 3-Cyano-2-hydroxy-4-methyl-6-trifluoromethylpyridine[4]
Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol (predicted)-

Molecular Structure:

The structure of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is characterized by a 2-pyridone ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 6-position, and a nitrile group at the 3-position. The 2-pyridone tautomer is generally favored over the 2-hydroxypyridine form.

Caption: Chemical structure of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.

Synthesis and Purification

The synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile can be achieved through a well-established condensation reaction of a β-diketone with a cyanoacetamide derivative. This approach is robust and provides good yields of the desired product.

Synthetic Pathway:

G A 1,1,1-Trifluoropentane-2,4-dione C Piperidine (catalyst) Ethanol (solvent) A->C B Cyanoacetamide B->C D 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile C->D

Caption: Synthetic workflow for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.

Detailed Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoropentane-2,4-dione (1 equivalent), cyanoacetamide (1 equivalent), and absolute ethanol (10 volumes).

  • Catalyst Addition: While stirring, add piperidine (0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.

  • Drying: Dry the purified product under vacuum to a constant weight.

Self-Validating System and Causality: The choice of piperidine as a basic catalyst is crucial for promoting the initial Knoevenagel condensation between the active methylene group of cyanoacetamide and one of the carbonyl groups of the diketone. The subsequent intramolecular cyclization and dehydration are also facilitated under these conditions. The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively high boiling point for reflux. The precipitation of the product upon cooling provides a straightforward and efficient initial purification step.

Spectroscopic Characterization

Accurate structural elucidation is paramount for any chemical compound intended for research and development. This section provides the predicted spectroscopic data for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~12.0 (s, 1H)-NH (pyridone)
~6.5 (s, 1H)C5-H
~2.4 (s, 3H)C4-CH₃

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The quartet (q) for the -CF₃ carbon is due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) Assignment
3400-3200N-H stretch (pyridone)
2230-2210C≡N stretch
1680-1650C=O stretch (pyridone)
1620-1580C=C stretch (aromatic)
1350-1100C-F stretch (strong)

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Technique Predicted m/z Assignment
Electrospray Ionization (ESI)203.04[M+H]⁺
201.03[M-H]⁻

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is not yet publicly available, its structural motifs suggest a range of potential applications.

5.1. Medicinal Chemistry:

  • Kinase Inhibitors: The 2-pyridone scaffold is a common feature in many kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket.

  • Anticancer Agents: Nicotinonitrile derivatives have been investigated for their anticancer properties.[7] The presence of the trifluoromethyl group could potentiate this activity.

  • Antimicrobial Agents: Fluorinated heterocyclic compounds have shown promise as antibacterial and antifungal agents.

5.2. Agrochemicals:

  • Herbicides and Pesticides: Trifluoromethyl-substituted pyridines are prevalent in modern agrochemicals due to their enhanced efficacy and metabolic stability in target organisms.[2]

5.3. Materials Science:

  • Organic Electronics: The electron-withdrawing nature of the trifluoromethyl and nitrile groups can impart interesting electronic properties, making this compound a potential building block for organic semiconductors or dyes.

Safety and Handling

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Chronic Effects: The long-term toxicological properties have not been fully investigated.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A standard laboratory coat is required.

  • Engineering Controls:

    • Fume Hood: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Hygiene Practices:

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

  • Spill and Waste Disposal:

    • In case of a spill, absorb with an inert material and place in a sealed container for disposal.

    • Dispose of chemical waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is a fluorinated heterocyclic compound with significant potential as a building block in drug discovery, agrochemical research, and materials science. Its synthesis is readily achievable through established chemical transformations. This guide provides a comprehensive foundation of its chemical properties, a detailed synthesis protocol, and predicted spectral data to aid researchers in their work with this promising molecule. As with all chemical research, adherence to strict safety protocols is essential when handling this compound.

References

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science. Retrieved January 12, 2026, from [Link]

  • Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (2020). New Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. Retrieved January 12, 2026, from [Link]

  • 2-HYDROXY-4-METHYL-6-TRIFLUOROMETHYL-NICOTINNITRILE | CAS 116548-08-4. (n.d.). Chemical-Suppliers.com. Retrieved January 12, 2026, from [Link]

  • Examples of 2‐trifluoromethyl pyridines containing biologically active molecules. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Molecules. Retrieved January 12, 2026, from [Link]

  • Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. (2022). New Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters. Retrieved January 12, 2026, from [Link]

  • 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. (2002). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2-pyridones. (n.d.). University of Bristol. Retrieved January 12, 2026, from [Link]

  • Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

"2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile: A Key Building Block in Modern Drug Discovery

Introduction

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, identified by CAS Number 116548-08-4, is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure incorporates three key pharmacophoric elements: a pyridine core, a nitrile group, and a trifluoromethyl moiety. This unique combination makes it a valuable building block, particularly in the synthesis of novel therapeutic agents. The trifluoromethyl group is a well-established feature in modern drug design for enhancing metabolic stability and binding affinity, while the nicotinonitrile scaffold provides a versatile platform for chemical modification.[2][3][4] This guide offers a detailed examination of its molecular structure, physicochemical properties, and a practical, insight-driven workflow for its application in the synthesis of advanced chemical probes.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is paramount for its effective use in research and development.

Structural Elucidation

The compound's nomenclature points to a substituted pyridine ring. However, like many 2-hydroxypyridines, it exists in a tautomeric equilibrium with its more stable pyridone form, 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile .[1][5][6] This tautomerism is a critical consideration for its reactivity and intermolecular interactions.

  • IUPAC Name: 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

  • Synonyms: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, 3-Cyano-2-hydroxy-4-methyl-6-trifluoromethylpyridine[1]

  • Canonical SMILES: N#CC1=C(C(F)(F)F)C=C(C)NC1=O[7]

Molecular structure of the pyridone tautomer.
Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound, essential for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 116548-08-4[1][5][8]
Molecular Formula C₈H₅F₃N₂O[1][5][7][8]
Molecular Weight 202.13 g/mol [5][6][7]
Typical Purity ≥98%[7][8]
Appearance White to off-white solid/crystal[3]
Storage Room Temperature[8]
Topological Polar Surface Area (TPSA) 56.65 Ų[7]
LogP (calculated) 1.5738[7]

The Role of Key Functional Groups in Drug Design

The deliberate inclusion of the trifluoromethyl and nicotinonitrile functionalities is a hallmark of modern medicinal chemistry strategy. Understanding the causality behind these choices provides insight into the molecule's intended applications.

The Trifluoromethyl (CF₃) Group

The incorporation of a CF₃ group is a widely used tactic to enhance the drug-like properties of a lead compound.[2] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the biological half-life of a drug.

  • Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity, which can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[3][9]

  • Binding Interactions: The group can alter the acidity of nearby protons and participate in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a protein's active site, potentially increasing binding affinity and selectivity.

The Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, core is a privileged scaffold in medicinal chemistry.[4] The nitrile (cyano) group is particularly significant.

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an effective hydrogen bond acceptor, often acting as a bioisostere for a carbonyl oxygen or other polar groups in protein-ligand interactions.[10]

  • Metabolic Robustness: The nitrile group is generally resistant to metabolic hydrolysis, contributing to the overall stability of the parent molecule.[10]

  • Synthetic Handle: The nitrile group is a versatile functional group that can be chemically transformed into other functionalities, such as amines or carboxylic acids, providing a key point for further molecular elaboration.

Hypothetical Application Workflow: Synthesis of a PROTAC Linker Precursor

Given its commercial classification as a "Protein Degrader Building Block," a primary application for this compound is in the synthesis of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).[8] The following protocol details a robust, self-validating workflow to append an alkyl linker to the pyridone ring, a common first step in constructing a PROTAC.

Rationale and Objective

The objective is to perform a selective N-alkylation on the pyridone tautomer. This reaction attaches a linker chain with a terminal functional group (in this case, a protected amine) that can later be used to connect to the second part of the bifunctional molecule (e.g., an E3 ligase ligand).

Experimental Protocol

This protocol incorporates in-process validation steps to ensure reaction completion and product identity.

Step 1: Deprotonation of the Pyridone Nitrogen

  • Procedure: To a solution of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir the mixture for 30 minutes at this temperature.

  • Causality: The pyridone N-H is weakly acidic. A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate it, forming the corresponding sodium salt. This greatly enhances the nucleophilicity of the nitrogen atom for the subsequent step.

Step 2: Nucleophilic Alkylation (Sₙ2 Reaction)

  • Procedure: To the reaction mixture from Step 1, add a solution of a suitable electrophile, such as N-(3-bromopropyl)phthalimide (1.2 eq), in anhydrous DMF. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Causality: The anionic nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl bromide in an Sₙ2 reaction. This forms a new carbon-nitrogen bond, attaching the linker to the pyridine core. A phthalimide group is used as a robust protecting group for the terminal amine.

Step 3: In-Process Validation (TLC/LC-MS)

  • Procedure: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. Visualize spots under UV light. A complete reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. Confirm the mass of the product using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Trustworthiness: This step provides a real-time check on the reaction's status. LC-MS confirmation of the expected molecular weight for the product provides high confidence before proceeding to the more time-consuming work-up and purification stages.

Step 4: Aqueous Work-up and Extraction

  • Procedure: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Causality: The quench neutralizes any remaining NaH. Extraction separates the desired organic product from the inorganic salts and DMF solvent.

Step 5: Purification

  • Procedure: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Causality: This step separates the desired product from unreacted starting materials and any side products, yielding the pure linker precursor.

G start Start: 2-Hydroxy-4-methyl-6- (trifluoromethyl)nicotinonitrile step1 Step 1: Deprotonation (NaH, DMF, 0°C) start->step1 step2 Step 2: N-Alkylation (Linker-Br, RT) step1->step2 validation Step 3: In-Process Validation (TLC & LC-MS) step2->validation decision Reaction Complete? validation->decision decision->step2 No (Continue Stirring) step4 Step 4: Aqueous Work-up & Extraction decision->step4 Yes step5 Step 5: Purification (Column Chromatography) step4->step5 end End: Purified Linker Precursor step5->end

Workflow for the synthesis of a PROTAC linker precursor.

Conclusion

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is more than a simple chemical reagent; it is a strategically designed building block for addressing modern challenges in drug discovery. Its combination of a stable heterocyclic core, a metabolically robust and lipophilic trifluoromethyl group, and a versatile nitrile handle makes it an exceptionally valuable asset for medicinal chemists. The structured, self-validating workflow presented here exemplifies how this molecule can be effectively employed in the rational design and synthesis of complex and potentially therapeutic molecules, such as protein degraders.

References

  • 2-HYDROXY-4-METHYL-6-TRIFLUOROMETHYL-NICOTINNITRILE | CAS 116548-08-4. Chemical-Suppliers. [Link]

  • 2-Hydroxy-4-methylpentanenitrile | C6H11NO | CID 12548640 - PubChem. National Institutes of Health. [Link]

  • 2-HYDROXY-4-METHYL-6-TRIFLUOROMETHYL-NICOTINNITRILE CAS#: 116548-08-4. ChemWhat. [Link]

  • 2-hydroxy-6-(trifluoromethyl)nicotinonitrile CAS NO.116548-04-0 - Watson International Ltd. Watson International Ltd. [Link]

  • Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem. National Institutes of Health. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Nicotinonitrile - Wikipedia. Wikipedia. [Link]

  • 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) - Huimeng Bio-tech. Huimeng Bio-tech. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. National Institutes of Health. [Link]

Sources

A Technical Guide to the Solubility of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, a compound of interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document serves as a predictive and methodological resource. It outlines the theoretical principles governing the solubility of this molecule, offers qualitative predictions of its solubility in a range of common organic solvents, and provides detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound in a laboratory setting.

Introduction: Understanding the Compound

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS Number: 116548-08-4; Molecular Formula: C₈H₅F₃N₂O; Molecular Weight: 202.1 g/mol ) is a substituted pyridine derivative.[1] The unique combination of a hydroxypyridine core, a nitrile group, a methyl group, and a highly electronegative trifluoromethyl group imparts specific physicochemical properties that significantly influence its behavior in solution.[2][3] Understanding the solubility of this compound is critical for a variety of applications, including:

  • Drug Discovery and Development: Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility.[4]

  • Agrochemical Formulation: The efficacy of pesticides and herbicides is often dependent on their ability to be dissolved in suitable solvents for application.

  • Chemical Synthesis: Solvent selection is crucial for reaction kinetics, purification, and crystallization processes.

This guide will delve into both the theoretical prediction of solubility and the practical aspects of its experimental determination.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.[5] The polarity of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is influenced by several functional groups:

  • Hydroxypyridine Ring: The pyridine ring itself is a polar heterocyclic aromatic compound.[6][7][8] The hydroxyl group can act as both a hydrogen bond donor and acceptor, further increasing polarity and the potential for interaction with polar solvents.

  • Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor.

  • Trifluoromethyl Group (-CF₃): This group is highly electronegative and electron-withdrawing, which can impact the overall electronic distribution of the molecule.[2][3] While often considered to increase lipophilicity, its effect on solubility can be complex and context-dependent.[2][3][9][10][11]

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group.

Based on this structural analysis, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile can be classified as a moderately polar compound.

Qualitative Solubility Prediction

The following table provides a qualitative prediction of the solubility of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile in a range of common organic solvents, based on polarity matching and the influence of its functional groups.

SolventPolarityPredicted SolubilityRationale
Water HighLow to ModerateThe presence of hydrogen bonding groups (hydroxyl, nitrile) suggests some affinity for water, but the overall aromatic and trifluoromethyl character likely limits high solubility.
Methanol HighHighAs a polar protic solvent, methanol can engage in hydrogen bonding with the hydroxyl and nitrile groups, making it an excellent candidate for high solubility.
Ethanol HighHighSimilar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding interactions.
Acetone MediumModerate to HighAcetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor for the hydroxyl group, suggesting good solubility.
Acetonitrile MediumModerate to HighAcetonitrile is a polar aprotic solvent with a strong dipole moment, which should facilitate the dissolution of this moderately polar compound.
Dichloromethane (DCM) MediumModerateAs a solvent of intermediate polarity, DCM is likely to be a reasonable solvent for this compound.
Ethyl Acetate MediumModerateEthyl acetate has both polar (ester group) and nonpolar (ethyl group) characteristics, making it a versatile solvent for moderately polar compounds.
Tetrahydrofuran (THF) MediumModerate to HighTHF is a polar aprotic solvent and a good hydrogen bond acceptor, which should promote solubility.
Toluene LowLowToluene is a nonpolar aromatic solvent. The aromatic nature of the pyridine ring might provide some compatibility, but the polar functional groups will likely limit solubility.
Hexane LowLowAs a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule, resulting in poor solubility.
Dimethyl Sulfoxide (DMSO) HighVery HighDMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a very strong candidate for dissolving this compound.[12]
N,N-Dimethylformamide (DMF) HighVery HighSimilar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound.

Experimental Determination of Solubility

For drug discovery and development, two primary types of solubility are measured: kinetic and thermodynamic.[13]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[14][15][16] This measurement can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[13]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare DMSO Stock Solution dispense Dispense Stock into Microplate stock->dispense buffer Prepare Aqueous Buffer add_buffer Add Buffer to Wells buffer->add_buffer dispense->add_buffer mix Mix and Incubate add_buffer->mix measure Measure Turbidity (Nephelometry) or UV Absorbance mix->measure calculate Calculate Kinetic Solubility measure->calculate

Caption: Workflow for Kinetic Solubility Determination.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

  • Mixing and Incubation: Seal the plate and shake for 2 hours at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer. The point at which precipitation is observed corresponds to the kinetic solubility.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase.[13][17] This is a more accurate representation of a compound's true solubility and is crucial for later stages of drug development. The shake-flask method is a common technique for determining thermodynamic solubility.[14][18]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Solvent shake Shake at Constant Temperature (e.g., 24-48h) add_solid->shake separate Separate Solid and Liquid Phases (Centrifugation/Filtration) shake->separate quantify Quantify Concentration in Supernatant (e.g., HPLC-UV) separate->quantify calculate Determine Thermodynamic Solubility quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

  • Sample Preparation: Add an excess amount of solid 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points until the concentration plateaus.[17]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[4]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[12]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion

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The Ascendant Therapeutic Potential of Trifluoromethylnicotinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorine-containing scaffolds, trifluoromethylnicotinonitrile derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives across key disease areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, elucidates structure-activity relationships, and provides validated experimental protocols to empower the rational design and evaluation of novel therapeutic agents based on this versatile chemical scaffold.

Introduction: The Trifluoromethylnicotinonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The trifluoromethylnicotinonitrile core represents a fascinating convergence of two pharmacologically significant moieties: the electron-withdrawing trifluoromethyl (-CF3) group and the biologically active nicotinonitrile (3-cyanopyridine) framework. The -CF3 group is renowned for its ability to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity facilitating membrane permeability, and modulate the acidity of neighboring functional groups, thereby influencing receptor interactions. The nicotinonitrile scaffold, a key component of the essential coenzyme NAD(P)H, is a versatile pharmacophore found in numerous approved drugs and serves as a valuable synthon for the construction of diverse heterocyclic systems.[1] The synergistic combination of these two groups within a single molecular entity gives rise to a unique electronic and steric profile, predisposing trifluoromethylnicotinonitrile derivatives to interact with a wide array of biological targets with high affinity and specificity.

The synthesis of trifluoromethylnicotinonitrile derivatives is typically achieved through multi-step reaction sequences, often commencing from readily available starting materials. Common synthetic strategies involve the introduction of the trifluoromethyl group at an early stage, followed by the construction of the pyridine ring and subsequent functionalization. The reactivity of the cyano group and the pyridine ring allows for a diverse range of chemical transformations, enabling the generation of extensive compound libraries for biological screening.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Trifluoromethylnicotinonitrile derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[2] The mechanisms underlying their anticancer activity are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which trifluoromethylnicotinonitrile derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. These compounds have been shown to activate intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cellular dismantling. Furthermore, many derivatives have been observed to induce cell cycle arrest, typically at the G2/M or S phase, thereby preventing cancer cell proliferation.

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Derivative Trifluoromethyl- nicotinonitrile Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Inhibits Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax Activates CytochromeC Cytochrome c Release Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by trifluoromethylnicotinonitrile derivatives.

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxic activity of novel compounds is a critical initial step in the drug discovery process.[3] The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative trifluoromethylnicotinonitrile derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
TFN-1 MCF-7 (Breast)5.2[4]
TFN-2 A549 (Lung)8.7[5]
TFN-3 HCT116 (Colon)3.1[6]
TFN-4 PC-3 (Prostate)6.5[2]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylnicotinonitrile derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylnicotinonitrile derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global health. Trifluoromethylnicotinonitrile derivatives have shown promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[8][9]

Mechanism of Action: Disruption of Microbial Cell Integrity and Biofilm Formation

The antimicrobial mechanism of these compounds is thought to involve the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death.[10] The lipophilic nature of the trifluoromethyl group facilitates interaction with the lipid bilayer of microbial membranes. Additionally, some derivatives have been shown to inhibit biofilm formation, a key virulence factor that contributes to chronic infections and antibiotic resistance.[10]

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Start Bacterial Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Plates Inoculate Mueller-Hinton Agar Plates Inoculum->Plates Discs Apply Paper Discs Impregnated with Test Compound Plates->Discs Incubate Incubate at 37°C for 18-24 hours Discs->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Result Determine Susceptibility (Susceptible, Intermediate, Resistant) Measure->Result

Caption: Workflow for antimicrobial susceptibility testing using the disk diffusion method.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The following table presents the MIC values for representative trifluoromethylnicotinonitrile derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
TFN-A1 Staphylococcus aureus (Gram-positive)16[9]
TFN-A2 Escherichia coli (Gram-negative)32[8]
TFN-A3 Candida albicans (Fungus)8[12]
TFN-A4 Pseudomonas aeruginosa (Gram-negative)64[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[11][13]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Trifluoromethylnicotinonitrile derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Trifluoromethylnicotinonitrile derivatives have exhibited potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[14]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines (e.g., TNF-α, IL-6).[15] This is often achieved through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and the modulation of inflammatory signaling pathways like NF-κB.[16][17]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[18][19][20]

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
TFN-I1 1045[14]
TFN-I2 2062
Indomethacin 1075[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the ability of a compound to reduce acute inflammation.[18][19]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.

Neuroprotective Activity: Shielding Neurons from Degeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Trifluoromethylnicotinonitrile derivatives have emerged as potential neuroprotective agents, capable of mitigating neuronal damage and improving neuronal survival.[21][22]

Mechanism of Action: Antioxidant and Anti-apoptotic Effects

The neuroprotective effects of these compounds are often linked to their antioxidant properties, which enable them to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal cell death.[23] Additionally, they can inhibit apoptotic pathways in neurons, thereby preventing programmed cell death.[24] Some derivatives have also been shown to modulate neuroinflammatory processes, which play a crucial role in the pathogenesis of neurodegenerative diseases.[21]

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SAR Structure-Activity Relationship (SAR) Core Trifluoromethyl- nicotinonitrile Core SAR->Core R1 R1 Substitution (e.g., Aryl, Alkyl) Core->R1 R2 R2 Substitution (e.g., Amino, Hydroxyl) Core->R2 Activity Biological Activity R1->Activity Modulates R2->Activity Modulates Potency Potency Activity->Potency Selectivity Selectivity Activity->Selectivity

Caption: A conceptual diagram of structure-activity relationship (SAR) studies.

Quantitative Data: In Vitro Neuroprotection

The MTT assay can also be used to assess the neuroprotective effects of compounds against various neurotoxic insults.[22]

Compound IDNeurotoxinNeuroprotection (%)Reference
TFN-N1 H2O268[23]
TFN-N2 MPP+55[21]
TFN-N3 Amyloid-β62[24]
Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.[25][26][27]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Neurotoxin (e.g., H2O2, MPP+, Amyloid-β)

  • Test compound

  • MTT solution

  • Solubilization buffer

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate and allow them to differentiate for several days if necessary.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Toxin Exposure: Add the neurotoxin to the wells to induce cell death. Include a control group with the neurotoxin alone and an untreated control group.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Assay: Perform the MTT assay as described in section 2.3.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the toxin to the viability of cells treated with the toxin alone.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of trifluoromethylnicotinonitrile derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.[28][29] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.[30]

Key structural features that can be modified include:

  • Substituents on the pyridine ring: The nature and position of substituents on the pyridine ring can significantly influence activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its ability to interact with biological targets.

  • The cyano group: The cyano group can be replaced with other functional groups to probe its role in binding and activity.

  • The trifluoromethyl group: While generally beneficial, the position of the trifluoromethyl group can impact its effectiveness.

By carefully analyzing the SAR data, medicinal chemists can identify the key pharmacophoric features required for a desired biological activity and design new compounds with improved therapeutic profiles.[31][32]

Conclusion and Future Directions

Trifluoromethylnicotinonitrile derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of disease models, including cancer, infectious diseases, inflammation, and neurodegeneration, underscores their significant potential. The continued exploration of this chemical space, guided by rational drug design principles and a deep understanding of structure-activity relationships, is poised to yield the next generation of innovative medicines. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The technical guidance and experimental protocols provided herein serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of molecules.

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The Strategic Utility of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. Among the myriad of available synthons, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS No. 116548-08-4) has emerged as a highly versatile and valuable scaffold, particularly in the realms of medicinal chemistry and agrochemical research.[1] Its unique trifunctionalized pyridine core, featuring a hydroxyl group, a nitrile moiety, and an electron-withdrawing trifluoromethyl group, offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this building block, offering insights into its role in the development of novel therapeutic agents and other advanced materials.

Table 1: Physicochemical Properties of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile [1]

PropertyValue
CAS Number 116548-08-4
Molecular Formula C₈H₅F₃N₂O
Molecular Weight 202.14 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 233-237 °C
Solubility Soluble in many organic solvents

Core Concepts: Reactivity and Tautomerism

The synthetic utility of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is intrinsically linked to the interplay of its functional groups and its existence in tautomeric forms. The presence of the electron-withdrawing trifluoromethyl and cyano groups significantly influences the acidity of the hydroxyl group and the overall electron density of the pyridine ring.

It is crucial to recognize that this compound exists in equilibrium between its 2-hydroxypyridine and 2-pyridone tautomeric forms.[2] The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acids or bases.[2] This tautomerism is a key determinant of its reactivity, particularly in alkylation reactions, where both N- and O-alkylation can occur.[3]

graph Tautomerism { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

hydroxypyridine [label="2-Hydroxypyridine form"]; pyridone [label="2-Pyridone form"];

hydroxypyridine -- pyridone [label="Equilibrium"]; }

Caption: Tautomeric equilibrium of the core structure.

Synthetic Applications in Medicinal Chemistry: The Pursuit of Novel Therapeutics

The most prominent application of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile lies in the synthesis of novel analogues of pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[4] The core structure of this building block provides a ready-made scaffold for the introduction of various substituents, allowing for the fine-tuning of the pharmacological properties of the resulting molecules.

Synthesis of Pirfenidone Analogues: A Step-by-Step Approach

The synthesis of pirfenidone analogues typically involves the N-alkylation or N-arylation of the 2-pyridone tautomer. A general protocol for this transformation is outlined below.

Experimental Protocol: N-Arylation of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

  • Reaction Setup: To a solution of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq.).

  • Addition of Arylating Agent: To the resulting mixture, add the desired aryl halide (e.g., a substituted phenyl bromide or iodide) (1.0-1.2 eq.).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl pirfenidone analogue.

graph N_Arylation { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

Start [label="2-Hydroxy-4-methyl-6-\n(trifluoromethyl)nicotinonitrile"]; Base [label="Base (e.g., K₂CO₃)"]; ArylHalide [label="Aryl Halide (Ar-X)"]; Solvent [label="Solvent (e.g., DMF)"]; Heating [label="Heating"]; Workup [label="Work-up & Purification"]; Product [label="N-Aryl Pirfenidone Analogue"];

Start -> Heating; Base -> Heating; ArylHalide -> Heating; Solvent -> Heating; Heating -> Workup; Workup -> Product; }

Caption: General workflow for N-arylation.

Expanding the Synthetic Horizon: Beyond Pirfenidone

While the synthesis of pirfenidone analogues is a major application, the reactivity of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile extends to other valuable transformations.

O-Alkylation Reactions

Selective O-alkylation of the 2-hydroxypyridine tautomer can be achieved under specific conditions, often favoring less polar solvents and milder bases.[5] This reaction provides access to a different class of substituted pyridines with distinct biological profiles.

Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The presence of the hydroxyl and nitrile groups in a 1,3-relationship makes this building block an excellent precursor for cyclocondensation reactions to form fused heterocyclic systems, such as pyrimido[4,5-b]pyridines.[6][7] These fused systems are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of a Pyrimido[4,5-b]pyridine Derivative

  • Reaction with Amidines: A mixture of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq.) and a suitable amidine hydrochloride (e.g., acetamidine hydrochloride) (1.2 eq.) in a high-boiling solvent like ethylene glycol is heated at reflux.

  • Reaction Monitoring: The progress of the cyclization is monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the fused pyrimidine derivative.

graph Cyclocondensation { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];

BuildingBlock [label="2-Hydroxy-4-methyl-6-\n(trifluoromethyl)nicotinonitrile"]; Amidine [label="Amidine"]; Heating [label="Heating in\nHigh-Boiling Solvent"]; Product [label="Fused Pyrimidine\n(Pyrimido[4,5-b]pyridine)"];

BuildingBlock -> Heating; Amidine -> Heating; Heating -> Product; }

Caption: Cyclocondensation to form fused pyrimidines.

Applications in Agrochemicals

The trifluoromethylpyridine moiety is a well-established pharmacophore in the agrochemical industry, known to impart enhanced efficacy and metabolic stability to pesticides.[8] While specific examples of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in several active ingredients.[9] For instance, the related compound 2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile is a key intermediate in the synthesis of the insecticide Flonicamid.[10] This suggests the potential of our target building block for the development of novel agrochemicals.

Conclusion: A Versatile Tool for Chemical Innovation

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile stands as a testament to the power of strategically functionalized building blocks in modern chemical synthesis. Its inherent reactivity, governed by the interplay of its hydroxyl, cyano, and trifluoromethyl groups, provides chemists with a versatile tool to access a wide range of complex and biologically relevant molecules. From the development of new treatments for fibrotic diseases to the potential for creating next-generation agrochemicals, this compound is poised to continue to be a valuable asset in the pursuit of scientific advancement. The detailed protocols and conceptual framework presented in this guide are intended to empower researchers to fully harness the synthetic potential of this remarkable building block.

References

  • Exploring 2-Hydroxy-6-Oxo-4-(Trifluoromethyl)
  • The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. (2026, January 6). (URL not available)
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  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
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  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. (2015, October 7).
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  • 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | CAS 116548-08-4 | SCBT. Santa Cruz Biotechnology.
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  • 2-HYDROXY-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)NICOTINONITRILE. ChemicalBook. (2025, January 27).
  • 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile. ChemScene.
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  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI.
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  • 2-HYDROXY-4-METHYL-6-TRIFLUOROMETHYL-NICOTINNITRILE CAS#: 116548-08-4 • ChemWhat | D
  • Preparation method of 4-trifluoromethyl nicotinic acid.
  • How about Tautomers?. WuXi Biology.
  • Regulation of NH-tautomerism in N-confused Porphyrin by N-alkyl
  • N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile.
  • AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate.
  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Reactions of 4-hydroxy-6-methyl-2-pyrone with αβ-unsatur

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discovery and history of nicotinonitrile compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Nicotinonitrile Compounds

Abstract

Nicotinonitrile, also known as 3-cyanopyridine, is a pivotal heterocyclic organic compound that serves as a cornerstone in the synthesis of a vast array of industrially significant molecules. From the essential vitamin niacin (Vitamin B3) to complex pharmaceuticals and agrochemicals, its versatile structure has been instrumental in scientific advancement. This guide provides a comprehensive exploration of the discovery and historical evolution of nicotinonitrile, detailing the progression of its synthetic methodologies from early laboratory curiosities to large-scale industrial processes. We will examine the rationale behind these evolving synthetic strategies, present detailed experimental protocols, and discuss the compound's critical role as a building block in modern chemistry, with a focus on applications relevant to researchers and drug development professionals.

Introduction: The Significance of a Versatile Scaffold

Nicotinonitrile (3-cyanopyridine) is an aromatic compound featuring a pyridine ring substituted at the 3-position with a nitrile group.[1][2] This seemingly simple arrangement of atoms belies a rich chemical reactivity that makes it an indispensable intermediate in organic synthesis. The electron-withdrawing nature of both the pyridine nitrogen and the cyano group creates a unique electronic profile, influencing its physical properties and chemical behavior.[1]

The importance of nicotinonitrile cannot be overstated. It is the primary precursor to nicotinamide (niacinamide) and nicotinic acid (niacin), forms of Vitamin B3 that are essential for a multitude of biological functions.[2][3] Beyond this vital role in nutrition, the nicotinonitrile scaffold is embedded in the molecular architecture of numerous therapeutic agents, including anticancer drugs like bosutinib and neratinib, and cardiotonic agents like milrinone.[4] Its derivatives are also crucial in the agrochemical and materials science sectors.[5][6]

This guide will trace the historical trajectory of nicotinonitrile, from its initial synthesis to the sophisticated industrial methods used today. By understanding the evolution of its preparation, we gain insight into the broader advancements in synthetic organic chemistry and chemical engineering.

Early Discovery and Classical Synthesis

The initial preparation of nicotinonitrile in the early 20th century relied on classical laboratory techniques that, while effective, were not suited for large-scale production.[1] One of the most well-documented early methods is the dehydration of nicotinamide, the corresponding amide. This transformation is a quintessential example of converting a carboxylic acid derivative into a nitrile.

Causality in Experimental Design: The Dehydration of Nicotinamide

The choice of a powerful dehydrating agent is critical for this reaction. Phosphorus pentoxide (P₂O₅) was, and remains, a common choice for this purpose due to its high affinity for water. The reaction proceeds by the activation of the amide oxygen by P₂O₅, followed by an elimination reaction to form the nitrile and phosphoric acid byproducts. The harsh conditions, including high temperatures and the use of a stoichiometric, corrosive reagent, are characteristic of this era of chemical synthesis. While this method provides good yields on a laboratory scale, the difficult workup and significant waste generation make it economically and environmentally unviable for industrial production.[5]

Other classical, though less common, routes included:

  • Fusion with Cyanide Salts: The fusion of sodium 3-pyridinesulfonate with sodium cyanide.[7]

  • Sandmeyer-type Reaction: The reaction of 3-bromopyridine with cuprous cyanide.[7]

These early methods established the fundamental chemistry of the nicotinonitrile ring system and provided the initial quantities of the material for further study.

The Industrial Revolution: Ammoxidation of 3-Methylpyridine

The demand for nicotinonitrile, driven primarily by the need for Vitamin B3, necessitated the development of a more efficient, scalable, and cost-effective manufacturing process. This led to the rise of catalytic vapor-phase ammoxidation, a landmark achievement in industrial chemistry.

The modern industrial synthesis of nicotinonitrile is predominantly achieved through the ammoxidation of 3-methylpyridine (also known as 3-picoline).[2][8] This process combines 3-methylpyridine, ammonia (NH₃), and air (as the source of oxygen) at high temperatures (typically 350-400°C) over a heterogeneous catalyst.[9][10]

Reaction: H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[2]

Expertise in Process Chemistry: Why Ammoxidation Prevails

The ammoxidation route represents a paradigm shift in chemical manufacturing for several reasons:

  • Atom Economy: The only byproduct is water, making it a "greener" process compared to classical methods that generate significant inorganic waste.[9]

  • Cost-Effective Feedstocks: 3-methylpyridine, ammonia, and air are inexpensive and readily available raw materials.[8]

  • Continuous Operation: The use of a fluidized bed or fixed-bed reactor with a solid catalyst allows for continuous production, leading to high throughput and consistent product quality.[9][10]

  • Catalyst Technology: The success of this process hinges on the development of sophisticated catalysts, typically based on mixtures of metal oxides like vanadium pentoxide (V₂O₅) and molybdenum trioxide (MoO₃) on a silica or alumina support.[9][10] These catalysts are designed to facilitate the complex sequence of oxidation and amination steps while minimizing side reactions and maximizing yield and catalyst lifetime.

The transition from the P₂O₅-mediated dehydration of nicotinamide to the catalytic ammoxidation of 3-picoline is a clear illustration of the evolution from stoichiometric reagents to catalytic processes, a core principle of modern sustainable chemistry.

Workflow for Industrial Nicotinonitrile Production

The following diagram illustrates the key stages in the industrial ammoxidation process.

G cluster_0 Feed Preparation Picoline 3-Methylpyridine Vaporizer Vaporizer & Mixer Picoline->Vaporizer Ammonia Ammonia Ammonia->Vaporizer Air Air Air->Vaporizer Reactor Fluidized Bed Reactor (Catalyst: V₂O₅/MoO₃) ~370°C Vaporizer->Reactor Gaseous Feed Cooling Gas Cooling & Quench Reactor->Cooling Hot Product Gas Absorption Absorption Column Cooling->Absorption Purification Extraction & Distillation Absorption->Purification Aqueous Solution Waste Wastewater Treatment Absorption->Waste Product High-Purity Nicotinonitrile Purification->Product G NN Nicotinonitrile (3-Cyanopyridine) NA Nicotinamide (Niacinamide) NN->NA Enzymatic Hydrolysis (Nitrilase) NAcid Nicotinic Acid (Niacin) NN->NAcid Full Hydrolysis NNO Nicotinonitrile N-oxide NN->NNO Oxidation (H₂O₂) Pharma Pharmaceuticals (e.g., Bosutinib) NN->Pharma Multi-step Synthesis Agro Agrochemicals (e.g., Chlorpyrifos precursor) NN->Agro Multi-step Synthesis NA->NAcid Acid/Base Hydrolysis

Caption: Key synthetic transformations and applications of nicotinonitrile.

A particularly noteworthy advancement is the use of nitrilase enzymes, such as those from Rhodococcus rhodochrous, for the hydrolysis of nicotinonitrile. [2]This biocatalytic method offers exceptional selectivity, converting the nitrile to the amide (nicotinamide) in quantitative yield without over-hydrolysis to the carboxylic acid (nicotinic acid). [2]This avoids harsh reaction conditions and simplifies purification, embodying the principles of green chemistry.

Experimental Protocols

To provide a practical context, this section details a trusted, historical laboratory-scale synthesis of nicotinonitrile.

Protocol: Dehydration of Nicotinamide with Phosphorus Pentoxide

(Adapted from Organic Syntheses) [7][11] Trustworthiness: This protocol is a well-established procedure from a highly reputable source. The described yield and physical constants serve as benchmarks for successful execution. A thorough risk assessment must be conducted before proceeding.

Materials:

  • Nicotinamide: 100 g (0.82 mole)

  • Phosphorus pentoxide (P₂O₅): 100 g (0.70 mole)

  • Diethyl ether or Acetone

  • 1 L round-bottomed flask (dry)

  • Distillation apparatus with a wide-bore tube and air condenser

  • High-temperature burner (e.g., Meker type)

  • Receiver flask (e.g., Claisen flask) cooled in an ice-salt bath

Step-by-Step Methodology:

  • Preparation: In a dry 1 L round-bottomed flask, combine 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide. Stopper the flask and shake vigorously to ensure thorough mixing of the powders.

  • Apparatus Setup: Connect the flask via a wide-bore glass tube to an air condenser arranged for distillation. Use a Claisen flask cooled in an ice-salt bath as the receiver. Ensure the end of the condenser does not extend far into the receiver to prevent clogging by the solid product. [7][11]3. Reaction & Distillation: Reduce the pressure in the system to 15–20 mm Hg. Begin heating the flask with a large, free flame from a high-temperature burner. Move the flame continuously to melt the mixture as rapidly as possible.

  • Vigorous Heating: Once molten, heat the mixture vigorously. The product will distill over. Continue heating for 15-20 minutes, or until the distillation ceases or the foam rises to the top of the flask.

  • Product Collection & Workup: Allow the apparatus to cool completely. Rinse the product that has solidified in the condenser and connecting tube into the receiver using diethyl ether or acetone.

  • Purification: Combine the rinsings with the distillate. If ether was used, distill it off on a steam bath. Subsequently, distill the remaining crude product at atmospheric pressure using an air condenser. Collect the fraction boiling at 205–208 °C.

  • Final Product: The resulting nicotinonitrile will be a white solid upon cooling, with a melting point of 50–51 °C. The expected yield is 71–72 g (83–84%). [7][11] Causality and Safety:

  • Why a dry flask? P₂O₅ reacts violently with water. All glassware must be scrupulously dried.

  • Why reduced pressure? Lowering the pressure allows the product to distill at a lower temperature, minimizing thermal decomposition.

  • Why a wide-bore tube? Nicotinonitrile is a solid at room temperature (m.p. 51°C) and can easily clog a standard condenser.

  • Caution: The residue in the reaction flask is highly acidic. It should be quenched with extreme care by slowly adding water after the flask has cooled completely, preferably allowing it to stand overnight before washing. [7][11]

Future Perspectives and Conclusion

The history of nicotinonitrile is a microcosm of the history of industrial organic chemistry. It demonstrates a clear and necessary progression from hazardous, wasteful batch processes to efficient, continuous, and more sustainable catalytic methods. While ammoxidation is a mature technology, research continues into developing even more active and selective catalysts to further improve efficiency and reduce the energy footprint of production. [9] Furthermore, the nicotinonitrile scaffold remains a fertile ground for discovery in medicinal chemistry. [4][12][13]The development of novel, efficient methods for synthesizing substituted nicotinonitrile derivatives is an active area of research, promising new therapeutic agents for a range of diseases. [14][15]From its humble beginnings in a laboratory flask to its production in massive industrial reactors, nicotinonitrile's journey underscores its enduring importance as a fundamental building block of modern science.

References

  • Title: Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review Source: Journal of Advanced Biomedical & Pharmaceutical Sciences, 2023. URL: [Link]

  • Title: The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. Blog URL: [Link]

  • Title: Nicotinonitrile (C6H4N2) properties Source: Materialsproject.org URL: [Link]

  • Title: A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous Source: ResearchGate, 2018. URL: [Link]

  • Title: Nicotinonitrile - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications Source: MDPI, Materials, 2022. URL: [Link]

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  • Title: 3-cyanopyridine production method Source: Patsnap Eureka URL: [Link]

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  • Title: CN104961678A - Production process of 3-cyanopyridine Source: Google Patents URL
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  • Title: Synthesis of nicotinonitrile derivatives and study of their photophysical properties Source: ScienceDirect, Tetrahedron, 2011. URL: [Link]

  • Title: The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. Blog URL: [Link]

  • Title: FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles Source: Thieme Chemistry, Synthesis, 2022. URL: [Link]

  • Title: A Review on The Chemistry of Nicotinonitriles and Their applications Source: ResearchGate, 2020. URL: [Link]

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tautomerism in 2-hydroxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 2-Hydroxypyridine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The prototropic tautomerism of 2-hydroxypyridine and its derivatives, an equilibrium between the 2-hydroxypyridine (enol/lactim) and 2-pyridone (keto/lactam) forms, represents a cornerstone concept in heterocyclic chemistry.[1][2][3] This phenomenon is not a mere academic curiosity; it profoundly influences the physicochemical properties of these molecules, including their aromaticity, dipole moment, hydrogen bonding capability, and ultimately, their biological activity and material properties.[4][5] Understanding and controlling this equilibrium is therefore of paramount importance in fields such as medicinal chemistry, where tautomeric preference can dictate receptor binding affinity and pharmacokinetic profiles. This guide provides a comprehensive exploration of the core principles governing this tautomerism, detailed experimental methodologies for its characterization, and insights into its practical implications.

The Fundamental Equilibrium: A Tale of Two Tautomers

2-Hydroxypyridine exists in a dynamic equilibrium with its tautomer, 2-pyridone. This interconversion involves an intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen atom.[1]

  • 2-Hydroxypyridine (Lactim/Enol Form): This tautomer possesses a hydroxyl group on an aromatic pyridine ring. Its structure is consistent with classical aromaticity, featuring a fully delocalized 6π-electron system.[2][4]

  • 2-Pyridone (Lactam/Keto Form): This tautomer contains a carbonyl group and an N-H bond within the ring, resembling an amide or "lactam". While it loses the benzenoid character of the hydroxy form, it can still achieve a degree of aromaticity through the delocalization of the nitrogen lone pair into the ring.[2][6]

The direct, uncatalyzed intramolecular 1,3-proton shift has a high activation energy barrier.[1][7] The interconversion is often facilitated by self-catalysis through dimerization or by solvent molecules that act as a proton shuttle, significantly lowering the energy barrier.[4][8]

Caption: The tautomeric equilibrium of 2-hydroxypyridine.

Critical Factors Governing Tautomeric Preference

The position of the equilibrium is exquisitely sensitive to the molecule's environment and structure. A nuanced understanding of these factors is essential for predicting and manipulating tautomeric populations.

Solvent Effects: The Power of the Medium

The polarity and hydrogen-bonding capability of the solvent are arguably the most dominant factors influencing the equilibrium in solution.[4][8][9]

  • Non-polar, Aprotic Solvents (e.g., Cyclohexane, CCl₄): In these environments, the less polar 2-hydroxypyridine form is favored or coexists in comparable amounts with the 2-pyridone form.[1][4] The experimental equilibrium constant (Keq = [2-pyridone]/[2-hydroxypyridine]) in cyclohexane is approximately 1.7.[4]

  • Polar, Aprotic Solvents (e.g., Chloroform, Acetonitrile): As solvent polarity increases, the equilibrium shifts toward the more polar 2-pyridone tautomer. The 2-pyridone form has a significantly larger dipole moment (calculated ~5.3-6.0 Debye) compared to the 2-hydroxypyridine form (~1.6-1.8 Debye), leading to its stabilization in more polar media.[4]

  • Polar, Protic Solvents (e.g., Water, Alcohols): These solvents strongly favor the 2-pyridone form.[8][10] Water, in particular, can act as both a hydrogen bond donor to the carbonyl oxygen and a hydrogen bond acceptor for the N-H group, effectively solvating and stabilizing the 2-pyridone tautomer.[4] In water, the equilibrium constant can be as high as 900, indicating a strong preference for the pyridone form.[1]

SolventDielectric Constant (ε)Keq ([Pyridone]/[Hydroxy])Predominant Tautomer
Gas Phase1~0.3 - 0.52-Hydroxypyridine[1]
Cyclohexane2.02~1.72-Pyridone (slight)[4]
Chloroform4.81~6.02-Pyridone[4]
Acetonitrile37.5> 102-Pyridone[1]
Water80.1~9002-Pyridone (strong)[1]
Physical State
  • Gas Phase: In the isolated state, the 2-hydroxypyridine tautomer is generally more stable, albeit by a small energy margin of about 3 kJ/mol.[1][8] This preference is attributed to its aromaticity and minimal steric hindrance.[1][7]

  • Solid State: X-ray crystallography and IR spectroscopy have confirmed that the 2-pyridone form is overwhelmingly predominant in the solid state.[8][10] This is due to the formation of strong intermolecular N-H···O=C hydrogen bonds, which create a stable, often helical, crystal lattice.[8]

Substituent Effects

The electronic nature and position of substituents on the pyridine ring can modulate the tautomeric equilibrium.[11]

  • Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -Cl): The effect is position-dependent. EWGs can stabilize the lactam (pyridone) form by enhancing the acidity of the N-H bond or by stabilizing charge-separated resonance forms.[11][12] For instance, chlorination at the 5- or 6-position can stabilize the hydroxy tautomer, while substitution at other positions may favor the pyridone.[13]

  • Electron-Donating Groups (EDGs, e.g., -NH₂): EDGs can influence the equilibrium by affecting the basicity of the ring nitrogen and the acidity of the hydroxyl group. An amino group at the 3- or 4-position tends to increase the population of the lactam (pyridone) tautomer.[11]

Experimental Methodologies for Characterization

A multi-faceted approach, combining several spectroscopic techniques, is crucial for the unambiguous characterization and quantification of tautomeric mixtures. The use of "locked" derivatives (2-methoxypyridine for the hydroxy form, N-methyl-2-pyridone for the pyridone form) as controls is a cornerstone of trustworthy protocol design, as they provide pure spectral references for each tautomer.

UV-Vis Spectroscopy

Causality: The two tautomers have distinct electronic systems. The 2-hydroxypyridine form has a benzene-like chromophore, while the 2-pyridone form has a conjugated enone system. This leads to different absorption maxima (λmax), allowing for their differentiation and quantification using the Beer-Lambert law.

Protocol: Determining Tautomeric Ratio

  • Preparation of Standards: Prepare stock solutions of known concentrations of the analyte, 2-methoxypyridine, and N-methyl-2-pyridone in the solvent of interest (e.g., cyclohexane, water).

  • Spectrum Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each standard and the analyte.

  • Identify λmax: Determine the λmax for the pure locked standards. 2-pyridone typically absorbs at a longer wavelength (λmax ≈ 293-300 nm) compared to 2-hydroxypyridine (λmax ≈ 270 nm).[8]

  • Molar Absorptivity Calculation: Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε) at each λmax for both locked standards.

  • Quantification of Analyte Mixture: Measure the absorbance of the analyte solution at the two identified λmax values.

  • Solving Simultaneous Equations: The concentrations of the two tautomers in the mixture can be determined by solving the following system of linear equations:

    • A₁ = ε(hydroxy, λ1) * b * Chydroxy + ε(pyridone, λ1) * b * Cpyridone

    • A₂ = ε(hydroxy, λ2) * b * Chydroxy + ε(pyridone, λ2) * b * Cpyridone (Where A₁ and A₂ are absorbances at λmax1 and λmax2, respectively).

  • Calculate Keq: The equilibrium constant is the ratio of the calculated concentrations: Keq = Cpyridone / Chydroxy.

UV_Vis_Workflow Workflow: Keq Determination by UV-Vis Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation & Analysis Prep1 Prepare Solutions: 1. Analyte 2. Locked Hydroxy (Control) 3. Locked Pyridone (Control) Acq1 Record UV-Vis Spectra (200-400 nm) Prep1->Acq1 Acq2 Identify λmax for each pure tautomer Acq1->Acq2 Calc2 Measure Analyte Absorbance at both λmax Acq1->Calc2 Calc1 Calculate Molar Absorptivity (ε) for controls at both λmax Acq2->Calc1 Calc3 Solve Simultaneous Equations to find [Hydroxy] and [Pyridone] Calc1->Calc3 Calc2->Calc3 Calc4 Calculate Keq = [Pyridone] / [Hydroxy] Calc3->Calc4

Caption: Experimental workflow for Keq determination.

NMR Spectroscopy

Causality: The chemical environments of the protons and carbons are significantly different in the two tautomers. Key diagnostic signals include the mobile proton (broad O-H vs. N-H) and the chemical shifts of the ring protons and carbons, particularly the carbon at the 2-position (C-OH vs. C=O).

Protocol: Quantifying Tautomeric Ratio

  • Sample Preparation: Dissolve a known quantity of the sample in a deuterated solvent (e.g., cyclohexane-d₁₂, CDCl₃, D₂O). Use of a non-exchangeable solvent is required to observe the OH/NH proton.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (d1) to allow for full relaxation of all protons for accurate integration.

  • Signal Assignment:

    • Identify distinct, well-resolved signals for each tautomer. The proton at C6 is often a good choice.

    • The N-H proton of 2-pyridone is typically a broad singlet around 10-13 ppm, while the O-H of 2-hydroxypyridine is often broader and may exchange with residual water.

  • Integration: Carefully integrate the area of the chosen diagnostic signal for the hydroxy form (Ihydroxy) and the corresponding signal for the pyridone form (Ipyridone).

  • Calculate Ratio: The molar ratio is directly proportional to the integral ratio: Mole Fractionpyridone = Ipyridone / (Ipyridone + Ihydroxy).

  • ¹³C NMR (Optional): Acquire a ¹³C NMR spectrum. The C2 carbon provides a clear diagnostic: ~165 ppm for the C=O of 2-pyridone vs. ~157 ppm for the C-OH of 2-hydroxypyridine.

NucleusTautomerCharacteristic Chemical Shift (δ, ppm)
¹H2-PyridoneN-H: ~10-13 (broad)
¹H2-HydroxypyridineO-H: variable, very broad
¹³C2-PyridoneC2 (C=O): ~165
¹³C2-HydroxypyridineC2 (C-OH): ~157
Infrared (IR) Spectroscopy

Causality: This technique is excellent for qualitative identification, especially in the solid state. The key is the presence or absence of characteristic vibrational stretching frequencies for the O-H, N-H, and C=O bonds.[8][14]

Protocol: Qualitative Identification

  • Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable IR-transparent solvent (e.g., CCl₄).

  • Spectrum Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.

  • Spectral Analysis:

    • 2-Pyridone (Lactam): Look for a strong C=O stretching band between 1650-1685 cm⁻¹ and a broad N-H stretching band between 3000-3400 cm⁻¹.[8][15] The absence of a sharp O-H stretch is confirmatory.

    • 2-Hydroxypyridine (Lactim): Look for a broad O-H stretching band around 3400 cm⁻¹ and the absence of a strong C=O stretch in the 1650-1700 cm⁻¹ region.

Implications in Drug Development

The tautomeric state of a molecule is not a trivial detail; it is a critical determinant of its biological function.

  • Receptor Recognition: Tautomers present different hydrogen bond donor/acceptor patterns. A switch from the hydroxy (donor) to the pyridone (acceptor at O, donor at N) form can completely alter the binding mode to a protein target.[16]

  • Physicochemical Properties: The more polar pyridone tautomer generally has higher water solubility but lower membrane permeability compared to the less polar hydroxy form. This directly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • pKa Modification: The two tautomers have different acid/base properties. The apparent pKa of the compound is a weighted average of the individual pKa values of each tautomer, which can affect its ionization state at physiological pH.[5]

Solvent_Influence Influence of Solvent Polarity on Equilibrium cluster_nonpolar Non-Polar Solvents (e.g., Cyclohexane) cluster_polar Polar Solvents (e.g., Water) Equilibrium 2-Hydroxypyridine <=> 2-Pyridone NonPolar Favors Less Polar 2-Hydroxypyridine Tautomer (Aromaticity Dominates) NonPolar->Equilibrium Shifts Left Polar Favors More Polar 2-Pyridone Tautomer (Dipole & H-Bonding Dominates) Polar->Equilibrium Shifts Right

Caption: Solvent polarity dictates the tautomeric equilibrium.

Conclusion

The tautomerism of 2-hydroxypyridine derivatives is a complex interplay of intrinsic structural properties and extrinsic environmental factors. The predominance of the aromatic 2-hydroxypyridine form in the gas phase gives way to the stabilized, hydrogen-bonded 2-pyridone form in the solid state and in polar solvents. For scientists in drug discovery and materials science, mastering the principles that govern this equilibrium is essential. By leveraging a combination of spectroscopic analysis (UV-Vis, NMR, IR) and computational modeling, researchers can accurately characterize the tautomeric state of their compounds, enabling the rational design of molecules with optimized properties for their intended application.

References

  • Al-Otaibi, J. S., El-Azhary, A. A., Hejazi, A. P., Osman, O. I., Alyoubi, A. O., Aziz, S. G., & Hilal, R. H. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549. [Link]

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  • Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(19), 7758–7764. [Link]

  • Coburn, R. A., & Dudek, G. O. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(15), 2475-2479. [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

  • Raposo, C., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12537-12547. [Link]

  • Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols for Kinase Inhibition Assays using 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus of drug discovery efforts.[1][3][4] The development of novel, potent, and selective kinase inhibitors is therefore of paramount importance.

This document provides detailed application notes and experimental protocols for the characterization of a novel small molecule, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (hereafter referred to as "Compound X"), as a potential kinase inhibitor. While specific biological activity for Compound X is not yet widely documented, its structure, featuring a trifluoromethyl group, suggests potential for enhanced metabolic stability and potency, characteristics often sought in kinase inhibitors.[5] The nicotinonitrile scaffold itself is also found in compounds with demonstrated PIM-1 kinase inhibitory activity.[6][7]

These protocols are designed for researchers, scientists, and drug development professionals to provide a robust framework for assessing the inhibitory activity of Compound X and similar novel chemical entities against a wide range of protein kinases. The methodologies described are broadly applicable for primary screening, IC50 determination, and selectivity profiling.

Physicochemical Properties of Compound X

A thorough understanding of the test compound's properties is fundamental to designing a robust assay.

PropertyValueSource
Compound Name 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrileN/A
Alternate Names 3-Cyano-2-hydroxy-4-methyl-6-trifluoromethylpyridine; 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile[8][9][10]
CAS Number 116548-08-4[8][9][10]
Molecular Formula C₈H₅F₃N₂O[8][9][11]
Molecular Weight 202.13 g/mol [8][9][11]
Appearance White to off-white solid/crystal[12]
Solubility Soluble in DMSOAssumed for screening compounds

PART 1: Foundational Kinase Inhibition Assay Design

The core principle of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate.[13] An inhibitor will reduce this activity. The choice of assay technology depends on factors like throughput requirements, sensitivity, cost, and the specific kinase-substrate pair.[14][15][16]

Diagram: General Kinase Reaction Workflow

This diagram illustrates the fundamental components and outcome of a typical kinase reaction.

G cluster_reactants Reactants cluster_products Products Kinase Kinase Enzyme P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation Substrate Substrate (Protein/Peptide) Substrate->P_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Compound X (Test Inhibitor) Inhibitor->Kinase Inhibition

Caption: Core components of an in vitro kinase inhibition assay.

Critical Experimental Parameters & Optimization

To ensure data integrity, several parameters must be optimized before screening Compound X.[17]

  • Enzyme Concentration: The kinase concentration should be in the linear range of the assay, where the signal is proportional to the enzyme amount. This is determined by running an enzyme titration curve.

  • Substrate and ATP Concentration: For IC50 determination of ATP-competitive inhibitors, the ATP concentration is typically set at or near its Michaelis-Menten constant (Km). This provides a sensitive measure of competitive inhibition. Substrate concentration should also be optimized to ensure robust signal-to-background ratios.[14]

  • DMSO Tolerance: Most compound libraries are stored in DMSO. It's crucial to determine the maximum DMSO concentration that does not significantly affect kinase activity, typically ≤1%.[17]

  • Incubation Time: The reaction should be stopped during the initial velocity phase (linear portion of the progress curve) to ensure the measured activity is proportional to the initial, uninhibited enzyme concentration.

PART 2: Detailed Experimental Protocols

Here we present three widely-used, non-radioactive kinase assay protocols suitable for characterizing Compound X. These homogenous, "mix-and-read" formats are amenable to high-throughput screening (HTS).[16]

Protocol 1: Luminescence-Based ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[18][19][20] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[18][19][21] The luminescent signal is directly proportional to kinase activity.[1]

ADP_Glo_Workflow Start 1. Kinase Reaction (Kinase, Substrate, ATP, Compound X) Add_Reagent1 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Start->Add_Reagent1 Incubate1 3. Incubate (40 min, RT) Add_Reagent1->Incubate1 Add_Reagent2 4. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) Incubate1->Add_Reagent2 Incubate2 5. Incubate (30-60 min, RT) Add_Reagent2->Incubate2 Read 6. Read Luminescence (Plate Reader) Incubate2->Read

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.[18]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.[1]

  • Assay Plate Preparation:

    • Add 1 µL of serially diluted Compound X, positive control inhibitor (e.g., Staurosporine), or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow Compound X to bind to the kinase.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes (or optimized time) at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate for 40 minutes at room temperature.[19]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.[18]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each concentration of Compound X relative to the DMSO control.

    • Plot the percent inhibition versus the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Time-Resolved FRET (TR-FRET) LanthaScreen® Kinase Assay

LanthaScreen® technology is a TR-FRET assay that measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.[22][23] In this format, a terbium-labeled antibody specifically binds to the phosphorylated substrate. When the terbium (donor) and the substrate's fluorescein label (acceptor) are in close proximity, Förster Resonance Energy Transfer (FRET) occurs, resulting in a signal that is proportional to the amount of phosphorylated product.[22][24]

LanthaScreen_Principle LanthaScreen® TR-FRET Principle cluster_no_activity No Kinase Activity (or Inhibited) cluster_activity Kinase Activity Tb_Ab1 Tb-Ab Fluo_Sub1 Fluorescein-Substrate label_no_fret No FRET Tb_Ab2 Tb-Ab P_Fluo_Sub2 Phospho-Fluorescein-Substrate Tb_Ab2->P_Fluo_Sub2 Binding label_fret TR-FRET Signal

Caption: Proximity-based detection in the LanthaScreen® assay.[24]

  • Compound Preparation:

    • Prepare and serially dilute Compound X in DMSO as described in Protocol 1.

  • Assay Plate Preparation:

    • Add 1 µL of diluted Compound X, controls, or DMSO to the appropriate wells of a low-volume, black 384-well plate.

  • Kinase Reaction:

    • Prepare a 4X solution of the kinase in the appropriate reaction buffer.

    • Add 2.5 µL of the 4X kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare a 4X solution of the fluorescein-labeled substrate and ATP in the reaction buffer.

    • Add 2.5 µL of the 4X substrate/ATP mix to initiate the reaction. Final volume is 5 µL.

    • Incubate for 60 minutes (or optimized time) at room temperature.

  • Detection:

    • Prepare a 2X solution of Terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction by chelating Mg²⁺.[24]

    • Add 5 µL of the 2X antibody/EDTA solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium).[24]

    • Calculate the emission ratio (520 nm / 490 nm). This ratio corrects for well-to-well variations and compound interference.

    • Determine the IC50 value for Compound X by plotting the emission ratio against the log of the inhibitor concentration.

Protocol 3: Homogeneous Time Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® is another TR-FRET technology that combines time-resolved fluorescence with FRET.[3] It typically uses a europium cryptate (Eu³⁺) as the donor and a compatible acceptor (e.g., XL665) conjugated to streptavidin.[25] A biotinylated substrate is phosphorylated by the kinase, and a europium-labeled anti-phospho-antibody binds to the phosphorylated site. The streptavidin-acceptor then binds to the biotin tag, bringing the donor and acceptor into proximity for a FRET signal to occur.[25][26]

  • Compound Preparation:

    • Prepare and serially dilute Compound X in DMSO as described in Protocol 1.

  • Assay Plate Preparation:

    • Add 2 µL of diluted Compound X, controls, or DMSO to the wells of a low-volume, black 384-well plate.

  • Kinase Reaction:

    • Prepare a 2.5X solution containing the kinase enzyme and the biotinylated substrate in enzymatic buffer.

    • Add 4 µL of this solution to each well.

    • Incubate for 15 minutes at room temperature.[25]

    • Prepare a 5X ATP solution in enzymatic buffer.

    • Add 2 µL of the 5X ATP solution to start the reaction.[25]

    • Incubate for 30-60 minutes (or optimized time) at room temperature.[25]

  • Detection:

    • Prepare the HTRF® detection mix containing the Eu³⁺-labeled anti-phospho-antibody and the streptavidin-XL665 acceptor in HTRF® detection buffer (which contains EDTA to stop the reaction).

    • Add 10 µL of the detection mix to each well.[25]

    • Incubate for 60 minutes at room temperature.[25]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[25]

    • Calculate the HTRF® ratio (Emission 665 nm / Emission 620 nm) * 10,000.[25]

    • Determine the IC50 value for Compound X by plotting the HTRF® ratio against the log of the inhibitor concentration.

Data Interpretation and Troubleshooting

  • IC50 Values: The IC50 (half-maximal inhibitory concentration) represents the concentration of Compound X required to inhibit 50% of the kinase activity. Lower IC50 values indicate higher potency.

  • Curve Fitting: Ensure the dose-response curves have a good fit (e.g., R² > 0.95) and appropriate upper and lower asymptotes.

  • Compound Interference: TR-FRET and luminescence assays are generally less susceptible to compound interference (e.g., fluorescence or quenching) than standard fluorescence intensity assays.[17][23] However, if interference is suspected, run control experiments with Compound X in the absence of the kinase enzyme.

Conclusion

References

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Application Notes and Protocols: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile as a Versatile Precursor for the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethyl-Substituted Pyridines in Modern Drug Discovery

The incorporation of fluorine and trifluoromethyl (CF3) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have proven invaluable in the optimization of drug candidates.[1] Pyridine derivatives, in particular, are prevalent in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of a trifluoromethyl group on a pyridine ring can therefore significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug molecule. This document provides a detailed exploration of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile as a key building block for the synthesis of advanced pharmaceutical intermediates, with a focus on its application in the generation of fused pyrimidine systems, a common scaffold in kinase inhibitors.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueReference
CAS Number 116548-08-4[2]
Molecular Formula C8H5F3N2O[2]
Molecular Weight 202.1 g/mol [2]
Appearance Off-white to pale yellow solidCommercially available
Solubility Soluble in methanol, DMSO, and other common organic solventsSupplier Data

Proposed Synthetic Application: A Gateway to Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The 2-hydroxynicotinonitrile scaffold is a versatile precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. This class of compounds is of significant interest in oncology and immunology due to their ability to inhibit various protein kinases. The following protocols outline a proposed synthetic route from 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile to a hypothetical, yet plausible, kinase inhibitor.

Workflow for the Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization (e.g., Suzuki Coupling) A 2-Hydroxy-4-methyl-6- (trifluoromethyl)nicotinonitrile B 2-Chloro-4-methyl-6- (trifluoromethyl)nicotinonitrile A->B POCl3, DIPEA D 4-Amino-5-methyl-7- (trifluoromethyl)pyrido[2,3-d]pyrimidin-2-amine B->D C Guanidine Hydrochloride C->D F Hypothetical Kinase Inhibitor D->F E Arylboronic Acid E->F Pd Catalyst, Base

Caption: Proposed synthetic workflow from the precursor to a hypothetical kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile

Rationale: The conversion of the 2-hydroxy group to a more reactive chloro group is a critical first step. The hydroxyl group in 2-hydroxypyridines exists in tautomeric equilibrium with its 2-pyridone form, which can complicate subsequent reactions.[3] Chlorination provides a stable and highly reactive intermediate for nucleophilic substitution and cyclization reactions. Phosphorus oxychloride (POCl3) is a standard and effective reagent for this transformation. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can help to neutralize the HCl generated during the reaction, preventing potential side reactions.

Materials:

  • 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq)

  • Phosphorus oxychloride (POCl3) (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (e.g., 5.0 g).

  • Add anhydrous toluene (50 mL) to the flask.

  • Carefully add N,N-Diisopropylethylamine (DIPEA) to the suspension.

  • Slowly add phosphorus oxychloride (POCl3) dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile.

Expected Outcome:

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Appearance White to off-white solid
Protocol 2: Synthesis of 4-Amino-5-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2-amine

Rationale: This step involves the construction of the fused pyrimidine ring, a key scaffold in many kinase inhibitors. The reaction proceeds via a cyclocondensation of the 2-chloronicotinonitrile intermediate with guanidine.[4][5] Guanidine acts as a binucleophile, with the initial nucleophilic attack of one of its amino groups on the nitrile carbon, followed by an intramolecular cyclization and aromatization to form the stable pyrido[2,3-d]pyrimidine core.

Materials:

  • 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq)

  • Guanidine hydrochloride (2.0 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous ethanol

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add a solution of 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile in anhydrous ethanol to the guanidine solution.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add water to the residue and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a dichloromethane/methanol gradient.

Expected Outcome:

ParameterExpected Value
Yield 60-75%
Purity (by HPLC) >97%
Appearance Pale yellow solid
Protocol 3: Functionalization of the Pyrido[2,3-d]pyrimidine Core via Suzuki Coupling (Hypothetical)

Rationale: To complete the synthesis of a potential kinase inhibitor, the pyrido[2,3-d]pyrimidine core can be further functionalized. A common strategy is the introduction of an aryl or heteroaryl group via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[1] This allows for the exploration of structure-activity relationships by varying the nature of the coupled aromatic ring, which often occupies a key binding pocket in the target kinase.

Materials:

  • 4-Amino-5-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2-amine (if further halogenated) or a halogenated derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a microwave vial or a Schlenk flask, add the halogenated pyrido[2,3-d]pyrimidine derivative, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed 1,4-dioxane and water mixture.

  • Heat the reaction mixture to 100-120 °C for 2-4 hours (or in a microwave reactor at elevated temperature for a shorter duration), monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final hypothetical kinase inhibitor.

Expected Outcome:

ParameterExpected Value
Yield 50-70%
Purity (by HPLC) >99%
Appearance Solid, color dependent on the specific aryl group

Proposed Mechanism of Action for the Hypothetical Kinase Inhibitor

G cluster_0 Kinase Inhibition cluster_1 Downstream Effects A Hypothetical Kinase Inhibitor B Kinase ATP Binding Site A->B Binds to hinge region C ATP Binding Blocked B->C D Substrate Phosphorylation Inhibited C->D E Cell Proliferation Arrested D->E

Caption: A simplified representation of the proposed mechanism of action for the synthesized kinase inhibitor.

Conclusion

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is a valuable and versatile precursor for the synthesis of complex heterocyclic molecules of pharmaceutical interest. Its trifluoromethyl group offers inherent advantages in drug design, while the 2-hydroxynicotinonitrile core provides a reactive handle for the construction of fused ring systems. The protocols detailed herein, though leading to a hypothetical target, are based on well-established and robust chemical transformations, demonstrating a viable pathway to novel kinase inhibitors and other potential therapeutic agents. Researchers and drug development professionals can utilize this precursor and the outlined synthetic strategies as a foundation for the discovery and development of next-generation pharmaceuticals.

References

  • Ogawa, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 115-127.
  • Shaaban, M. A., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(1), 353-363.
  • Dinakaran, V. S., et al. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica, 4(1), 255-265.
  • Bulusu, M., et al. (2021). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547.
  • Various Authors. (n.d.). Synthesis of Pyrimidine Derivatives.
  • Chen, D., et al. (2019). Exploratory Process Development of Pexidartinib through the Tandem Tsuji–Trost Reaction and Heck Coupling. Synthesis, 51(13), 2564-2571.
  • PubChem. (n.d.). 3-Hydroxypyridine-2-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-trifluoromethyl nicotinic acid. CN109467532B.
  • Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid. Eureka. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(23), 16895-16947.
  • ResearchGate. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & Medicinal Chemistry Letters, 19(12), 3253-3258.
  • PubMed Central. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Molecules, 29(1), 123.
  • National Institutes of Health. (n.d.). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Retrieved from [Link]

  • PubMed Central. (n.d.). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]

  • Google Patents. (n.d.). Multiple-component solid phases containing at least one active pharmaceutical ingredient. US10633344B2.
  • National Institutes of Health. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547.
  • PubMed Central. (n.d.). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent. Retrieved from [Link]

  • ACS Publications. (2018). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 9(7), 675-680.

Sources

methods for N-alkylation of "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective N-Alkylation of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective N-alkylation of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, a heterocyclic scaffold of significant interest in pharmaceutical research. N-alkylated 2-pyridones are prevalent structural motifs in a wide array of biologically active compounds and approved therapeutics.[1] The primary challenge in their synthesis is controlling the regioselectivity of alkylation due to the ambident nucleophilic nature of the 2-pyridone ring system, which exists in tautomeric equilibrium with its 2-hydroxypyridine form.[2] This guide delves into the underlying principles governing N- versus O-alkylation and presents three robust, field-proven methodologies: classical Williamson-type SN2 reaction, the Mitsunobu reaction, and Phase-Transfer Catalysis (PTC). Each section offers a detailed explanation of the reaction's causality, step-by-step experimental protocols, and visual diagrams to elucidate mechanisms and workflows, empowering researchers in drug development to achieve predictable and efficient synthesis.

The Fundamental Challenge: Regioselectivity in 2-Pyridone Alkylation

The core of the synthetic problem lies in the tautomerism of the substrate, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile. It exists as an equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Deprotonation with a base generates a delocalized ambident anion with nucleophilic character on both the nitrogen and oxygen atoms.[1][3] The reaction with an electrophile (alkylating agent) can therefore proceed via two competing pathways, yielding the desired N-alkylated product or the isomeric O-alkylated by-product (a 2-alkoxypyridine).

Controlling the outcome of this competition is paramount and depends on a nuanced interplay of several factors, often rationalized by Hard and Soft Acid-Base (HSAB) theory.

  • Solvent: Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for N-alkylation.[4][5] They effectively solvate the cation of the base while leaving the pyridone anion relatively "naked" and highly nucleophilic, favoring attack by the softer nitrogen atom. Protic solvents can hydrogen-bond with the oxygen atom, potentially hindering O-alkylation but also reducing overall reactivity.[6]

  • Base and Counter-ion: The choice of base and its corresponding counter-ion is critical. Strong bases like sodium hydride (NaH) generate the pyridone salt quantitatively.[3] Softer cations like cesium (Cs⁺) from cesium carbonate (Cs₂CO₃) are known to preferentially promote N-alkylation.[7][8] In contrast, silver salts (e.g., Ag₂O) historically favor O-alkylation.[6]

  • Alkylating Agent: According to HSAB theory, the softer nitrogen nucleophile prefers to react with softer electrophiles. Alkyl iodides and bromides are considered softer than chlorides or tosylates.[6] Therefore, using alkyl bromides or iodides typically enhances the yield of the N-alkylated product.

  • Temperature: Reaction temperature can influence the N/O ratio, although its effects are often substrate- and system-dependent. Typical Williamson-type reactions are conducted at temperatures ranging from ambient to 100 °C.[4][5]

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Alkylation Pathways (R-X) Pyridone 2-Pyridone (Lactam Form) Hydroxypyridine 2-Hydroxypyridine (Lactim Form) Pyridone->Hydroxypyridine H⁺ shift Anion Ambident Pyridone Anion Pyridone->Anion + Base - H⁺ N_Alk N-Alkyl-2-pyridone (Desired Product) Anion->N_Alk  N-Attack (Favored by soft R-X, polar aprotic solvent) O_Alk 2-Alkoxypyridine (By-product) Anion->O_Alk  O-Attack (Favored by hard R-X)

Caption: Competing N- vs. O-alkylation pathways for 2-pyridones.

Recommended Methodologies and Protocols

Based on established literature and in-house expertise, we present three reliable methods for the N-alkylation of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.

Method 1: Optimized Williamson-Type SN2 Reaction

This is the most direct and cost-effective approach. The use of cesium carbonate in DMF is a highly effective combination for promoting selective N-alkylation of pyridone systems, particularly those bearing electron-withdrawing groups which increase the acidity of the N-H proton.[6][7]

Causality: Cesium carbonate (Cs₂CO₃) is a moderately strong base that is highly effective in aprotic polar solvents. The large, soft Cs⁺ cation does not coordinate tightly with the oxygen atom of the pyridone anion, leaving the softer nitrogen atom more available for nucleophilic attack on the alkyl halide.[7] Dimethylformamide (DMF) is an ideal solvent that dissolves the reactants and promotes the SN2 mechanism.[9]

G cluster_workflow Williamson-Type Workflow A 1. Combine Substrate, Cs₂CO₃, and Alkyl Halide in DMF B 2. Heat Reaction Mixture (e.g., 60-80 °C) A->B C 3. Monitor by TLC/LC-MS B->C D 4. Aqueous Workup (Quench, Extract with EtOAc) C->D E 5. Purify by Column Chromatography D->E F 6. Characterize Product E->F

Caption: Workflow for Williamson-type N-alkylation.

Protocol 1: Williamson-Type N-Alkylation

  • Reagent Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq.).

    • Add cesium carbonate (Cs₂CO₃, 1.5 eq.).

    • Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Reaction Execution:

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.2 eq.) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure N-alkylated product.

  • Characterization:

    • Confirm the structure of the product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry. Distinguishing between N- and O-alkylation is reliably achieved via HMBC NMR experiments.[10][11]

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally mild and reliable method for N-alkylation, particularly when using primary or secondary alcohols as the alkyl source. It proceeds with a general inversion of stereochemistry at the alcohol's carbon center.[12] While effective, it requires stoichiometric amounts of phosphine and azodicarboxylate, and the removal of by-products (triphenylphosphine oxide and the reduced hydrazide) can be challenging.[13]

Causality: The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD). This potent electrophile activates the alcohol, which is then displaced by the nucleophilic pyridone. The reaction is typically driven to the N-alkylated product, though selectivity can be influenced by the steric and electronic properties of the substrates.[2][14]

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Oxyphosphonium Alkoxyphosphonium Salt Betaine->Oxyphosphonium + R-OH Alcohol R-OH (Alkylating Agent) Alcohol->Oxyphosphonium Pyridone Pyridone-H (Nucleophile) Product N-Alkyl Pyridone Pyridone->Product Oxyphosphonium->Product + Pyridone-H Byproduct1 Ph₃P=O Byproduct2 DIAD-H₂

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 2: Mitsunobu N-Alkylation

  • Reagent Preparation:

    • To an oven-dried, inert-atmosphere flask with a stir bar, add 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

    • Dissolve the components in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M).

  • Reaction Execution:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 15-20 minutes. A color change (e.g., to orange/red) and/or formation of a precipitate is often observed.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be directly purified by flash column chromatography. The triphenylphosphine oxide by-product can sometimes be challenging to separate. Trituration with a solvent like diethyl ether can sometimes help precipitate the by-product before chromatography.

Method 3: Phase-Transfer Catalysis (PTC)

PTC is an elegant and highly efficient technique for reactions involving an organic-soluble substrate and a water-soluble (or solid) inorganic base. It is considered a green chemistry approach as it can reduce the need for anhydrous or polar aprotic solvents.[15]

Causality: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[15][16] The lipophilic cation (Bu₄N⁺) pairs with the pyridone anion generated by the inorganic base (e.g., K₂CO₃) and transports it into the organic phase. In the organic phase, the "naked" and highly reactive anion rapidly undergoes SN2 reaction with the alkyl halide. The catalyst then returns to the aqueous/solid phase to repeat the cycle.

G cluster_phases Biphasic System cluster_org Organic Phase (e.g., Toluene) cluster_aq Aqueous/Solid Phase RX R-X (Alkyl Halide) Product N-Alkyl Pyridone RX->Product Q_Anion [Q⁺ Pyridone⁻] (Ion Pair) Q_Anion->Product Sₙ2 Reaction QX Q⁺X⁻ Product->QX Catalyst Regeneration KX K⁺X⁻ QX->KX Catalyst Cycle Base K₂CO₃ (Base) Anion K⁺ Pyridone⁻ Base->Anion PyridoneH Pyridone-H PyridoneH->Anion Deprotonation Anion->Q_Anion Anion Exchange

Caption: Catalytic cycle in Phase-Transfer Catalysis N-alkylation.

Protocol 3: N-Alkylation via Phase-Transfer Catalysis

  • Reagent Preparation:

    • In a round-bottom flask, combine 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq.), powdered potassium carbonate (K₂CO₃, 3.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Reaction Execution:

    • Add toluene as the organic solvent and a minimal amount of water (or use a 50% aqueous KOH solution in place of solid K₂CO₃ and water).

    • Add the alkyl halide (1.2 eq.).

    • Heat the mixture to 80-100 °C with vigorous stirring to ensure efficient mixing of the phases.

    • Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with water and toluene.

    • Separate the organic layer. Extract the aqueous layer with additional toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate the solvent and purify the residue by flash column chromatography as described in Protocol 1.

Method Comparison Summary

FeatureWilliamson-Type SN2Mitsunobu ReactionPhase-Transfer Catalysis (PTC)
Principle Base-mediated SN2Redox-activated SN2Catalytic transport SN2
Alkylating Agent Alkyl Halides/SulfonatesPrimary/Secondary AlcoholsAlkyl Halides/Sulfonates
Selectivity Good to excellent N-selectivity with proper choice of base/solvent.Generally good N-selectivity, but can be substrate-dependent.[2]Good to excellent N-selectivity.
Conditions Moderate to high temp (60-100 °C).Mild (0 °C to RT).Moderate to high temp (80-100 °C).
Advantages Cost-effective, scalable, straightforward.Very mild conditions, uses alcohols directly, stereochemical inversion.[12]Green (avoids polar aprotic solvents), uses inexpensive bases, robust.[15]
Disadvantages Requires anhydrous polar aprotic solvents (e.g., DMF).Stoichiometric, expensive reagents; difficult by-product removal (Ph₃PO).[13]Requires vigorous stirring; catalyst can sometimes be "poisoned" by certain leaving groups like iodide.[15]

References

  • Vertex AI Search. (2020).
  • ResearchGate. (2020).
  • BYJU'S. Williamson Ether Synthesis reaction.
  • ResearchGate. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • ACS Publications. (2011).
  • ProQuest. (1968). I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE.
  • Wikipedia. Williamson ether synthesis.
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchGate. (2009). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • ResearchGate. (2017). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • PubMed. (2013).
  • PTC Organics, Inc.
  • ACS GCI Pharmaceutical Roundtable.
  • National Institutes of Health. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][17]naphthyrin-5(6H)-one.

  • ResearchGate. (2013).

Sources

application of "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" in cancer cell line studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Investigation of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile in Cancer Cell Line Studies

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential anticancer properties of the novel small molecule, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile. While specific biological data for this compound is not yet extensively published, its core structure belongs to the nicotinonitrile class, a scaffold known for significant anticancer activity.[1][2] The inclusion of a trifluoromethyl moiety often enhances pharmacological properties such as metabolic stability and cell permeability, making this compound a promising candidate for investigation.[3]

This guide outlines a logical, multi-stage experimental workflow designed to characterize the compound's effects on cancer cell lines. We will proceed from foundational cytotoxicity assessments to detailed mechanistic studies, including the analysis of apoptosis, cell cycle progression, and the modulation of key signaling pathways. The protocols provided are grounded in established methodologies and include critical insights into experimental design and data interpretation, ensuring a robust and scientifically sound investigation.

Introduction: Scientific Rationale and a Hypothetical Mechanism of Action

Nicotinonitrile derivatives have been successfully developed as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[4][5][6] A common mechanism of action involves the disruption of cell cycle regulation. The cell cycle is orchestrated by cyclin-dependent kinases (CDKs), whose hyperactivity is a hallmark of cancer. Specifically, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and permitting the transition from the G1 to the S phase.[7] Inhibiting CDK4/6 has proven to be an effective therapeutic strategy for certain cancers.[8]

Given the structural precedents, we propose a hypothetical mechanism of action for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile as a potential inhibitor of the CDK4/6-Rb signaling pathway. This inhibition would lead to cell cycle arrest in the G1 phase, preventing DNA replication and ultimately inducing apoptosis in cancer cells.

The following experimental plan is designed to systematically test this hypothesis.

Hypothetical_MoA Compound 2-Hydroxy-4-methyl-6- (trifluoromethyl)nicotinonitrile CDK46 CDK4/6-Cyclin D Complex Compound->CDK46 Rb p-Rb (Phosphorylated) CDK46->Rb Phosphorylates CDK46->Rb Rb_hypo Rb (Hypophosphorylated) E2F E2F Rb->E2F Releases Rb->E2F Rb_hypo->E2F Sequesters Arrest G1 Arrest Rb_hypo->Arrest G1_S G1-S Phase Transition E2F->G1_S Promotes E2F->G1_S Proliferation Cell Proliferation G1_S->Proliferation Experimental_Workflow start Start: Select Cancer Cell Lines (e.g., MCF-7, HT-29) step1 Step 1: Cell Viability Assay (MTT/MTS) Determine IC50 Value start->step1 step2 Step 2: Apoptosis Analysis • Annexin V / PI Staining (Flow Cytometry) • Caspase-Glo 3/7 Assay step1->step2 step3 Step 3: Cell Cycle Analysis • Propidium Iodide Staining (Flow Cytometry) step2->step3 step4 Step 4: Mechanism of Action (Western Blot) • Analyze p-Rb, Cyclin D1, CDK4, p21 step3->step4 end Conclusion: Synthesize Data to Confirm MoA step4->end

Caption: Recommended workflow for characterizing the compound's activity.

Foundational Analysis: Cell Viability and IC50 Determination

Objective: To determine the concentration of the compound that inhibits the metabolic activity of a cancer cell population by 50% (IC50). This value is essential for defining the dose range for all subsequent experiments. The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial enzymes in viable cells. [9]

Protocol 3.1: MTT Cell Viability Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile stock solution (e.g., 10 mM in DMSO).

  • MTT reagent (5 mg/mL in PBS). [10]* DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1 µM to 100 µM.

    • Causality: A wide concentration range is necessary to capture the full dose-response curve and accurately determine the IC50.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "vehicle-only" control wells (containing the highest concentration of DMSO used, typically <0.5%) and "medium-only" blank wells.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals. [11]6. Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average OD of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (OD of Treated Well / OD of Vehicle Control Well) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to calculate the IC50 value.

Compound Concentration (µM)% Cell Viability (MCF-7, 48h)% Cell Viability (HT-29, 48h)
Vehicle Control (0)100%100%
0.198.5%99.1%
1.085.2%90.3%
5.052.1%65.7%
10.025.6%38.4%
50.05.3%8.9%
Calculated IC50 ~5.2 µM ~7.8 µM
Table 1: Example of IC50 data derived from an MTT assay.

Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis

Once the IC50 is established, the next step is to determine how the compound kills cells. The primary mechanisms are apoptosis (programmed cell death) and necrosis. Our hypothesis predicts apoptosis.

Protocol 4.1: Apoptosis Detection by Annexin V-FITC and PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [12]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membranes. [13] Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with the compound at concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS. Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. [14]4. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubate for 15 minutes at room temperature in the dark. [12]6. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative. [13] * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4.2: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity. [15][16] Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with the compound as described in Protocol 4.1.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega). [15]3. Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Express results as fold-change in luminescence relative to the vehicle-treated control cells.

Protocol 4.3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [17] Procedure:

  • Cell Treatment: Treat cells in 6-well plates as described in Protocol 4.1 for 24 hours.

    • Expert Insight: A 24-hour time point is often optimal for observing cell cycle arrest before widespread apoptosis occurs.

  • Cell Fixation: Collect cells, wash with PBS, and fix them by adding the pellet dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A). RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.

Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control45.3%35.1%19.6%
Compound (1x IC50)72.8%15.5%11.7%
Compound (2x IC50)81.2%9.3%9.5%
Table 2: Example data showing G1 phase arrest induced by the compound.

Unveiling the Molecular Target: Western Blot Analysis

Objective: To validate the hypothetical mechanism of action by examining the expression and phosphorylation status of key proteins in the CDK4/6-Rb pathway. [18]

Protocol 5.1: Western Blotting for Pathway Proteins

Procedure:

  • Protein Lysate Preparation: Treat cells in 6-well plates with the compound (1x and 2x IC50) for 6, 12, and 24 hours.

  • Wash cells with ice-cold PBS and lyse them using 100 µL of RIPA buffer containing protease and phosphatase inhibitors. [19]3. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an 8-12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. [20]7. Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). [21] * Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

      • Target Antibodies: Phospho-Rb (Ser780), Total Rb, Cyclin D1, CDK4, p21.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Expected Outcome: If the hypothesis is correct, treatment with the compound should lead to a time- and dose-dependent decrease in phosphorylated Rb and an increase in the cell cycle inhibitor p21.

Conclusion and Future Directions

This application guide provides a robust, hypothesis-driven framework for the initial characterization of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by probing its molecular mechanism through western blotting, researchers can build a comprehensive profile of the compound's activity.

Positive results from this workflow—specifically, the induction of G1 arrest and apoptosis correlated with reduced Rb phosphorylation—would provide strong evidence for its proposed mechanism of action and justify further preclinical development. Subsequent studies could include kinase profiling assays to confirm direct inhibition of CDK4/6, evaluation in a broader panel of cancer cell lines, and eventual progression to in vivo xenograft models.

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Application Notes and Protocols for Assessing the In vitro ADME Properties of Nicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early ADME Profiling for Nicotinonitrile-Based Drug Candidates

The nicotinonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug design. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, many of which are rooted in the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4][5] Early and robust in vitro ADME assessment is therefore not just a routine screening step but a critical, strategic imperative to de-risk projects and guide medicinal chemistry efforts toward candidates with a higher probability of success.[6]

This guide provides a comprehensive set of protocols and expert insights for evaluating the in vitro ADME profile of nicotinonitrile-containing compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data. Our focus extends beyond mere step-by-step instructions to instill a deeper understanding of the scientific principles at play, empowering researchers to troubleshoot and adapt these methods to their specific needs.

I. Foundational Physicochemical Properties

Before delving into complex biological assays, a fundamental understanding of a compound's physicochemical properties is paramount. These properties often govern a compound's behavior in subsequent ADME assays.

A. Aqueous Solubility

Poor aqueous solubility can be a significant hurdle for oral absorption and can also confound the results of in vitro assays.[7] We recommend a tiered approach to solubility assessment.

Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility (High-Throughput Screening):

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%).

    • Shake the mixture for a defined period (e.g., 1-2 hours) at room temperature.

    • Filter the solution to remove any precipitate.

    • Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

  • Thermodynamic Solubility (Lower-Throughput, More Definitive):

    • Add an excess of the solid compound to a series of aqueous buffers at different pH values (e.g., 4.0, 6.5, 7.4).

    • Shake the suspensions at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples and analyze the supernatant as described for kinetic solubility.

Causality Insight: Kinetic solubility provides a rapid assessment suitable for early-stage screening, while thermodynamic solubility offers a more accurate, equilibrium-based measurement crucial for lead optimization.[5]

B. Lipophilicity (LogD)

Lipophilicity is a key determinant of a compound's permeability, metabolic susceptibility, and potential for off-target effects.[5]

Protocol: LogD Measurement (Shake-Flask Method)

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small volume of the stock solution to a vial containing a biphasic system of n-octanol and an aqueous buffer (pH 7.4).

  • Vortex the mixture vigorously to ensure thorough mixing.

  • Centrifuge the vial to separate the two phases.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Analyze the concentration of the compound in each phase by LC-MS/MS.

  • Calculate LogD as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

II. Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability.[8] These assays evaluate the susceptibility of a compound to metabolism by liver enzymes.

A. Liver Microsomal Stability

Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[8][9]

Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled liver microsomes (human, rat, mouse, etc.) on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), MgCl₂, and the test compound at a final concentration of 1 µM.

    • Pre-warm the reaction mixture to 37°C.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[10]

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[11]

  • Termination and Analysis:

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[12]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]

Expertise & Experience: For nicotinonitrile compounds, it is crucial to also consider the potential role of non-CYP enzymes, such as aldehyde oxidase (AO), which can be involved in the metabolism of nitrogen-containing heterocycles.[13] If significant metabolism is observed in the absence of NADPH, further investigation with specific inhibitors or recombinant enzymes is warranted.

Visualization: Microsomal Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Thaw Liver Microsomes prep2 Prepare Reaction Mix (Buffer, MgCl₂, Compound) prep1->prep2 prep3 Pre-warm to 37°C prep2->prep3 initiate Initiate with NADPH prep3->initiate sampling Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the Liver Microsomal Stability Assay.

B. Hepatocyte Stability

Hepatocytes are intact liver cells that contain both phase I and phase II metabolic enzymes, as well as transporters, offering a more comprehensive model of hepatic metabolism.[14]

Protocol: Hepatocyte Stability Assay

  • Cell Culture:

    • Thaw cryopreserved hepatocytes and assess viability.

    • Plate the hepatocytes in collagen-coated plates and allow them to attach.

  • Incubation:

    • Remove the seeding medium and add a pre-warmed incubation medium containing the test compound.

    • Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Sampling and Analysis:

    • At various time points, sample both the cells and the medium.

    • Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.

Trustworthiness: The use of both microsomes and hepatocytes provides a more complete picture of metabolic stability. Discrepancies between the two systems can indicate the involvement of phase II metabolism or active transport processes.

III. Cytochrome P450 (CYP) Inhibition

Assessing the potential for a compound to inhibit CYP enzymes is a critical regulatory requirement to predict drug-drug interactions (DDIs).[13][15]

Protocol: CYP Inhibition Assay (IC₅₀ Determination)

  • Incubation:

    • In a 96-well plate, combine human liver microsomes, a specific CYP probe substrate, and the nicotinonitrile test compound at various concentrations.

    • Pre-incubate the mixture at 37°C.

  • Reaction Initiation:

    • Initiate the reaction by adding NADPH.

  • Termination and Analysis:

    • After a short incubation period, terminate the reaction with a stop solution.

    • Analyze the formation of the probe substrate's metabolite by LC-MS/MS or fluorescence.

  • Data Analysis:

    • Plot the percentage of inhibition versus the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Authoritative Grounding: The FDA provides detailed guidance on conducting and interpreting in vitro DDI studies, which should be consulted for regulatory submissions.[13][15]

Data Presentation: CYP Inhibition Profile

CYP IsoformProbe SubstrateIC₅₀ (µM) for Compound X
CYP1A2Phenacetin> 50
CYP2C9Diclofenac25.3
CYP2C19S-Mephenytoin> 50
CYP2D6Dextromethorphan12.1
CYP3A4Midazolam5.8

IV. Plasma Protein Binding (PPB)

Only the unbound fraction of a drug in the plasma is free to distribute to tissues and exert its pharmacological effect.[7][16] Therefore, determining the extent of PPB is crucial.

Protocol: Rapid Equilibrium Dialysis (RED) for PPB

  • Device Preparation:

    • Prepare the RED device inserts according to the manufacturer's instructions.

  • Sample Addition:

    • Add plasma (human, rat, etc.) spiked with the test compound to one chamber of the insert.[17]

    • Add an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber.[17]

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the semipermeable membrane.[16][17]

  • Sampling and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Combine the aliquots with an equal volume of the corresponding blank matrix (blank plasma for the buffer sample, and buffer for the plasma sample) to minimize matrix effects during analysis.

    • Precipitate proteins and analyze the samples by LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualization: Rapid Equilibrium Dialysis (RED) Principle

G cluster_molecules Molecules chamber Plasma Chamber Buffer Chamber membrane Semipermeable Membrane chamber:f0->membrane bound_drug Bound Drug unbound_drug Unbound Drug protein Plasma Protein membrane->chamber:f1

Caption: Principle of the Rapid Equilibrium Dialysis (RED) Assay.

V. Permeability and Efflux

To be orally bioavailable, a compound must be able to permeate the intestinal epithelium. The Caco-2 cell monolayer is the gold standard in vitro model for predicting intestinal permeability.[18][]

Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation into a polarized monolayer resembling intestinal enterocytes.[][20]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions.[21]

    • Optionally, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assessment:

    • Apical to Basolateral (A-to-B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.[21]

    • Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.

  • Analysis and Calculation:

    • Quantify the compound in the receiver compartment at different time points using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).[20]

    • The efflux ratio (Papp B-to-A / Papp A-to-B) indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio >2 is generally considered indicative of active efflux.

Expertise & Experience: The nicotinonitrile moiety itself is not typically a strong substrate for P-gp, but other structural features of the molecule can confer this property. If a high efflux ratio is observed, further studies with specific P-gp inhibitors (e.g., verapamil) can confirm this interaction.

VI. Data Interpretation and Integrated Risk Assessment

The true power of in vitro ADME profiling lies in the integration of data from multiple assays to build a comprehensive picture of a compound's potential liabilities.[22]

Data Summary Table: Integrated ADME Profile of a Nicotinonitrile Compound

ParameterAssayResultInterpretation
Solubility Thermodynamic150 µg/mL at pH 7.4Good solubility, unlikely to limit absorption.
Permeability Caco-2 Papp (A-to-B)25 x 10⁻⁶ cm/sHigh permeability, well-absorbed.
Efflux Caco-2 Efflux Ratio1.2Not a substrate for major efflux transporters.
Metabolic Stability Human Liver Microsomest½ = 15 min, CLint = 95 µL/min/mgHigh clearance, potential for short in vivo half-life.
CYP Inhibition IC₅₀ vs. CYP3A45.8 µMModerate potential for DDI.
Plasma Protein Binding Human Plasma (fu)0.05 (5% unbound)95% bound, may limit distribution.

Based on this integrated profile, the primary liability for this compound is its high metabolic clearance. Medicinal chemistry efforts should focus on modifying the structure to block the sites of metabolism without negatively impacting its excellent permeability and solubility. The moderate CYP3A4 inhibition also warrants monitoring in subsequent analogs.

VII. Conclusion

A systematic and well-designed in vitro ADME assessment is indispensable in the development of nicotinonitrile-based drug candidates. By employing the robust protocols outlined in this guide and, more importantly, by understanding the scientific principles that underpin them, drug discovery teams can make more informed decisions, optimize their chemical matter more efficiently, and ultimately increase the likelihood of advancing safe and effective medicines to the clinic. The integration of data from these assays provides a holistic view of a compound's drug-like properties, enabling a proactive rather than reactive approach to addressing ADME-related challenges.

References

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • The 2020 FDA guidance for in vitro DDI studies – new things to consider?. Admescope.
  • Microsomal Stability Assay & Protocol.
  • Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. RAPS.
  • Caco2 assay protocol. Source not specified.
  • Plasma Protein Binding Assay. Visikol.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Caco-2 permeability assay.
  • Caco-2 Permeability Testing | Intestinal Model. BOC Sciences.
  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Microsomal Stability. Cyprotex.
  • ADME Microsomal Stability Assay. BioDuro.
  • Microsomal Stability Assay.
  • In Vitro ADME & Physicochemical Profiling.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.
  • In Vitro ADME Assays. Concept Life Sciences.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

Sources

Application Notes and Protocols for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (henceforth referred to as HMTN ) in structure-activity relationship (SAR) studies. HMTN is a highly functionalized pyridone scaffold, integrating key structural motifs known to impart favorable pharmacological properties. The trifluoromethyl (-CF₃) group can enhance metabolic stability and receptor binding affinity, while the 2-pyridone nucleus and the nitrile (-CN) group offer multiple points for chemical modification and interaction with biological targets.[1][2] This guide outlines the rationale for using HMTN as a core scaffold, provides detailed protocols for the synthesis of analog libraries, and discusses methodologies for subsequent biological screening and SAR data interpretation.

Introduction: The Strategic Value of the HMTN Scaffold in SAR

The design of effective SAR campaigns hinges on the selection of a starting scaffold that is not only synthetically tractable but also rich in features that are known to influence biological activity and pharmacokinetic properties.[3][4] HMTN (CAS 116548-08-4) emerges as a privileged starting point for several compelling reasons.[5]

  • The 2-Pyridone Core: The 2-pyridone moiety is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[1] It exists in a tautomeric equilibrium with its 2-hydroxypyridine form, offering opportunities for hydrogen bonding as both a donor (N-H) and an acceptor (C=O).[1][6] This dual nature allows it to mimic peptide bonds and interact with a wide array of biological targets.

  • The Trifluoromethyl Moiety: The incorporation of a -CF₃ group is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing ionization state at physiological pH. Furthermore, the -CF₃ group often enhances lipophilicity, which can improve membrane permeability and cellular uptake.[1] Crucially, it can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

  • The Nicotinonitrile Functionality: The nitrile group is a versatile functional handle. It is a potent hydrogen bond acceptor and can serve as a bioisosteric replacement for other functional groups like a carboxylate or a halogen. Synthetically, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to a diverse range of analogs.[2]

The combination of these three features in a single, relatively simple molecule makes HMTN an ideal platform for systematic chemical modifications aimed at elucidating and optimizing biological activity.

Physicochemical Properties of the HMTN Scaffold

A foundational understanding of the parent scaffold's properties is critical before embarking on an analog synthesis campaign.

PropertyValueSource
CAS Number 116548-08-4[5]
Molecular Formula C₈H₅F₃N₂O[5]
Molecular Weight 202.13 g/mol
LogP (calculated) 1.57
Topological Polar Surface Area (TPSA) 56.65 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Experimental Protocols: Building an HMTN-Based Analog Library for SAR Studies

The strategic power of HMTN lies in its amenability to selective modification at multiple positions. The following protocols provide detailed, step-by-step methodologies for generating a focused library of analogs to probe the SAR around this core. The primary points of diversification are the 2-hydroxy/oxo group, the aromatic ring, and the 4-methyl group.

Workflow for HMTN Analog Library Synthesis

HMTN Analog Synthesis Workflow cluster_O_alkylation Protocol 3.1: O-Alkylation cluster_N_alkylation Protocol 3.2: N-Alkylation cluster_Chlorination Protocol 3.3: Conversion to 2-Chloro Intermediate cluster_Nucleophilic_Substitution Protocol 3.4: Nucleophilic Aromatic Substitution HMTN HMTN Scaffold (2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile) O_Alkyl O-Alkyl Ethers (R-O-Pyridine) HMTN->O_Alkyl R-X, Base N_Alkyl N-Alkyl Pyridones (R-N-Pyridone) HMTN->N_Alkyl R-X, Strong Base Chloro 2-Chloro Intermediate HMTN->Chloro POCl₃ or SOCl₂ Library Diverse Analog Library for SAR Screening O_Alkyl->Library N_Alkyl->Library Amines 2-Amino Derivatives Chloro->Amines R-NH₂ Thiols 2-Thioether Derivatives Chloro->Thiols R-SH Amines->Library Thiols->Library

Caption: General workflow for diversifying the HMTN scaffold.

Protocol 3.1: O-Alkylation of the 2-Hydroxyl Group

Rationale: This modification explores the importance of the hydrogen bond donating capability of the 2-hydroxyl group. Converting it to an ether removes the donor functionality and introduces steric bulk, which can probe the size and nature of the binding pocket.

Materials:

  • 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (HMTN)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of HMTN (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

Protocol 3.2: N-Alkylation of the 2-Pyridone

Rationale: This protocol modifies the alternative tautomeric form of the scaffold. N-alkylation blocks the hydrogen bond donor at the nitrogen atom and introduces substituents that can explore different regions of a binding site compared to O-alkylation.

Materials:

  • HMTN

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents as in Protocol 3.1

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of HMTN (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Perform an aqueous workup and purification as described in Protocol 3.1.

Protocol 3.3: Conversion of HMTN to 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile

Rationale: The conversion of the 2-hydroxyl group to a 2-chloro group is a critical step to enable subsequent nucleophilic aromatic substitution (SNAᵣ) reactions. The chloro-intermediate is a versatile precursor for introducing a wide variety of functional groups.

Materials:

  • HMTN

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Toluene or Dichloroethane (DCE)

  • N,N-Diisopropylethylamine (DIPEA, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard workup and purification reagents

Procedure:

  • In a flask equipped with a reflux condenser, suspend HMTN (1.0 eq) in POCl₃ (5-10 eq).

  • (Optional) Add a catalytic amount of DIPEA or DMF.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until effervescence ceases (pH ~7-8).

  • Extract the product with ethyl acetate or dichloromethane.

  • Perform an aqueous workup and purification as described in Protocol 3.1 to yield the 2-chloro intermediate.

Protocol 3.4: Nucleophilic Aromatic Substitution (SNAᵣ) on the 2-Chloro Intermediate

Rationale: This protocol leverages the reactivity of the 2-chloro intermediate to introduce diverse amine and thiol substituents. This is one of the most powerful methods for rapidly building a library to probe the SAR of the 2-position, which is often a key interaction domain.

Materials:

  • 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile (from Protocol 3.3)

  • Desired primary or secondary amine (R¹R²NH) or thiol (RSH)

  • A suitable solvent (e.g., DMF, Dioxane, NMP)

  • A base (e.g., K₂CO₃, DIPEA, or Sodium hydride for thiols)

  • Standard workup and purification reagents

Procedure (for Amines):

  • Dissolve the 2-chloro intermediate (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent like NMP or DMF.

  • Add a base such as DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography to yield the 2-amino derivative.

Application Notes: Interpreting SAR Data from the HMTN Library

Once the analog library is synthesized and screened against the biological target of interest, the resulting data must be systematically analyzed to derive meaningful SAR.

Logical Flow of SAR Analysis

SAR Analysis Logic cluster_analysis Key SAR Questions Screening Biological Screening Data (e.g., IC₅₀, EC₅₀) SAR_Table Generate SAR Table (Structure vs. Activity) Screening->SAR_Table Q1 Role of H-bonding at Pos-2? SAR_Table->Q1 Compare O-Alkyl, N-Alkyl, and Amino analogs vs HMTN Q2 Steric tolerance at Pos-2? SAR_Table->Q2 Compare small vs. bulky substituents at Pos-2 Q3 Impact of lipophilicity? SAR_Table->Q3 Correlate activity with calculated LogP Q4 Pharmacophore identified? Q1->Q4 Q2->Q4 Q3->Q4 Design Design Next-Generation Analogs Q4->Design

Caption: Decision-making flowchart for interpreting SAR data.

Example SAR Table and Interpretation

Let's assume a hypothetical screening against a protein kinase.

Compound IDR Group at Position 2IC₅₀ (nM)cLogPNotes
HMTN-OH15001.57Parent scaffold, moderate activity.
1a -OCH₃8501.85Improved activity; suggests H-bond donation is not essential.
1b -OCH₂Ph32003.51Decreased activity; likely steric clash with benzyl group.
2a -NH₂5501.20Improved activity; H-bond acceptor/donor pair is favorable.
2b -NH(Cyclopropyl)1202.15Significant improvement; suggests a specific hydrophobic pocket.
2c -N(CH₃)₂9801.90Reduced activity vs. 2a; secondary amine preferred over tertiary.
2d -SH12501.95Similar to parent; thiol is tolerated but not optimal.

Interpretation and Next Steps:

  • Position 2: The data suggests that a hydrogen bond donating group is not strictly required at position 2 (compare HMTN vs. 1a ). However, a secondary amine (2b ) provides a significant boost in potency. This indicates that a combination of hydrogen bonding (N-H) and a small, hydrophobic substituent (cyclopropyl) is optimal for interacting with the target. The poor activity of the bulky benzyl ether (1b ) defines a steric limit in this region.

  • Next-Generation Design: Based on this initial SAR, the next round of synthesis should focus on exploring a wider range of small, cyclic, and acyclic alkyl and aryl substituents on the 2-amino group. The goal would be to further optimize the hydrophobic interactions suggested by the high potency of compound 2b .

Conclusion

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is a potent and versatile scaffold for structure-activity relationship studies. Its constituent parts—the 2-pyridone core, the trifluoromethyl group, and the nitrile handle—are all well-validated motifs in medicinal chemistry. The synthetic protocols outlined herein provide a robust framework for creating diverse analog libraries, enabling a systematic exploration of the chemical space around the HMTN core. By combining this synthetic strategy with careful biological evaluation and iterative data analysis, research teams can efficiently identify key structural features that drive potency and selectivity, thereby accelerating the journey from a hit compound to a viable drug candidate.

References

  • Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-8. Available at: [Link]

  • Dimitrijević, S., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6629. Available at: [Link]

  • de Oliveira, R. B., et al. (2019). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of the Brazilian Chemical Society, 30, 2266-2276. Available at: [Link]

  • Ng, P. S., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: a novel class of antituberculosis agents. European Journal of Medicinal Chemistry, 106, 144-156. Available at: [Link]

  • Camacho, J., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 12(10), 1636-1659. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities. Journal of Advanced Biomedical and Pharmaceutical Sciences, 3(4), 1-13. Available at: [Link]

  • El-Naggar, M., et al. (2020). 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities. Request PDF on ResearchGate. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 34(3), 1365-1375. Available at: [Link]

  • Rani, P., et al. (2022). Biodynamic activities of different derivatives of 3-cyano-2-pyridone. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Cyano-2-hydroxypyridine. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11453-11467. Available at: [Link]

  • Watson International Ltd. (n.d.). 2-hydroxy-6-(trifluoromethyl)nicotinonitrile CAS NO.116548-04-0. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry, 59(9), 4151-4159. Available at: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays involving the compound 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS 116548-08-4). Drawing upon the established bioactivity of structurally related nicotinonitrile derivatives, we propose and detail robust protocols for screening this compound against epigenetic targets, specifically histone acetyltransferases (HATs). This guide offers detailed, step-by-step methodologies for a primary AlphaScreen®-based enzymatic assay and an orthogonal Fluorescence Polarization (FP) binding assay, complete with data interpretation guidelines and quality control metrics. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Introduction: The Scientific Rationale

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry. Recent studies have successfully identified trisubstituted nicotinonitrile derivatives as potent inhibitors of human GCN5 (General control non-repressed protein 5), a key histone acetyltransferase.[1][2] GCN5 plays a pivotal role in chromatin remodeling and gene expression, and its dysregulation is implicated in various malignancies, making it a compelling target for therapeutic intervention.[1][2]

The subject of this guide, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile , shares core structural motifs with these known GCN5 inhibitors. Its trifluoromethyl group can enhance metabolic stability and membrane permeability, while the hydroxypyridine core can participate in crucial hydrogen bonding within an enzyme's active site.[3] These features make it a prime candidate for screening against epigenetic targets.

This guide is structured to provide a logical workflow, from initial enzymatic screening to secondary binding validation, ensuring a high degree of confidence in hit identification.

Compound Profile: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

PropertyValueSource
CAS Number 116548-08-4[4]
Molecular Formula C₈H₅F₃N₂O[4]
Molecular Weight 202.1 g/mol [4]
Alternate Names 3-Cyano-2-hydroxy-4-methyl-6-trifluoromethylpyridine[4]
Purity ≥98% (Recommended for HTS)N/A
Storage 4°C, desiccated[5]

HTS Workflow Overview

A successful screening campaign requires a multi-stage approach to identify true hits and eliminate artifacts. We propose a two-tiered strategy: a primary screen to identify inhibitors of enzymatic activity, followed by an orthogonal assay to confirm direct binding to the target.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Downstream Primary_HTS Primary HTS: AlphaScreen Assay (GCN5 Enzymatic Activity) Hit_ID Initial Hit Identification (% Inhibition > 50%) Primary_HTS->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Confirm Hits Orthogonal_Assay Orthogonal Assay: FP Binding Assay (Direct Target Engagement) Dose_Response->Orthogonal_Assay Validate Mechanism SAR Preliminary SAR Orthogonal_Assay->SAR Build Confidence Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level workflow for screening and hit validation.

Application Protocol 1: Primary HTS for GCN5 Inhibition (AlphaScreen Assay)

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based method ideal for detecting enzymatic activity.[6][7] In this assay, a biotinylated histone H3 peptide substrate is acetylated by the GCN5 enzyme using acetyl-CoA. The resulting acetylated lysine is recognized by a specific antibody conjugated to an AlphaLISA® Acceptor bead. The biotin tag on the peptide is captured by a Streptavidin-coated Donor bead. When in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which triggers a cascade of energy transfer in the Acceptor bead, culminating in light emission at 520-620 nm. An inhibitor will prevent peptide acetylation, thus keeping the beads separated and reducing the signal.[6][8]

AlphaScreen_Principle cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) Donor_A Donor Bead (Streptavidin) Substrate_A Biotin-H3 Peptide + GCN5 + Ac-CoA -> Acetylated Biotin-H3 Donor_A->Substrate_A Biotin Acceptor_A Acceptor Bead (Anti-Ac-Lys Ab) Acceptor_A->Substrate_A Ac-Lys Signal_A Light (520-620 nm) Substrate_A->Signal_A Energy Transfer Donor_B Donor Bead (Streptavidin) Substrate_B Biotin-H3 Peptide + GCN5 + Inhibitor -> No Acetylation Donor_B->Substrate_B Biotin Acceptor_B Acceptor Bead (Anti-Ac-Lys Ab) NoSignal_B No Signal

Sources

Synthesis of Novel Heterocyclic Compounds from 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse range of novel heterocyclic compounds, starting from the versatile building block, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile. This document is designed to empower researchers in medicinal chemistry and drug discovery with the foundational knowledge and practical methodologies to expand their compound libraries with potentially bioactive molecules.

Introduction: The Strategic Importance of Fluorinated Nicotinonitriles

The pyridine nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs. The incorporation of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is a particularly valuable starting material due to its multiple reactive sites: the hydroxyl group, which can be readily converted into a leaving group; the nitrile function, a versatile handle for various cyclization strategies; and the electron-deficient pyridine ring, which is primed for nucleophilic substitution. This guide will explore the transformation of this starting material into a key chloro-intermediate, and its subsequent elaboration into three important classes of fused heterocyclic systems: pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest due to their wide range of reported biological activities, including as kinase inhibitors and antimicrobial agents.[1][2]

Core Synthetic Strategy: From Hydroxypyridine to a Versatile Chloro-Intermediate

The initial and crucial step in unlocking the synthetic potential of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is its conversion to the highly reactive 2-chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile. The hydroxyl group at the 2-position of a pyridine ring exists in tautomeric equilibrium with its pyridone form, which makes it a poor leaving group. Therefore, chlorination is essential to activate this position for subsequent nucleophilic aromatic substitution reactions.

Causality of Reagent Choice:

Phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is the reagent of choice for this transformation.[3] POCl₃ effectively converts the pyridone tautomer into a phosphate ester intermediate, which is an excellent leaving group. The in-situ generated chloride ions can then readily displace this group. The addition of PCl₅ can enhance the reaction's efficacy by ensuring a high concentration of the active chlorinating species.

G Start 2-Hydroxy-4-methyl-6- (trifluoromethyl)nicotinonitrile Intermediate 2-Chloro-4-methyl-6- (trifluoromethyl)nicotinonitrile Start->Intermediate  Chlorination (POCl₃/PCl₅) Pyrazolo Pyrazolo[3,4-b]pyridines Intermediate->Pyrazolo  1. Hydrazine Hydrate  2. Cyclization Thieno Thieno[2,3-b]pyridines Intermediate->Thieno  Sulfur-based Reagents  (e.g., Gewald Reaction) Pyrido Pyrido[2,3-d]pyrimidines Intermediate->Pyrido  1. Amination  2. Cyclization

Caption: Overall synthetic workflow.

Protocol 1: Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile

This protocol details the chlorination of the starting hydroxypyridine.

Materials:

  • 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, but recommended)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

Procedure:

  • To a stirred solution of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq) in phosphorus oxychloride (5.0 eq), cautiously add phosphorus pentachloride (0.5 eq) in portions at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 5 hours, monitoring the reaction progress by TLC.[3]

  • After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile as a solid.

Reactant Molar Eq. Purity Expected Yield
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile1.0>98%-
Phosphorus oxychloride5.0>99%-
Phosphorus pentachloride0.5>98%-
Product ~60-70%

Application I: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are an important class of heterocycles known for their diverse biological activities. The synthesis from the chloro-intermediate proceeds via a two-step sequence: nucleophilic substitution with hydrazine followed by intramolecular cyclization.

G Chloro 2-Chloro-4-methyl-6- (trifluoromethyl)nicotinonitrile Hydrazino 2-Hydrazinyl-4-methyl-6- (trifluoromethyl)nicotinonitrile Chloro->Hydrazino  Hydrazine Hydrate, EtOH, Reflux Pyrazolo 3-Amino-4-methyl-6-(trifluoromethyl) -1H-pyrazolo[3,4-b]pyridine Hydrazino->Pyrazolo  Intramolecular Cyclization  (Heat or Acid/Base catalysis) G Chloro 2-Chloro-4-methyl-6- (trifluoromethyl)nicotinonitrile Thiolate 2-Mercapto-4-methyl-6- (trifluoromethyl)nicotinonitrile (in situ) Chloro->Thiolate  NaSH or Thiourea Thieno 3-Amino-thieno[2,3-b]pyridine derivative Thiolate->Thieno  α-halo-ketone/ester  Base, Thorpe-Ziegler Cyclization

Caption: Synthesis of Thieno[2,3-b]pyridines.

Protocol 3: Synthesis of 3-Amino-2-ethoxycarbonyl-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine

Materials:

  • 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile

  • Sodium hydrosulfide (NaSH) or Thiourea

  • Ethyl 2-chloroacetate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Generate the 2-thiolate intermediate in situ by reacting 2-chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq) with sodium hydrosulfide (1.1 eq) in ethanol at room temperature for 1-2 hours.

  • To the resulting mixture, add a solution of sodium ethoxide (1.1 eq) in ethanol, followed by the dropwise addition of ethyl 2-chloroacetate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. The Thorpe-Ziegler cyclization should proceed under these conditions.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-Amino-2-ethoxycarbonyl-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine. [4]

    Product Purity Expected Yield

    | 3-Amino-2-ethoxycarbonyl-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine | >95% | 65-80% |

Application III: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are bioisosteres of purines and have attracted significant attention as potential kinase inhibitors. [2]Their synthesis from the chloro-intermediate involves an initial amination followed by cyclization with a one-carbon synthon.

G Chloro 2-Chloro-4-methyl-6- (trifluoromethyl)nicotinonitrile Amino 2-Amino-4-methyl-6- (trifluoromethyl)nicotinonitrile Chloro->Amino  Aq. Ammonia, Cu(II) catalyst (optional) Pyrido 4-Amino-5-methyl-7-(trifluoromethyl) -pyrido[2,3-d]pyrimidine Amino->Pyrido  Formamide or Urea, Heat

Caption: Synthesis of Pyrido[2,3-d]pyrimidines.

Protocol 4: Synthesis of 4-Amino-5-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

Materials:

  • 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile

  • Aqueous ammonia (28-30%)

  • Copper(II) sulfate (catalytic)

  • Formamide

  • Steel autoclave or sealed tube

Procedure:

Step 1: Synthesis of 2-Amino-4-methyl-6-(trifluoromethyl)nicotinonitrile

  • In a steel autoclave, place 2-chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq), aqueous ammonia (10-15 eq), and a catalytic amount of copper(II) sulfate.

  • Seal the autoclave and heat to 120-140 °C for 12-24 hours.

  • Cool the autoclave to room temperature and cautiously vent.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-Amino-4-methyl-6-(trifluoromethyl)nicotinonitrile. [5] Step 2: Cyclization to Pyrido[2,3-d]pyrimidine

  • Mix the 2-Amino-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq) with an excess of formamide (10-20 eq).

  • Heat the mixture to 180-200 °C for 6-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 4-Amino-5-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine. [2]

    Intermediate/Product Purity Expected Yield
    2-Amino-4-methyl-6-(trifluoromethyl)nicotinonitrile >95% 70-85%

    | 4-Amino-5-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine | >95% | 60-75% |

Conclusion

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile serves as an excellent and cost-effective starting material for the synthesis of a variety of complex heterocyclic compounds. Through a straightforward chlorination to a key intermediate, researchers can access diverse molecular scaffolds such as pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines. The protocols outlined in this guide are based on established and reliable chemical transformations, providing a solid foundation for further exploration and derivatization in the pursuit of novel therapeutic agents.

References

  • Pradeep, N. et al. (2019). Design and Synthesis of Novel Pyrimidine/Hexahydroquinazoline‐Fused Pyrazolo[3,4‐b]Pyridine Derivatives, Their Biological Evaluation and Docking Studies. ChemistrySelect, 4(43), 12596-12603. Available at: [Link]

  • Reddy, T. R. et al. (2018). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect, 3(45), 12845-12849. Available at: [Link]

  • PrepChem (2023). Synthesis of 2-chloronicotinic acid. Available at: [Link]

  • Google Patents (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Abdel-Aziz, A. A.-M. et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12657-12674. Available at: [Link]

  • Kakadiya, R. et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Authorea Preprints. Available at: [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses (2018). PREPARATION OF 3-(2-CHLOROPHENYL)-T[1][3][6]RIAZOLO[4,3-a]PYRIDINE. Available at: [Link]

  • Zhong, W. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 844-852. Available at: [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. Available at: [Link]

  • ACS Publications (2026). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

  • PrepChem (2023). Synthesis of 2-chloro-nicotinic acid. Available at: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

  • Guerrera, F., Siracusa, M. A., & Tornetta, B. (1976). [Synthesis of 3-aminothieno-(2,3-b)pyridine Derivatives. II]. Il Farmaco; edizione scientifica, 31(1), 21–30. Available at: [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. Available at: [Link]

  • Stepanova, E. V. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. Available at: [Link]

  • Peris, G. et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular diversity, 6(1), 3–11. Available at: [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Shaik, F. et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1017–1031. Available at: [Link]

  • Amin, S. et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 209-272. Available at: [Link]

  • Le, T. B. et al. (2020). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Proceedings of the 2nd International Conference on Chemical Engineering and Applied Sciences. Available at: [Link]

  • Google Patents (1996). EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine.
  • U.S. Patent No. 4,127,575. (1978). 3-Amino-2-[2-(4-chlorophenylsulfonyl)-acetyl]-6-methyl-thieno[2,3-b]-pyridine. Available at: [Link]

  • Al-Otaibi, A. A. et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. Available at: [Link]

  • Organic Chemistry Research (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Available at: [Link]

  • Google Patents (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Guna, J. V. et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Journal of ChemTech Research, 6(5), 2871-2877. Available at: [Link]

  • Yang, H. et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1004552. Available at: [Link]

  • Google Patents (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1), 1-9. Available at: [Link]

  • Chem. Proc. (2020). A New Approach to 7-amino-4-oxo-4,5-dihydro-3H- pyrano[2,3-d]pyrimidine-6-carbonitriles. Available at: [Link]

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Application Notes and Protocols: Bio-conjugation Strategies for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Bio-conjugation Division

Abstract

This technical guide provides a comprehensive overview of bio-conjugation strategies for derivatives of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] Given the molecule's structural features—a nucleophilic hydroxyl group, a chemically stable trifluoromethyl group, and a nitrile moiety—this document outlines tailored protocols for its covalent linkage to biomolecules such as proteins, peptides, and nucleic acids. We will explore two primary, field-proven conjugation pathways: the activation of the hydroxyl group for subsequent amine coupling and the introduction of bioorthogonal handles to enable click chemistry. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Strategic Imperative for Conjugating Nicotinonitrile Derivatives

The process of chemically joining two or more molecules, where at least one is a biomolecule, is known as bio-conjugation.[5][6] This technique is fundamental in creating novel therapeutics, diagnostics, and research tools.[6][] The core molecule, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, and its derivatives represent a class of compounds with significant potential in drug discovery, owing to the unique physicochemical properties conferred by the trifluoromethyl group and the versatile chemistry of the pyridone scaffold.[8]

By conjugating these molecules to larger biomolecules, such as antibodies, researchers can develop highly targeted therapies like Antibody-Drug Conjugates (ADCs), where the nicotinonitrile derivative acts as the cytotoxic payload.[9][10][11] This guide provides the foundational chemistry and step-by-step protocols to achieve such conjugates, focusing on creating stable, well-characterized bio-molecular constructs.

Molecular Scaffolding and Conjugation Strategy

The structure of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (Molecular Formula: C₈H₅F₃N₂O, Molecular Weight: 202.13 g/mol ) presents specific opportunities and challenges for bio-conjugation.[1][2][12] The primary functional groups for conjugation are the hydroxyl (-OH) and nitrile (-CN) groups.

  • Hydroxyl Group (-OH): This is the most promising handle for conjugation. While less nucleophilic than amines or thiols, the hydroxyl group can be activated to react with various functional groups on biomolecules.[13] This pathway is attractive due to its directness.

  • Nitrile Group (-CN): While nitrile chemistry exists for bio-conjugation, it often requires harsher conditions that may not be suitable for sensitive biomolecules. Therefore, this guide will focus on leveraging the hydroxyl group.

  • Aromatic Ring: The pyridine ring itself can be functionalized, but this typically involves multi-step synthesis prior to conjugation and is beyond the scope of this direct conjugation guide.

Our strategy will, therefore, focus on two robust and widely adopted bio-conjugation paradigms:

  • Direct Amine Coupling via Hydroxyl Activation: Activating the hydroxyl group to create a reactive ester, which then readily couples with primary amines (e.g., lysine residues on a protein).

  • Bioorthogonal "Click Chemistry": Introducing a small, inert, and highly reactive functional group (an alkyne or azide) onto the nicotinonitrile derivative, which can then be specifically and efficiently conjugated to a biomolecule bearing the complementary group.[14][15]

Pathway 1: Direct Amine Coupling via Hydroxyl Activation

This approach involves a two-step process: activating the hydroxyl group of the nicotinonitrile derivative and then reacting the activated molecule with an amine-containing biomolecule. The most common method for activating hydroxyl groups for reaction with amines is through the use of activating agents like N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI).[13][16] This creates a succinimidyl carbonate or an imidazole carbamate intermediate, respectively, which is then susceptible to nucleophilic attack by primary amines.

Rationale and Mechanistic Insight

The formation of a stable amide bond is a cornerstone of bio-conjugation.[17][18][19] Direct coupling of an alcohol and an amine is not feasible under biological conditions. Activation of the hydroxyl group is therefore essential. DSC is often preferred for its efficiency in creating a highly reactive NHS-ester-like intermediate. The reaction proceeds by converting the hydroxyl group into a good leaving group, facilitating its reaction with the amine-containing biomolecule to form a stable carbamate linkage.

Diagram: Hydroxyl Activation and Amine Coupling Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification A Nicotinonitrile Derivative (with -OH group) C Activated Nicotinonitrile (DSC-Ester Intermediate) A->C Activation B DSC (N,N'-Disuccinimidyl carbonate) in Anhydrous Solvent (e.g., DMF) E Conjugated Product (Stable Carbamate Linkage) C->E Coupling in Aqueous Buffer (pH 8-9) D Biomolecule (e.g., Protein with -NH2 groups) F Purification (e.g., SEC, Dialysis) E->F

Caption: Workflow for direct conjugation via hydroxyl activation.

Detailed Experimental Protocol: DSC-Mediated Conjugation to a Protein

Materials:

  • 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile derivative

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-containing protein (e.g., Bovine Serum Albumin, IgG) at 5-10 mg/mL

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size Exclusion Chromatography (SEC) column or dialysis cassette (e.g., 10 kDa MWCO)

Protocol Steps:

  • Activation of the Nicotinonitrile Derivative: a. Dissolve the nicotinonitrile derivative (10-fold molar excess over the protein) and DSC (1.5 equivalents relative to the derivative) in a minimal volume of anhydrous DMF. b. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing, protected from moisture. c. Monitor the reaction by TLC or LC-MS to confirm the formation of the activated intermediate.

  • Conjugation to the Protein: a. Prepare the protein solution in the cold coupling buffer. b. Add the activated nicotinonitrile solution dropwise to the protein solution while gently vortexing. The final concentration of DMF should not exceed 10% (v/v) to avoid protein denaturation. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.[20]

  • Quenching the Reaction: a. Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted DSC-activated derivative. b. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate: a. Remove the unreacted small molecules and byproducts by passing the reaction mixture through a desalting SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[21] b. Alternatively, perform dialysis against the storage buffer with several buffer changes.

  • Characterization: a. Determine the protein concentration using a BCA or Bradford assay. b. Characterize the conjugate using UV-Vis spectroscopy, HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).[21][22][23][24][25]

ParameterRecommended ValueRationale
Molar Excess of Derivative 10-20 foldDrives the reaction towards conjugation, compensating for hydrolysis of the activated ester.
Reaction pH 8.0 - 9.0Ensures that primary amines on the protein are deprotonated and thus nucleophilic.
Reaction Temperature 4°C to Room TemperatureBalances reaction rate with protein stability. Lower temperatures are preferred for sensitive proteins.
Quenching Reagent Tris or GlycineProvides a high concentration of primary amines to consume any remaining reactive esters.

Pathway 2: Bioorthogonal Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal (meaning they do not interfere with native biological processes).[11][14] The most common click reaction for bio-conjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][15] This requires one molecule to have an azide (-N₃) group and the other a terminal alkyne (-C≡CH) group.

To use this pathway, the nicotinonitrile derivative must first be functionalized with either an azide or an alkyne. A common strategy is to convert the hydroxyl group into a leaving group (e.g., a tosylate) and then perform a nucleophilic substitution with sodium azide or an alkyne-containing nucleophile.

Rationale and Mechanistic Insight

The primary advantage of click chemistry is its exceptional specificity. The azide and alkyne groups are essentially inert in a biological environment until brought together under the right catalytic conditions. This allows for precise control over the site of conjugation.[10] This method is particularly useful when a biomolecule has multiple reactive groups (like many lysines), and a more specific, controlled conjugation is desired.

Diagram: Click Chemistry Conjugation Workflow

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Conjugation (CuAAC) cluster_2 Step 3: Purification A Nicotinonitrile Derivative (with -OH group) C Alkyne- or Azide-Modified Nicotinonitrile A->C B Functionalization Reagent (e.g., Propargyl bromide or Azidopropyl tosylate) E Conjugated Product (Stable Triazole Linkage) C->E Click Reaction D Azide- or Alkyne-Modified Biomolecule F Purification (e.g., SEC, Dialysis) E->F Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Catalyst->E

Caption: Workflow for conjugation via click chemistry (CuAAC).

Detailed Experimental Protocol: CuAAC Conjugation

This protocol assumes the nicotinonitrile derivative has been pre-functionalized with a terminal alkyne, and the biomolecule (e.g., a protein) has been modified to contain an azide group.

Materials:

  • Alkyne-functionalized nicotinonitrile derivative

  • Azide-functionalized protein (5-10 mg/mL in PBS)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)

  • Purification: SEC column or dialysis cassette

Protocol Steps:

  • Preparation of Reagents: a. Prepare a stock solution of the alkyne-functionalized nicotinonitrile derivative in a suitable solvent like DMSO. b. Prepare fresh sodium ascorbate solution.

  • Setting up the Conjugation Reaction: a. In a microcentrifuge tube, combine the azide-functionalized protein with the alkyne-derivative (typically a 10-50 fold molar excess of the alkyne). b. In a separate tube, pre-mix the CuSO₄ and THPTA ligand in a 1:2 molar ratio to form the Cu(I) complex.[9] Let it stand for a few minutes. c. Add the Cu(I)/THPTA complex to the protein-alkyne mixture. The final copper concentration is typically 50-250 µM.[15] d. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[15]

  • Incubation: a. Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification of the Conjugate: a. Purify the conjugate using a desalting SEC column or dialysis to remove excess reagents, copper, and unreacted derivative.

  • Characterization: a. Characterize the final conjugate using methods described in section 3.2, focusing on confirming the formation of the triazole linkage and determining the DAR.[21][23][24]

ParameterRecommended ValueRationale
Catalyst CuSO₄ / Sodium AscorbateA common and effective system for generating the active Cu(I) species in situ.[15]
Ligand THPTAA water-soluble ligand that stabilizes the Cu(I) catalyst and protects the biomolecule from oxidative damage.[9][15]
Solvent Aqueous Buffer (e.g., PBS)Click chemistry is highly efficient in aqueous environments, making it ideal for bio-conjugation.[14][15]
Molar Excess of Small Molecule 10-50 foldEnsures efficient reaction kinetics and drives the conjugation to completion.

Characterization of the Final Conjugate

Thorough characterization is critical to validate the success of the conjugation and to understand the properties of the resulting molecule.

  • UV-Vis Spectroscopy: Can be used to estimate the DAR if the nicotinonitrile derivative has a distinct absorbance peak separate from the protein's absorbance at 280 nm.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC) can separate the conjugate from impurities and, in some cases, resolve species with different DARs.[21]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS of the intact or deglycosylated conjugate provides a precise measurement of the mass increase due to conjugation, allowing for accurate determination of the DAR distribution.[21][23][24][25]

Conclusion and Future Perspectives

The bio-conjugation of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile derivatives is readily achievable through established chemical strategies. The choice between direct hydroxyl activation and bioorthogonal click chemistry depends on the specific application, the nature of the biomolecule, and the desired degree of control over the conjugation site. The protocols provided herein offer robust starting points for researchers to develop novel conjugates for therapeutic and diagnostic applications. Future work may involve exploring strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry variant, to avoid potential issues with copper toxicity in cellular applications.[10][11][14]

References

  • Creative Biolabs. Conjugation Based on Click Chemistry. [Link]

  • Cusabio. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. [Link]

  • National Institutes of Health (NIH). Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC. [Link]

  • National Institutes of Health (NIH). Click Chemistry Conjugations - PMC. [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • National Institutes of Health (NIH). Click Chemistry Conjugations - PubMed. [Link]

  • Spherotech, Inc. ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES SPHEROTM Technical Note. [Link]

  • National Institutes of Health (NIH). Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • National Institutes of Health (NIH). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC. [Link]

  • National Institutes of Health (NIH). Aqueous Activation of RNA 2'-OH for Conjugation with Amines and Thiols - PubMed. [Link]

  • Waters Corporation. Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. [Link]

  • ResearchGate. May I know feasible ways to form a complex (conjugation) between amino or carboxyl group in amino acid with hydroxyl group of a different compound?. [Link]

  • National Institutes of Health (NIH). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC. [Link]

  • LCGC International. Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. [Link]

  • ResearchGate. Recent developments in catalytic amide bond formation | Request PDF. [Link]

  • ResearchGate. Bioconjugation of enzyme on nanoparticles with surface hydroxyl group using EDC?. [Link]

  • Agilent. Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. [Link]

  • National Genomics Data Center (CNCB-NGDC). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.. [Link]

  • ResearchGate. Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in.... [Link]

  • ResearchGate. Catalytic synthesis of coumarin-linked nicotinonitrile derivatives via a cooperative vinylogous anomeric-based oxidation | Request PDF. [Link]

  • ScienceDirect. Synthesis of nicotinonitrile derivatives and study of their photophysical properties. [Link]

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Troubleshooting & Optimization

troubleshooting low yield in "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS 116548-08-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to provide actionable troubleshooting strategies and optimization protocols.

The synthesis of this highly functionalized pyridone is a powerful example of cyclocondensation chemistry.[1] However, the presence of a potent electron-withdrawing trifluoromethyl (CF3) group introduces specific challenges that can often lead to low yields if not properly managed.[2][3] This guide provides a framework for diagnosing and resolving these issues.

Core Synthesis Pathway: A Mechanistic Overview

The most common and efficient route to this scaffold is a variation of the Guareschi-Thorpe pyridine synthesis, involving a multi-component cyclocondensation reaction.[4] The key precursors are 1,1,1-trifluoropentane-2,4-dione and cyanoacetamide , which condense in the presence of a basic catalyst.

The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization followed by dehydration. The strong electron-withdrawing nature of the trifluoromethyl group plays a critical role, primarily by increasing the electrophilicity of the adjacent carbonyl carbon, which typically directs the initial nucleophilic attack.[3][5]

R1 1,1,1-Trifluoropentane-2,4-dione I1 Knoevenagel Adduct (Enamine Intermediate) R1->I1 + Cyanoacetamide R2 Cyanoacetamide R2->I1 Cat Base (e.g., Piperidine) Cat->I1 Catalyzes I2 Michael Adduct I1->I2 Intramolecular Michael Addition I3 Cyclized Intermediate I2->I3 Cyclization (Amide N attacks Ketone) P 2-Hydroxy-4-methyl-6- (trifluoromethyl)nicotinonitrile I3->P - H2O (Dehydration/Aromatization)

Caption: Proposed reaction pathway for the synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is very low or I obtained no product. Where should I begin troubleshooting?

Answer: A low or zero yield is a systemic issue that requires a systematic check of the foundational parameters of your experiment. Before delving into more complex issues, validate the following core components.

Troubleshooting Workflow for Low/No Yield

G start Low or No Yield reagents Verify Starting Material Purity & Stoichiometry start->reagents conditions Check Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions Reagents OK base Evaluate Base/Catalyst (Choice, Amount, Activity) conditions->base Conditions OK workup Review Workup & Isolation (pH, Extraction, Solvents) base->workup Base OK

Sources

Technical Support Center: Optimization of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis and optimization of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS No. 116548-08-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the preparation of this valuable trifluoromethylpyridine intermediate. The unique electronic properties conferred by the trifluoromethyl group make this class of compounds highly valuable in agrochemicals and pharmaceuticals, but also introduce specific synthetic challenges.[1][2]

This guide provides field-proven insights, troubleshooting protocols, and optimization strategies to help you achieve higher yields, better purity, and more consistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile?

A1: The most prevalent and accessible method is a cyclocondensation reaction. This typically involves the reaction of a trifluoromethyl-containing building block, such as 1,1,1-trifluoropentane-2,4-dione, with cyanoacetamide in the presence of a base. This approach builds the substituted pyridine ring in a convergent manner.[1][2]

Q2: Why is the trifluoromethyl group so challenging to work with?

A2: The -CF3 group is a strong electron-withdrawing group. This property significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack.[3] Furthermore, the harsh conditions sometimes required for synthesis can lead to decomposition or unwanted side reactions.[3][4] Precise control over reaction parameters is therefore critical.[5]

Q3: What are the key reaction parameters I need to control for a successful synthesis?

A3: The critical parameters for this synthesis are:

  • Choice of Base: The base is crucial for deprotonating the active methylene compounds to initiate the condensation.

  • Solvent System: The solvent must be appropriate for the chosen base and capable of solubilizing the reactants at the desired temperature.

  • Temperature Control: Temperature affects both the reaction rate and the stability of the product. Overheating can lead to decomposition and the formation of tar-like substances.[3]

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, which should be monitored.[4]

  • Atmosphere: An inert atmosphere (e.g., Nitrogen or Argon) is often necessary to prevent side reactions.

Q4: How do I confirm the identity and purity of my final product?

A4: Standard analytical techniques are used. Purity is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The identity of the compound, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (Molecular Formula: C₈H₅F₃N₂O, Molecular Weight: 202.13 g/mol ), is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).[6][7]

General Synthesis Workflow

The diagram below outlines the typical workflow for the synthesis and purification of the target compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Combine Starting Materials (e.g., 1,1,1-trifluoropentane-2,4-dione, cyanoacetamide, base, solvent) atmosphere 2. Establish Inert Atmosphere (Nitrogen or Argon) reagents->atmosphere heating 3. Heat to Optimal Temperature (e.g., 80-100 °C) atmosphere->heating monitoring 4. Monitor Progress (TLC or LC-MS) heating->monitoring quench 5. Quench & Acidify (e.g., Add water, then acidify with HCl) monitoring->quench extract 6. Isolate Crude Product (Filtration or Extraction) quench->extract purify 7. Purify Product (Recrystallization or Chromatography) extract->purify analyze 8. Characterize Final Product (NMR, MS, HPLC) purify->analyze

Caption: General workflow for synthesis and purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution & Rationale
Ineffective Base The chosen base may be too weak to efficiently deprotonate the active methylene compounds or may be sterically hindered. Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). If using a carbonate or hydroxide, ensure it is anhydrous and finely powdered to maximize surface area.
Inappropriate Solvent The solvent may not adequately solubilize the reactants or the deprotonated intermediates. Polar aprotic solvents are often preferred. Solution: Screen solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (CH₃CN). DMF is often a good starting point for this type of condensation.[8][9]
Insufficient Temperature The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction by TLC or LC-MS to find the optimal temperature where product formation is efficient without significant decomposition.[3][4]
Degraded Starting Materials Cyanoacetamide and other reagents can degrade over time, especially if not stored properly. Solution: Verify the purity of your starting materials using NMR or melting point analysis. Use freshly opened or purified reagents.
Reaction Not Run Under Inert Atmosphere Oxygen can interfere with base-catalyzed reactions, leading to oxidative side products and reduced yields. Solution: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like nitrogen or argon throughout the experiment.[10]

Problem 2: Formation of Dark, Tar-Like Substances

Potential Cause Recommended Solution & Rationale
Excessive Reaction Temperature High temperatures can cause polymerization or decomposition of reactants, intermediates, or the final product. The electron-deficient nature of the trifluoromethylpyridine ring can make it susceptible to thermal degradation.[3] Solution: Reduce the reaction temperature. If a higher temperature is needed for conversion, consider reducing the reaction time. A temperature above 120-130 °C may accelerate decomposition for this class of compounds.
Highly Concentrated Reaction Mixture High concentrations can promote intermolecular side reactions, leading to the formation of high molecular weight, insoluble byproducts (tar). Solution: Decrease the concentration by increasing the amount of solvent. This can help dissipate heat more effectively and minimize unwanted side reactions.
Incorrect Order of Reagent Addition Adding a strong base directly to a concentrated solution of an electrophile can cause rapid, uncontrolled reactions. Solution: Try adding the base portion-wise to the solution of the other reactants, or consider adding the electrophilic component slowly to a mixture of the base and the nucleophile.

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution & Rationale
Formation of Isomeric Byproducts In cyclocondensation reactions, regioisomers can sometimes form, which may have very similar polarities to the desired product. Solution: Optimize the reaction conditions for regioselectivity; sometimes a change in base or solvent can favor the formation of one isomer. For purification, utilize high-resolution techniques like preparative HPLC or carefully optimized flash column chromatography with a shallow solvent gradient.
Product is Highly Soluble in Workup Solvents The product may be partially or fully soluble in the aqueous phase during extraction or in the mother liquor during recrystallization. Solution: For extractions, saturate the aqueous layer with brine (NaCl) to decrease the polarity and reduce the solubility of the organic product. For recrystallization, screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find one where the product is soluble when hot but sparingly soluble when cold.
Persistent Impurities Unreacted starting materials or stable byproducts may co-purify with the product. Solution: First, ensure the reaction has gone to completion via monitoring. If impurities persist, consider a chemical wash during workup (e.g., a dilute base wash to remove acidic impurities or a dilute acid wash for basic impurities) before final purification.

Troubleshooting Decision Tree

Use this diagram to logically diagnose issues with your reaction.

Caption: A decision tree for troubleshooting common synthesis issues.

Generalized Experimental Protocol

This is a representative protocol and must be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,1,1-trifluoropentane-2,4-dione (1.0 eq) and cyanoacetamide (1.1 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of limiting reagent) to the flask.

  • Base Addition: While stirring, add a suitable base (e.g., anhydrous potassium carbonate, 2.0 eq) portion-wise to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (10x the volume of DMF).

  • Acidification: Slowly acidify the aqueous mixture with 2M HCl until the pH is ~2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.

  • Characterization: Confirm the structure and purity of the final product by NMR, MS, and HPLC analysis.

References

  • Technical Support Center: Synthesis of Trifluoromethylpyridines. (n.d.). BenchChem. Retrieved January 12, 2026.
  • Preventing decomposition of trifluoromethylpyridines during synthesis. (n.d.). BenchChem. Retrieved January 12, 2026.
  • Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. (2026, January 6). BenchChem. Retrieved January 12, 2026.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • 2-HYDROXY-4-METHYL-6-TRIFLUOROMETHYL-NICOTINNITRILE. (n.d.). Chemical-Suppliers. Retrieved January 12, 2026, from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.).
  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved January 12, 2026, from [Link]

Sources

purification of "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS 116548-08-4). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to achieve high purity for this critical building block. The inherent functionalities of this molecule—a weakly acidic pyridinol, a polar nitrile group, and a lipophilic trifluoromethyl group—present unique purification challenges that this guide is designed to address.

Understanding the Challenge: Common Impurities and Byproducts

Effective purification begins with understanding the potential impurities in your crude product. The synthesis of substituted 2-hydroxynicotinonitriles often proceeds via a condensation reaction. Depending on the specific precursors and reaction conditions, several byproducts can form.

Impurity/ByproductChemical Nature & Structure (Hypothetical)Distinguishing CharacteristicsTypical TLC Rf (vs. Product)
Unreacted Starting Material (e.g., Trifluoroacetoacetate) β-ketoesterMore polar; may streak on silica gel. Can be detected by 1H NMR.Lower
Unreacted Cyanoacetamide AmideHighly polar; often insoluble in common organic solvents.Much Lower / Baseline
Hydrolyzed Product (Carboxylic Acid) Carboxylic AcidSignificantly more acidic. Will move from organic to basic aqueous layer during extraction.Lower (but can streak)
Ring-Opened Intermediate Acyclic Amide/EsterMore flexible and potentially more polar than the cyclized product.Varies, typically lower

Troubleshooting and FAQ Guide

This section addresses common issues encountered during the purification of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile in a practical question-and-answer format.

Q1: My crude product is a dark, intractable oil instead of a solid. What should I do?

A1: Oiling out is a common problem when the melting point of the impure solid is lower than the temperature of the saturated solution, or when significant amounts of tarry byproducts are present.[1]

  • Initial Step: Trituration. Before attempting a full-scale purification, try triturating a small sample of the oil. This involves stirring the oil vigorously with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often induce crystallization of the product.

  • Root Cause Analysis: Tarry materials often result from overheating or extended reaction times. Consider optimizing the reaction conditions.

  • Purification Strategy: If trituration fails, column chromatography is the most effective method for separating the desired compound from polymeric or tarry impurities. Load the oil onto silica gel by pre-adsorbing it onto a small amount of silica before loading it onto the column.

Q2: I'm performing a flash column, but my product is co-eluting with an impurity. How can I improve the separation?

A2: Achieving good separation on silica gel requires optimizing the mobile phase. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3, as this provides the best balance for effective separation.[2]

  • Adjust Solvent Polarity: If using a standard hexane/ethyl acetate system, systematically decrease the polarity. Prepare several TLC plates and test solvent systems in 5% increments (e.g., 30% EtOAc in hexanes, then 25%, then 20%).

  • Incorporate a Different Solvent: Sometimes, a binary system lacks the necessary selectivity. Introducing a third solvent with different properties can alter the interactions with the stationary phase. For polar compounds, adding a small amount of methanol or using a dichloromethane/methanol system can be effective.[2]

  • Acid/Base Modifier: For nitrogen-containing compounds, interactions with acidic silanol groups on the silica surface can cause peak tailing and poor separation.[3] Adding a small amount (0.1-0.5%) of triethylamine or pyridine to the mobile phase can neutralize these sites and improve peak shape. Conversely, if you are trying to separate from a more basic impurity, adding a trace of acetic acid can improve resolution.[2]

Q3: During my acid-base extraction, I'm seeing a lot of emulsion at the interface. How can I resolve this?

A3: Emulsions are common when performing extractions with basic solutions. They consist of fine dispersions of one liquid phase within the other, stabilized by particulate matter or compounds acting as surfactants.

  • Break the Emulsion: The most common method is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break up the emulsion.

  • Patience and Technique: Gently swirl or rock the separatory funnel rather than shaking it vigorously. Allow the funnel to stand undisturbed for a longer period.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.

Q4: My recrystallization attempt resulted in very low recovery. What went wrong?

A4: Low recovery is typically caused by using too much solvent or choosing a solvent in which the compound is too soluble at cold temperatures.[4]

  • Solvent Choice is Key: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[1][4] Test solubility with small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water) to find the optimal one.[5]

  • Use Minimal Hot Solvent: The most critical step is to dissolve the compound in the minimum amount of boiling or near-boiling solvent required to achieve a saturated solution.[4] Adding solvent in small portions is crucial.

  • Cooling Process: Allow the solution to cool slowly to room temperature without disturbance. Rapid cooling by plunging the flask directly into an ice bath can trap impurities and lead to the formation of small, impure crystals. Once at room temperature, then cool further in an ice bath to maximize crystal yield.[5]

  • Mother Liquor: The solution remaining after filtration is the "mother liquor."[1] It contains the soluble impurities and some dissolved product. Concentrating the mother liquor and cooling again may yield a second crop of crystals, although they will likely be less pure than the first.

Recommended Purification Protocols

Workflow Decision Diagram

Before selecting a protocol, use this decision tree to identify the most suitable starting point based on the nature of your crude product.

PurificationDecisionTree start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid is_acidic Are acidic impurities (e.g., hydrolysis byproduct) suspected? is_solid->is_acidic Yes chromatography Protocol 3: Flash Chromatography is_solid->chromatography No (Oily) is_high_purity Is TLC purity >90%? is_acidic->is_high_purity No acid_base Protocol 1: Acid-Base Extraction is_acidic->acid_base Yes recrystallize Protocol 2: Recrystallization is_high_purity->recrystallize Yes is_high_purity->chromatography No acid_base->recrystallize Followed by... triturate_then_recrystallize Triturate with cold ether, then Protocol 2: Recrystallization

Caption: Decision tree for selecting a purification method.

Protocol 1: Acid-Base Extraction

This method is highly effective for removing acidic or basic impurities. The pyridinol moiety of the target compound is weakly acidic and can be deprotonated by a strong base to form a water-soluble salt. However, a milder base is often sufficient to remove more strongly acidic impurities like a carboxylic acid byproduct.

  • Dissolution: Dissolve the crude product (approx. 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL) in a separatory funnel.

  • Weak Base Wash: To remove strongly acidic impurities, extract the organic layer with a 5% aqueous sodium bicarbonate solution (2 x 25 mL).[6][7] The target compound should largely remain in the organic layer, while carboxylic acid byproducts will move to the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine, 1 x 25 mL) to remove residual water and help break any emulsions.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the partially purified product.

  • Purity Check: Assess the purity by TLC. This product is often suitable for recrystallization (Protocol 2).

Protocol 2: Recrystallization

Recrystallization is the most powerful technique for purifying solid compounds that are already relatively pure (>90%).[5] The principle relies on the difference in solubility of the compound in a hot versus a cold solvent.[1][4]

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when boiling but show low solubility at room temperature or in an ice bath.[5] For polar molecules like this, alcohol/water mixtures are often a good choice.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the mixture to a boil. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[4]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][8]

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[1] Once the solution is at room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4][5]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography

This is the most versatile method for separating compounds with different polarities and is ideal for purifying oils or complex mixtures.[9][10][11]

ChromatographyWorkflow cluster_prep Preparation cluster_run Elution cluster_post Analysis tlc 1. TLC Analysis (Find solvent for Rf ~0.3) pack 2. Pack Column (Slurry pack with silica gel in initial eluent) tlc->pack load 3. Load Sample (Dissolve in min. DCM, pre-adsorb on silica) pack->load elute 4. Elute with Solvent (Apply pressure, collect fractions) load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Step-by-step workflow for flash column chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of hexanes and ethyl acetate is a good starting point. The ideal system will give your target compound an Rf of ~0.3.[2]

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use about 50-100 g of silica gel (230-400 mesh) for every 1 g of crude material.[11] Pack the column as a slurry with your initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture, applying gentle air pressure to achieve a steady flow rate. Collect fractions in test tubes. You may choose to gradually increase the polarity of the eluent (a "gradient") to speed up the elution of more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent by rotary evaporation to obtain the final, purified compound.

Purity Assessment

After purification, it is essential to confirm the purity of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized by UV light and/or a stain) in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities typically broaden the melting point range and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools to confirm the structure and identify any remaining impurities. The absence of signals corresponding to starting materials or byproducts is a strong confirmation of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can provide a precise purity value (e.g., >99% by peak area).

By following these guidelines and protocols, researchers can confidently and efficiently purify 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, ensuring the quality and reliability of their subsequent experiments.

References

  • National Institutes of Health (NIH). (n.d.). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC.
  • University of California, Irvine. (n.d.). Recrystallization-1.doc.pdf.
  • University of California, Los Angeles. (n.d.). Acid-Base Extraction.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization1.
  • National Institutes of Health (NIH). (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry.
  • Wikipedia. (n.d.). Acid–base extraction.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Erotic Solvents and Separation Study Using a Centrifugal Extractor.
  • ChemScene. (n.d.). 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | CAS 116548-08-4 | SCBT.
  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • Chemical-Suppliers.com. (n.d.). 2-HYDROXY-4-METHYL-6-TRIFLUOROMETHYL-NICOTINNITRILE | CAS 116548-08-4.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Organic Syntheses. (n.d.). nicotinonitrile.
  • ChemicalBook. (2025). 2-HYDROXY-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)NICOTINONITRILE.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • YouTube. (2022). Continuous purification from flow chemistry systems with in line flash chromatography.
  • NIST. (n.d.). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-.
  • Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.
  • Semantic Scholar. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties.

Sources

identifying and characterizing impurities in "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS 116548-08-4).[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the identification, quantification, and characterization of impurities in this active pharmaceutical ingredient (API). Our focus is on robust methodology, logical troubleshooting, and regulatory compliance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding impurity profiling for this specific molecule.

Q1: What are the likely sources and types of impurities in my 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile samples?

A1: Impurities can be introduced at various stages of the API's lifecycle.[3] A thorough understanding of the synthetic route and storage conditions is critical for predicting potential impurities. They are generally categorized according to ICH Q3A guidelines.[4][5]

  • Organic Impurities:

    • Starting Materials & Intermediates: Unreacted starting materials or key intermediates from the synthetic pathway. For nicotinonitrile derivatives, this could involve precursors like chalcones or malononitrile.[6][7]

    • By-products: Result from side reactions during synthesis. The presence of a trifluoromethyl group can influence reaction pathways.[8][9]

    • Degradation Products: Form during manufacturing or storage due to exposure to stress factors like heat, light, humidity, acid, base, or oxidation.[10][11] These are the most critical impurities to monitor for product stability.

  • Inorganic Impurities: Typically reagents, ligands, or catalysts used in the synthesis. These are often non-specific and can be measured by tests like Residue on Ignition.[3]

  • Residual Solvents: Solvents used during synthesis or purification. These are governed by ICH Q3C guidelines.[12]

Here is a summary of potential impurities:

Impurity TypePotential SourceExample Structures/TypesRecommended Primary Analytical Technique
Organic Impurities SynthesisUnreacted Starting Materials, Isomers, ReagentsHPLC-UV/PDA, LC-MS
DegradationHydrolysis products (e.g., amide, carboxylic acid), Oxidation products (e.g., N-oxides)HPLC-UV/PDA, LC-MS
Inorganic Impurities SynthesisCatalysts, Inorganic SaltsResidue on Ignition (Sulphated Ash), ICP-MS
Residual Solvents Synthesis/PurificationEthanol, Acetonitrile, Pyridine, etc.Headspace GC-MS
Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A2: A multi-technique approach is essential for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.[13] A reversed-phase HPLC method with UV/Photodiode Array (PDA) detection is the standard for separating the API from its organic impurities. A PDA detector is crucial as it can indicate peak homogeneity and help in identifying co-eluting peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown impurities.[14] It provides the molecular weight of the impurity, and high-resolution MS (HRMS) like TOF or Orbitrap can yield the elemental composition, which is invaluable for structure elucidation.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for identifying and quantifying volatile impurities, particularly residual solvents.[16] For non-volatile compounds, derivatization (e.g., silylation) may be required, but care must be taken to use anhydrous conditions to avoid reagent degradation.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of isolated impurities.[18][19] While less sensitive than MS, 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provide unambiguous confirmation of the chemical structure.

  • Forced Degradation Studies: Also known as stress testing, this is a regulatory requirement to understand the degradation pathways of the drug substance.[10][11][20] By subjecting the API to harsh conditions (acid, base, oxidation, heat, light), you can generate potential degradation products and ensure your analytical method is "stability-indicating."[21]

Q3: What are the regulatory thresholds I need to be aware of for reporting, identifying, and qualifying impurities?

A3: The International Council for Harmonisation (ICH) provides clear guidelines. The key document is ICH Q3A(R2) for new drug substances.[5][12] The thresholds are based on the Maximum Daily Dose (MDD) of the drug.

ThresholdMDD ≤ 2 g/day MDD > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg TDI, whichever is lower0.05%
Qualification Threshold 0.15% or 1.0 mg TDI, whichever is lower0.05%

*TDI = Total Daily Intake

  • Reporting: Any impurity at or above this level must be reported in regulatory filings.[4]

  • Identification: An impurity at or above this level must have its structure characterized.[4]

  • Qualification: The biological safety of any impurity at or above this level must be established through toxicological studies or supporting data.[5]

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems in a question-and-answer format.

HPLC Method Development & Troubleshooting

Q: I am developing an HPLC method, but an unknown impurity peak has very poor, tailing peak shape. What should I do?

A: Poor peak shape is a common issue, often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Poor HPLC Peak Shape Start Poor Peak Shape Observed Check_pH Is mobile phase pH within 2 units of analyte pKa? Start->Check_pH Adjust_pH Adjust pH away from pKa (e.g., pH 2.5-3.0 for acidic compounds) Check_pH->Adjust_pH No Check_Silanols Are free silanols causing tailing? Check_pH->Check_Silanols Yes Success Peak Shape Improved Adjust_pH->Success Add_Modifier Add a competing base (e.g., 0.1% TFA) or use a base-deactivated column Check_Silanols->Add_Modifier Yes Check_Overload Is the column overloaded? Check_Silanols->Check_Overload No Add_Modifier->Success Reduce_Conc Reduce sample concentration or injection volume Check_Overload->Reduce_Conc Yes Check_Hardware Is there dead volume or a column void? Check_Overload->Check_Hardware No Reduce_Conc->Success Inspect_System Check fittings, frits, and column integrity. Perform column wash. Check_Hardware->Inspect_System Yes Check_Hardware->Success No, problem solved Inspect_System->Success

Caption: A decision tree for troubleshooting poor HPLC peak shape.

Causality Explained:

  • Mobile Phase pH: The compound 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile has a hydroxyl group on the pyridine ring, making it weakly acidic. If the mobile phase pH is too close to the pKa of the impurity, it can exist in both ionized and non-ionized forms, leading to peak tailing. Buffering the mobile phase at a low pH (e.g., 2.5-3.0 with phosphate or formate buffer) ensures a consistent ionization state.

  • Silanol Interactions: Basic nitrogen atoms in the pyridine ring of impurities can interact with acidic residual silanol groups on the silica-based stationary phase, causing tailing. Adding a competing agent like triethylamine (TEA) or trifluoroacetic acid (TFA) to the mobile phase can mask these silanols. Alternatively, using a modern, end-capped, or base-deactivated column is highly recommended.

Mass Spectrometry Identification

Q: My LC-MS data shows a potential impurity, but I can't determine its structure from the mass alone. What are the next steps?

A: A single mass can correspond to multiple elemental formulas. A systematic approach is needed for confident identification.

Workflow for Elucidating an Unknown Impurity Structure

G Workflow for Unknown Impurity Identification Start Unknown Peak Detected in LC-MS HRMS 1. Obtain High-Resolution Mass (HRMS) for accurate mass & elemental formula Start->HRMS Isotope 2. Analyze Isotope Pattern (e.g., for Cl, Br) HRMS->Isotope MSMS 3. Perform MS/MS Fragmentation (CID or HCD) Isotope->MSMS Pathway 4. Propose Structures based on fragmentation and known degradation pathways MSMS->Pathway Isolate 5. Isolate Impurity (Prep-HPLC or SFC) Pathway->Isolate NMR 6. Confirm Structure with NMR (1D/2D) Isolate->NMR Final Structure Confirmed NMR->Final

Caption: A systematic workflow for identifying unknown impurities.

Causality Explained:

  • High-Resolution MS (HRMS): This is the most critical first step. An Orbitrap or TOF analyzer provides a mass measurement with <5 ppm error, which drastically narrows down the possible elemental compositions.

  • MS/MS Fragmentation: By isolating the impurity's parent ion and fragmenting it, you generate a "fingerprint." The fragmentation pattern of trifluoromethylated pyridines can be complex, but losses of fragments like CF2, CF3, or HCN can provide crucial structural clues.[22]

  • Forced Degradation Context: Compare the mass of the unknown to potential products from your forced degradation studies. For example, a +16 Da shift suggests oxidation, while a +18 Da shift suggests hydrolysis of the nitrile group to an amide.

  • Isolation and NMR: If the impurity is above the identification threshold, isolation via preparative HPLC followed by NMR analysis is the gold standard for unambiguous structure confirmation.[18][19]

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the API to identify potential degradation products and to prove the stability-indicating nature of the analytical method, as mandated by ICH guidelines.[10][20]

Objective: To generate degradation products of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile under various stress conditions.

Materials:

  • API sample

  • Class A glassware

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, oven, and photostability chamber

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Keep at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis. Rationale: Base hydrolysis is often faster than acid hydrolysis for nitrile groups.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At timed intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid API in an oven at 80°C for 48 hours.

    • Also, store a solution of the API (in the analysis solvent) at 60°C for 48 hours.

    • Prepare samples for HPLC analysis from both solid and solution stress conditions.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Analyze the samples by HPLC, comparing them to a control sample stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method. Aim for 5-20% degradation of the main peak to ensure that significant degradation products are formed without being obscured by secondary degradation.[20]

Protocol 2: Generic HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating method for impurity profiling.

Objective: To separate the API from its potential process-related and degradation impurities.

Instrumentation & Columns:

  • HPLC or UHPLC system with a PDA detector and a mass spectrometer (Single Quad or HRMS).

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point. Consider a Phenyl-Hexyl phase if standard C18 provides poor selectivity for aromatic impurities.

Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ESI-MS and maintains a low pH to ensure consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and good MS compatibility.
Gradient 5% B to 95% B over 20 minA broad gradient is used for initial screening to elute a wide range of impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent column overload.
PDA Detection 220 - 400 nmMonitors across a wide wavelength range to detect impurities with different chromophores.
MS Ionization Electrospray Ionization (ESI), Positive ModeThe pyridine nitrogen is readily protonated, making positive mode ESI a good choice.
MS Scan Range m/z 100 - 800Covers the expected mass range of the API and its likely impurities.

Method Validation (Self-Validating System): Before analyzing samples, ensure the method's suitability by running a System Suitability Test (SST).

  • Injection Precision: Five replicate injections of a standard should have an RSD of <2.0% for peak area and retention time.

  • Tailing Factor: The tailing factor for the main API peak should be ≤ 2.0.

  • Resolution: The resolution between the main API peak and the closest eluting impurity should be > 1.5.

This starting method will likely require optimization (adjusting gradient slope, pH, or column chemistry) to achieve adequate resolution for all impurities found in your specific samples.

References

  • ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. (n.d.). AMSbiopharma. Retrieved January 12, 2026, from [Link]

  • Quality: impurities. (2026, January 12). European Medicines Agency. Retrieved January 12, 2026, from [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]

  • Reference Standards for Impurities in Pharmaceuticals. (2024, June 10). Knors Pharma. Retrieved January 12, 2026, from [Link]

  • Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. Retrieved January 12, 2026, from [Link]

  • 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • El-Metwaly, N., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • The expert's guide to pharmaceutical impurity analysis. (2024, March 27). Manufacturing Chemist. Retrieved January 12, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 12, 2026, from [Link]

  • Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. Retrieved January 12, 2026, from [Link]

  • Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery. Retrieved January 12, 2026, from [Link]

  • Impurity Control Strategy. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • 2-HYDROXY-4-METHYL-6-TRIFLUOROMETHYL-NICOTINNITRILE | CAS 116548-08-4. (n.d.). Chemical-Suppliers.com. Retrieved January 12, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 12, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). The Indian Pharmacist. Retrieved January 12, 2026, from [Link]

  • Structure of medicinal compounds containing nicotinonitrile and pyridine groups. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). Retrieved January 12, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 12, 2026, from [Link]

  • Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. (1967). PubMed. Retrieved January 12, 2026, from [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023, March 10). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 12, 2026, from [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021, March 5). Reddit. Retrieved January 12, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 12, 2026, from [Link]

  • Selective Trifluoromethylation of Pyridines. (2022, November 8). ChemistryViews. Retrieved January 12, 2026, from [Link]

Sources

addressing solubility issues of "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility challenges with this compound in aqueous buffers. Our goal is to provide you with the scientific rationale and practical steps to ensure successful experimental outcomes.

Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it is crucial to understand the key characteristics of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile. While experimental data for this specific molecule is limited, we can infer its properties from its structure and analogous compounds.

PropertyValue / InferenceRationale & Implications for Solubility
Molecular Formula C₈H₅F₃N₂OConfirmed by suppliers.[1][2][3]
Molecular Weight 202.1 g/mol Confirmed by suppliers.[1][2][3]
Structure 2-hydroxypyridine core with methyl, trifluoromethyl, and nitrile substituents.The molecule contains both hydrogen bond donors (hydroxyl) and acceptors (nitrile, ring nitrogen, oxygen), but the trifluoromethyl group significantly increases lipophilicity.[4]
Predicted logP 1.5738This value suggests moderate lipophilicity and indicates that the compound is likely to have low intrinsic aqueous solubility (BCS Class II or IV).[1][5]
Predicted pKa Low (estimated < 4)The 2-hydroxypyridine moiety is acidic.[1][6] The presence of two strong electron-withdrawing groups (trifluoromethyl and nitrile) is expected to significantly lower the pKa of the hydroxyl group, making the compound a weak acid. Its solubility will therefore be highly dependent on pH.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in standard phosphate-buffered saline (PBS) at pH 7.4?

A1: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is a weak acid with an estimated pKa significantly lower than 7.4. At neutral pH, the compound exists predominantly in its protonated, neutral form, which has very low aqueous solubility. To dissolve it, you need to deprotonate the acidic hydroxyl group by increasing the pH of the buffer to at least 1.5 to 2 units above the pKa.

Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue for poorly soluble compounds. The DMSO maintains solubility at high concentrations, but upon dilution into an aqueous buffer, the compound crashes out if the final concentration exceeds its solubility limit under those buffer conditions. The primary solution is to modify the final aqueous buffer to better accommodate the compound, typically by increasing the pH. If that is not possible, using a lower concentration of the compound or incorporating co-solvents or solubility enhancers in the final buffer may be necessary.

Q3: Is the compound stable in high pH buffers?

A3: While increasing the pH is the primary method for solubilization, the stability of the compound must be considered. The nitrile group in cyanopyridine derivatives can be susceptible to hydrolysis at extreme pH values (highly acidic or highly alkaline) and elevated temperatures.[7] For most biological assays conducted at room temperature or 37°C, the compound is expected to be sufficiently stable in buffers up to pH 9 for the duration of the experiment. However, it is best practice to prepare fresh solutions and avoid long-term storage in aqueous buffers, especially alkaline ones.

Q4: Can I use sonication or heat to dissolve the compound?

A4: Gentle warming (e.g., to 37°C) and sonication can help accelerate the dissolution of the solid compound into a solvent to create a stock solution. However, these methods will not increase the thermodynamic solubility limit in a given buffer. If the compound precipitates from a stock solution upon dilution, heating the final solution will likely not resolve the issue and may even accelerate degradation if the compound is thermally labile. The fundamental issue of poor solubility in that specific buffer must be addressed.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow to address solubility issues. The primary and most effective strategy for this acidic compound is pH modification.

Workflow for Enhancing Solubility

SolubilityWorkflow cluster_0 Start: Initial Dissolution cluster_1 Step 1: pH Adjustment (Primary Method) cluster_2 Step 2: Co-Solvent Addition (Secondary Method) cluster_3 Step 3: Advanced Excipients start Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. ph_test Dilute stock into a small volume of your target aqueous buffer (e.g., pH 7.4). Does it precipitate? start->ph_test increase_ph Increase buffer pH. Prepare buffers at pH 8.0, 8.5, and 9.0. (e.g., Tris or CAPS buffer) ph_test->increase_ph Yes ph_success Solubility Achieved. Proceed with experiment. Verify compound stability at this pH. ph_test->ph_success No increase_ph->ph_success ph_fail Precipitation persists or required pH is incompatible with the assay. increase_ph->ph_fail cosolvent To the optimal pH buffer (or original buffer if pH cannot be changed), add a water-miscible co-solvent. ph_fail->cosolvent cosolvent_table Recommended Co-solvents: - Ethanol (≤5% v/v) - PEG-400 (≤10% v/v) - Propylene Glycol (≤20% v/v) cosolvent->cosolvent_table cosolvent_success Solubility Achieved. Run a vehicle control in your assay. cosolvent->cosolvent_success cosolvent_fail Precipitation persists or co-solvent interferes with the assay. cosolvent->cosolvent_fail excipients Use solubility enhancers like cyclodextrins. cosolvent_fail->excipients excipients_details Prepare a solution of HP-β-CD (1-10 mM) in the buffer first, then add the compound's DMSO stock. excipients->excipients_details excipients_success Solubility Achieved. Run a vehicle control with the excipient. excipients->excipients_success

Caption: A step-by-step decision workflow for solubilizing 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.

Detailed Protocol 1: Solubilization by pH Adjustment

This method leverages the acidic nature of the compound. By raising the pH, the hydroxyl group is deprotonated to form a more soluble phenolate-like anion.

Principle: According to the Henderson-Hasselbalch equation, for a weak acid, solubility increases as the pH of the solution moves above the compound's pKa. A pH value at least 2 units above the pKa is generally recommended to ensure >99% of the compound is in its ionized, more soluble form.

Recommended Buffers: Standard phosphate buffers can precipitate with some compounds at higher pH. Consider using alternative buffer systems.

BufferUseful pH RangeComments
Tris 7.5 - 9.0Commonly used in cell culture and enzyme assays. Generally good compatibility.
HEPES 6.8 - 8.2Good buffering capacity, but check for interference with your specific assay.
CAPS 9.7 - 11.1Use if a much higher pH is required and compatible with the assay.

Step-by-Step Procedure:

  • Prepare a 10 mM stock solution of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile in 100% anhydrous DMSO. Ensure the solid is fully dissolved.

  • Prepare a series of buffers (e.g., 50 mM Tris) at pH 7.5, 8.0, 8.5, and 9.0.

  • Perform a small-scale test dilution. Add the DMSO stock to each buffer to achieve the desired final concentration (e.g., for a 100 µM final concentration, add 1 µL of 10 mM stock to 99 µL of buffer).

  • Vortex briefly and let the solution stand at room temperature for 10-15 minutes.

  • Visually inspect for precipitation. A clear solution indicates successful solubilization. If the solution is hazy or contains visible particles, the compound has not fully dissolved.

  • Select the lowest pH that provides a clear solution for your experiment to minimize potential compound stability issues.

  • Important: Always include a "vehicle control" in your experiment, which contains the same final concentration of DMSO and the same buffer used to dissolve the compound.

Detailed Protocol 2: Using Co-solvents and Excipients

If pH adjustment is not an option due to assay constraints, or if it is insufficient, the use of co-solvents or other excipients can be explored.[2][5]

Principle:

  • Co-solvents: Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can increase solubility by reducing the polarity of the aqueous medium.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[6][8]

Step-by-Step Procedure (using Hydroxypropyl-β-Cyclodextrin, HP-β-CD):

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare your primary aqueous buffer (e.g., PBS pH 7.4) and a second version of the same buffer containing 5 mM HP-β-CD. Ensure the HP-β-CD is fully dissolved.

  • Perform a test dilution. Add the DMSO stock to both the buffer-only and the buffer+HP-β-CD solutions to achieve the desired final concentration.

  • Vortex and observe. Compare the clarity of the two solutions. The presence of HP-β-CD should significantly improve solubility and prevent precipitation.

  • Optimize if necessary. The concentration of HP-β-CD can be adjusted (typically 1-10 mM) to find the minimum amount needed for solubilization.

  • Vehicle Control: It is critical to run a vehicle control containing the buffer, DMSO, and the same final concentration of HP-β-CD to account for any effects of the excipient on the assay.

References

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • ResearchGate. Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]

  • PubChem. Teriflunomide. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. STEP TOWORDS THE FORMULATION OF INJECTABLE HYDROGEL: PREFORMULATION STUDIES OF TERIFLUNOMIDE. Available at: [Link]

  • SciELO. Study of some properties of cyanopyridine derivatives in solutions. Available at: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Semantic Scholar. Study of some properties of cyanopyridine derivatives in solutions. Available at: [Link]

  • National Center for Biotechnology Information. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Available at: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available at: [Link]

  • RSC Publishing. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Available at: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • Adooq Bioscience. 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, min 98%. Available at: [Link]

Sources

Technical Support Center: Scale-up Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, chemists, and process development professionals involved in the synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS 116548-08-4). The following sections provide an overview of the common synthetic routes, answers to frequently asked questions, and a detailed troubleshooting guide to address challenges commonly encountered during laboratory and scale-up production.

Synthesis Overview and Reaction Mechanism

The synthesis of substituted pyridones like 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is typically achieved through a multi-component condensation reaction. A common and effective strategy involves the reaction of a trifluoromethyl-containing β-ketoester, an activated acetonitrile, and an enamine or its precursor, often catalyzed by a base. This approach builds the pyridine ring in a convergent manner.

The overall transformation can be represented as follows:

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product R1 Ethyl 4,4,4-trifluoroacetoacetate Condensation Base-Catalyzed Condensation R1->Condensation R2 Cyanoacetamide R2->Condensation R3 3-Aminocrotononitrile (or equivalent enamine precursor) R3->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate Adduct P 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile Cyclization->P

Caption: General reaction pathway for the synthesis.

The mechanism proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to form the stable 2-pyridone aromatic ring. The choice of base and solvent is critical for controlling reaction rate and minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route?

A common and scalable approach is a variation of the Hantzsch pyridine synthesis or related multi-component reactions that construct the pyridine ring from acyclic precursors.[1][2] The key building blocks are typically:

  • A trifluoromethyl source: Ethyl 4,4,4-trifluoroacetoacetate is a widely used and commercially available starting material.

  • A C2-N source: Cyanoacetamide provides the nitrile and a portion of the pyridine ring.

  • A C3 source: An enamine or β-keto compound that provides the methyl group at the 4-position.

These components are condensed in a one-pot or two-step sequence, often using a base like piperidine, sodium ethoxide, or an amine in a suitable solvent like ethanol or isopropanol.

Q2: How critical is the purity of starting materials for scale-up?

Extremely critical. Impurities in starting materials are a primary source of byproducts in the final product.[3] For scale-up, it is essential to:

  • Ethyl 4,4,4-trifluoroacetoacetate: Assay should be >98%. Key impurities to watch for are other halogenated esters or starting materials from its own synthesis.

  • Cyanoacetamide: Should be a dry, free-flowing solid. Moisture can inhibit the reaction and lead to hydrolysis of the nitrile group.

  • Base/Catalyst: The purity and water content of the base (e.g., piperidine, sodium ethoxide) can significantly impact reaction kinetics and the side reaction profile.

Q3: What are the key process parameters to monitor and control during scale-up?

The most critical parameters are temperature, reagent addition rate, and mixing.

  • Temperature: The initial condensation is often exothermic. In a large reactor, the lower surface-area-to-volume ratio makes heat dissipation a major challenge.[4] A runaway reaction can lead to significant byproduct formation and safety hazards. Precise temperature control is mandatory.

  • Reagent Addition: A controlled, semi-batch addition of one of the key reagents (e.g., the base or the ketoester) is highly recommended over a single batch charge. This allows for better management of the reaction exotherm.

  • Mixing: Efficient agitation is necessary to ensure uniform heat distribution and prevent localized "hot spots," which can cause degradation of reactants or products.[4]

Q4: What are the main safety hazards associated with this synthesis?

  • Thermal Runaway: As mentioned, the condensation reaction can be highly exothermic. A formal process safety assessment, including reaction calorimetry, is recommended before attempting a large-scale run.

  • Reagent Handling: Cyanoacetamide, while less acutely toxic than inorganic cyanides, should be handled with care to avoid dust inhalation. Trifluoro-substituted organic compounds can have unique toxicological profiles and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Solvent Hazards: The use of flammable solvents like ethanol or methanol requires appropriate grounding, bonding, and inert atmosphere (e.g., nitrogen) to prevent ignition sources.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and scale-up process.

Problem 1: Low or Inconsistent Product Yield
Possible Cause Troubleshooting Steps & Explanation
A. Incomplete Reaction 1. Implement In-Process Controls (IPCs): Monitor the reaction progress using HPLC or TLC. An incomplete reaction is the most common cause of low yield. Define a clear endpoint (e.g., <1% of a key starting material remaining).2. Verify Reagent Stoichiometry: On a larger scale, errors in weighing or volume charging can occur. Double-check calculations and ensure all reagents were added in the correct molar ratios.3. Extend Reaction Time: If the reaction has stalled, a modest extension of the reaction time at the target temperature may be sufficient to drive it to completion.
B. Side Product Formation 1. Control Temperature Profile: Lower the initial reaction temperature and control the rate of reagent addition to minimize the exotherm. Uncontrolled temperature spikes often favor the formation of dimeric or polymeric byproducts.2. Optimize Base/Catalyst: The choice and amount of base are crucial. Too strong a base can lead to decomposition, while too little can result in a sluggish reaction. Screen different bases (e.g., piperidine, triethylamine, DBU) and their loadings at the lab scale.3. Check Order of Addition: The sequence in which reactants are mixed can influence the product distribution. Experiment with different addition orders in small-scale optimization runs.
C. Product Loss During Workup/Isolation 1. Optimize pH for Precipitation: The product is a weakly acidic pyridone. Carefully adjust the pH of the reaction mixture during workup to ensure maximum precipitation. The optimal pH window may be narrow.2. Analyze Mother Liquor: Use HPLC to quantify the amount of product remaining in the filtrate (mother liquor). If losses are high, consider an extraction of the aqueous layer or optimization of the anti-solvent/crystallization procedure.3. Avoid Product Degradation: High temperatures or overly acidic/basic conditions during workup and isolation can degrade the product. Ensure the workup is performed under controlled conditions.
Problem 2: Product Fails Purity Specifications
Possible Cause Troubleshooting Steps & Explanation
A. Residual Starting Materials / Intermediates 1. Improve Product Isolation: A simple filtration may not be sufficient. A slurry wash of the wet cake with a well-chosen solvent (one in which the impurities are soluble but the product is not) can be highly effective.2. Optimize Recrystallization: This is the most powerful tool for purification. Conduct a solvent screen to find a solvent system that provides good product recovery and effectively purges impurities. Common solvents for recrystallization include ethanol, isopropanol, acetic acid, or mixtures with water.[4]
B. Formation of Hard-to-Remove Impurities 1. Identify the Impurity: Isolate the impurity and characterize it by LC-MS and NMR. Understanding its structure is key to devising a strategy to prevent its formation. Impurities often arise from the starting materials themselves.[3]2. Re-evaluate Synthesis Conditions: Once the impurity is known, revisit the reaction mechanism to understand how it might be formed. A change in solvent, temperature, or catalyst may be required to suppress its formation.3. Consider a Chemical Wash: During workup, a wash with a dilute acid or base solution can sometimes remove specific acidic or basic impurities.
Problem 3: Difficult Product Isolation (Oiling Out, Fine Particles)
Possible Cause Troubleshooting Steps & Explanation
A. Product "Oils Out" During Crystallization 1. Slow Down Cooling/Anti-Solvent Addition: Oiling out occurs when the solution becomes supersaturated too quickly. Implement a controlled, linear cooling ramp or add the anti-solvent slowly with vigorous agitation.2. Use Seeding: Introduce a small amount of pure, crystalline product at a temperature where the solution is just saturated. This provides a template for controlled crystal growth.3. Increase Solvent Volume: A more dilute solution is less likely to become rapidly supersaturated. While this may slightly decrease yield, it can dramatically improve product quality and handling.
B. Product is a Fine Powder, Difficult to Filter 1. Implement an "Aging" Step: After crystallization is complete, hold the slurry at a constant temperature (e.g., 0-5 °C) with gentle stirring for several hours. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the particle size distribution.2. Optimize Agitation: The type and speed of agitation during crystallization can influence particle size. Experiment with different agitator designs and speeds on a small scale.
Key Experimental Protocols
Protocol 1: Example Laboratory Synthesis (Illustrative)
  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge ethanol (10 volumes), ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), cyanoacetamide (1.05 eq), and 3-aminocrotononitrile (1.0 eq).

  • Begin stirring and add piperidine (0.1 eq) dropwise. An exotherm is typically observed.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • Once complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Slowly add water (5 volumes) to precipitate the product.

  • Stir the resulting slurry for 1 hour at 0-5 °C.

  • Collect the solid product by vacuum filtration, washing the cake with a cold 1:1 mixture of ethanol/water, followed by cold water.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: HPLC In-Process Control Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 242 nm[5]

  • Injection Volume: 5 µL

  • Sample Prep: Dilute a small aliquot of the reaction mixture in a 1:1 water/acetonitrile solution.

Scale-Up Troubleshooting Workflow

This decision tree can guide the troubleshooting process when a scale-up batch fails to meet specifications.

Caption: Decision tree for troubleshooting scale-up issues.

References
  • Ojima, I. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Hu, X., et al. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β-Ynones. The Journal of Organic Chemistry, 85(2), 924-933. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. Request PDF. Available at: [Link]

  • Tsukamoto, Y., & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • Google Patents. (n.d.). CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.

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preventing byproduct formation in nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation and Optimizing Yield

Welcome to the Technical Support Center for nicotinonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nicotinonitrile production and troubleshoot common issues related to byproduct formation. By understanding the underlying chemical principles and implementing the protocols outlined below, you can significantly improve the purity and yield of your synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during nicotinonitrile synthesis, providing insights into their causes and actionable solutions.

Issue 1: Low Yield of Nicotinonitrile in Ammoxidation of 3-Picoline

Question: My ammoxidation of 3-picoline is resulting in a low yield of nicotinonitrile. What are the likely causes and how can I improve it?

Answer:

Low yields in the vapor-phase ammoxidation of 3-methylpyridine (3-picoline) are a common challenge.[1][2] The primary culprits are often suboptimal catalyst performance and inefficient reaction conditions.

Probable Causes & Solutions:

  • Catalyst Deactivation: The catalyst is the heart of the ammoxidation process. Its deactivation over time is a primary cause of decreased yield.[3][4]

    • Coking: Deposition of carbonaceous materials ("coke") on the catalyst surface blocks active sites.[3][5] This is often due to high reaction temperatures or an inappropriate reactant feed ratio.

    • Poisoning: Impurities in the feed stream (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.[3][6]

    • Thermal Degradation (Sintering): High temperatures can cause the catalyst's microscopic structure to change, reducing its surface area and, consequently, its activity.[3][5]

  • Suboptimal Reaction Conditions:

    • Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can lead to over-oxidation, producing undesirable byproducts like carbon oxides (COx) and pyridine, and can also accelerate catalyst deactivation.[1][7]

    • Reactant Molar Ratios: The ratio of 3-picoline to ammonia and oxygen is critical. An excess or deficiency of any reactant can shift the reaction equilibrium towards byproduct formation.

Troubleshooting Workflow:

Troubleshooting Workflow for Low Yield.

Recommended Actions:

  • Catalyst Evaluation and Regeneration:

    • Characterize the spent catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to determine the extent of coking.

    • Regenerate the catalyst: If coking is the issue, a controlled burn-off of the coke in a stream of air or diluted oxygen can often restore activity.

    • Consider catalyst modification: Modifying vanadia-titania catalysts with promoters like SnO2 can enhance activity and stability.[8]

  • Optimization of Reaction Parameters:

ParameterTypical RangeTroubleshooting Action
Temperature340-380 °C[1]If high COx, decrease temperature. If high unreacted picoline, increase temperature cautiously.
3-Picoline:NH3:O2 Molar Ratio1 : 1.5-1.8 : 2.5-3.0[9]Adjust ratios based on byproduct analysis. Excess ammonia can suppress coke formation.
Contact Time2-5 seconds[1]If conversion is low, increase contact time. If over-oxidation is observed, decrease contact time.
Issue 2: Formation of Nicotinic Acid and Nicotinamide as Byproducts

Question: I am observing significant amounts of nicotinic acid and nicotinamide in my final product. How can I prevent their formation?

Answer:

The presence of nicotinic acid and nicotinamide indicates that the desired nicotinonitrile is undergoing hydrolysis.[2][10] This can happen during the reaction itself if water is present and conditions are favorable, or during the workup and purification steps.

Probable Causes & Solutions:

  • In-situ Hydrolysis: Water is a major byproduct of the ammoxidation reaction.[10][11] At elevated temperatures and in the presence of certain catalytic sites, this water can hydrolyze the newly formed nicotinonitrile.

  • Work-up Conditions: Using aqueous solutions, especially under acidic or basic conditions, during product extraction and purification can lead to significant hydrolysis.[12]

Prevention Strategies:

  • Catalyst Selection: The choice of catalyst can influence the extent of in-situ hydrolysis. Some catalysts may have a higher propensity for adsorbing water, creating a localized environment for hydrolysis.

  • Control of Water Partial Pressure: While challenging in a continuous process, minimizing the partial pressure of water in the reactor can help.

  • Anhydrous Work-up:

    • Extraction: Use anhydrous organic solvents like diethyl ether or acetone to extract the crude product.[13][14]

    • Purification: Sublimation or recrystallization from a non-aqueous solvent are preferred methods for purifying nicotinonitrile.[13]

Experimental Protocol: Anhydrous Work-up and Purification

  • Cooling and Dissolution: After the reaction, allow the apparatus to cool to room temperature. Rinse the condenser and receiving flask with anhydrous diethyl ether or acetone to dissolve the crude nicotinonitrile.[13]

  • Solvent Removal: Transfer the solution to a separate flask and remove the solvent using a rotary evaporator.

  • Purification by Sublimation: The resulting crude product can be further purified by sublimation under vacuum. This method effectively separates the more volatile nicotinonitrile from less volatile byproducts like nicotinic acid and nicotinamide.

Issue 3: Catalyst Deactivation and Short Lifespan

Question: My catalyst deactivates quickly, requiring frequent regeneration or replacement. What are the underlying reasons, and how can I extend its operational life?

Answer:

Rapid catalyst deactivation is a significant economic and operational concern in industrial synthesis.[3][4] The primary mechanisms are poisoning, thermal degradation (sintering), and fouling (coking).[3][5][6]

Underlying Mechanisms and Mitigation Strategies:

G cluster_deactivation Catalyst Deactivation Mechanisms cluster_mitigation Mitigation Strategies Poisoning Poisoning (Chemical) Purify Feedstock Purification Poisoning->Purify Remove S, P, etc. CatalystDesign Advanced Catalyst Design Poisoning->CatalystDesign Poison-resistant materials Sintering Sintering (Thermal) TempControl Strict Temperature Control Sintering->TempControl Avoid hotspots Sintering->CatalystDesign Thermally stable supports Coking Coking/Fouling (Mechanical) Coking->TempControl Lower temp RatioControl Optimize Reactant Ratios Coking->RatioControl Adjust feed Coking->CatalystDesign Modify surface acidity

Catalyst Deactivation Mechanisms and Mitigation.

  • Poisoning:

    • Cause: Irreversible adsorption of contaminants (e.g., sulfur, phosphorus, chlorine) onto active sites.[6]

    • Mitigation: Implement rigorous purification of the 3-picoline feed to remove potential poisons.

  • Thermal Degradation (Sintering):

    • Cause: High reaction temperatures cause the small catalyst crystallites to agglomerate, leading to a loss of active surface area.[3][5] This is often exacerbated by the presence of water vapor.

    • Mitigation:

      • Maintain strict control over the reactor temperature to avoid "hot spots."

      • Utilize catalysts with thermally stable supports and promoters that inhibit sintering.

  • Fouling (Coking):

    • Cause: Deposition of carbonaceous material on the catalyst surface, blocking pores and active sites.[3]

    • Mitigation:

      • Optimize the reactant feed ratios. A higher ammonia-to-hydrocarbon ratio can often suppress coke formation.

      • Periodically regenerate the catalyst through controlled oxidation to burn off the coke.

II. Frequently Asked Questions (FAQs)

Q1: What are the main industrial synthesis routes for nicotinonitrile?

A1: The primary industrial method is the vapor-phase ammoxidation of 3-picoline (3-methylpyridine).[1][2] This process involves reacting 3-picoline with ammonia and air over a heterogeneous catalyst, typically based on vanadium and molybdenum oxides.[1][15] Another, less common, method involves the dehydration of nicotinamide using a dehydrating agent like phosphorus pentoxide.[13][14]

Q2: How does the choice of catalyst impact byproduct formation?

A2: The catalyst is crucial in determining both the yield of nicotinonitrile and the profile of byproducts. An ideal catalyst should exhibit high selectivity for the nitrile formation while minimizing complete oxidation to CO and CO2. For instance, vanadium-oxide-based catalysts are widely used, and their performance can be fine-tuned by adding promoters or using specific support materials.[7][15] These modifications can alter the catalyst's surface acidity and redox properties, thereby influencing the reaction pathways and suppressing the formation of unwanted byproducts.

Q3: Can nicotinonitrile be synthesized from nicotinic acid directly?

A3: Yes, nicotinonitrile can be prepared from nicotinic acid. This is typically achieved through a process involving reaction with ammonia in the presence of a dehydrating catalyst at high temperatures.[14] It can also be synthesized by heating nicotinic acid with ammonium acetate and acetic acid.[14]

Q4: What are the safety precautions to consider during nicotinonitrile synthesis?

A4: Nicotinonitrile is a toxic compound and should be handled with care in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The ammoxidation reaction is highly exothermic and requires careful temperature control to prevent runaways. When working with phosphorus pentoxide for dehydration reactions, it's important to note that it reacts violently with water.[13][14] Always conduct a thorough risk assessment before starting any experimental work.

References

  • A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4 - Benchchem.
  • Optimization of vanadium-oxide catalyst for oxidation of 3-methylpyridine into nicotinic acid - Journal of the Serbian Chemical Society.
  • nicotinonitrile - Organic Syntheses Procedure.
  • Ammoxidation of 3-picoline over V2O5/MgF2 catalysts: Correlations between nicotinonitrile yield and O-2 and NH3 chemisorption properties | Request PDF - ResearchGate.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH.
  • Nicotinamide | C6H6N2O | CID 936 - PubChem - NIH. Available at: [Link]

  • US2491253A - Preparation of nicotinonitrile - Google Patents.
  • Synthesis of nicotinic compounds - US2409806A - Google Patents.
  • Nicotinonitrile - Wikipedia. Available at: [Link]

  • Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process | Request PDF - ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES - Jetir.Org. Available at: [Link]

  • The Hydrolysis of Nicotinonitrile by Ammonia | Journal of the American Chemical Society. Available at: [Link]

  • Catalysts for Alkylbenzene and Alkylpyridine Ammoxidation - ResearchGate. Available at: [Link]

  • US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents.
  • General synthetic route of nicotinonitrile compounds 6a–c and 7.... - ResearchGate. Available at: [Link]

  • DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents.
  • US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents.
  • 2-chloronicotinonitrile - Organic Syntheses Procedure. Available at: [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available at: [Link]

  • CN102249994B - Preparation method of nicotinic acid - Google Patents.
  • Catalyst deactivation Common causes - AmmoniaKnowHow. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available at: [Link]

  • Proposed mechanism for the synthesis of nicotinonitrile derivatives... - ResearchGate. Available at: [Link]

  • The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. Available at: [Link]

  • Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Available at: [Link]

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. - ResearchGate. Available at: [Link]

  • US2807618A - Synthesis of pyridine and 3-picoline - Google Patents.
  • CN104961678A - Production process of 3-cyanopyridine - Google Patents.
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  • Catalyst deactivation - YouTube. Available at: [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides - ResearchGate. Available at: [Link]

  • Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab. Available at: [Link]

  • Ammoxidation – Knowledge and References - Taylor & Francis. Available at: [Link]

  • CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents.
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Technical Support Center: Catalyst Selection for Functional Group Transformations of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functional group transformations of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and experimental design. The information presented herein is curated to ensure scientific integrity and is grounded in authoritative references.

Introduction

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a hydroxyl group, a nitrile moiety, a methyl group, and a trifluoromethyl group, offers multiple avenues for chemical modification. However, the interplay of these functional groups can present challenges in achieving selective transformations. This guide provides a structured approach to catalyst selection for modifying this versatile molecule.

I. Transformations of the Nitrile (-CN) Group

The nitrile group is a versatile functional handle that can be converted into amines, amides, or carboxylic acids. The choice of catalyst is paramount to achieving the desired outcome and avoiding unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the selective reduction of the nitrile group to a primary amine?

A1: The catalytic hydrogenation of nitriles is an efficient method for synthesizing primary amines.[3][4] For the selective reduction of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile to the corresponding aminomethylpyridine, several catalytic systems are recommended:

  • Heterogeneous Catalysts:

    • Raney Nickel (Ra-Ni): A highly active and cost-effective catalyst. It is crucial to use it under basic conditions (e.g., with ammonia) to suppress the formation of secondary and tertiary amines.[3]

    • Palladium on Carbon (Pd/C): Another effective catalyst, often used in transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate.[4]

    • Platinum Dioxide (PtO₂): A powerful catalyst, but may require careful optimization to avoid over-reduction of the pyridine ring.[3]

  • Homogeneous Catalysts:

    • Ruthenium Complexes: Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) or phosphine ligands, have shown excellent selectivity for primary amine formation under milder conditions.[5]

Q2: I am observing the formation of secondary and tertiary amines during the nitrile reduction. How can I prevent this?

A2: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation, arising from the reaction of the initially formed primary amine with the intermediate imine.[3] To minimize these byproducts:

  • Catalyst Choice: Select catalysts known for high primary amine selectivity, such as cobalt boride or specific ruthenium complexes.[3][5]

  • Reaction Conditions:

    • Addition of Ammonia: The presence of ammonia shifts the equilibrium away from the formation of secondary and tertiary amines.

    • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents are generally preferred.

    • pH Control: Maintaining a basic pH can help suppress the formation of byproducts.[3]

Q3: How can I hydrolyze the nitrile group to a carboxylic acid?

A3: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[6][7] This reaction proceeds through an amide intermediate.[8]

  • Acid-Catalyzed Hydrolysis: Treatment with a strong aqueous acid (e.g., H₂SO₄ or HCl) at elevated temperatures will convert the nitrile directly to the carboxylic acid. The mechanism involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[7]

  • Base-Catalyzed Hydrolysis: Refluxing with a strong aqueous base (e.g., NaOH or KOH) will initially form the carboxylate salt, which can then be acidified to yield the carboxylic acid.[6]

  • Biocatalysis: Enzymatic hydrolysis using nitrilases can be a highly selective method to convert nitriles to carboxylic acids in a single step under mild conditions (neutral pH, room temperature).[9]

Q4: Is it possible to stop the hydrolysis at the amide stage?

A4: Isolating the amide intermediate can be challenging as its hydrolysis to the carboxylic acid is often faster than the initial hydrolysis of the nitrile.[10] However, several strategies can be employed:

  • Controlled Acid Hydrolysis: Careful control of reaction time, temperature, and acid concentration can sometimes allow for the isolation of the amide.

  • Metal-Catalyzed Hydrolysis: Certain platinum(II) or zinc(II) complexes can catalyze the hydrolysis of nitriles to amides with high selectivity.[10]

  • Enzymatic Hydrolysis: Nitrile hydratases are enzymes that selectively convert nitriles to amides.[9]

Troubleshooting Guide: Nitrile Group Transformations
Issue Potential Cause Recommended Solution
Low yield of primary amine Catalyst deactivation; Incomplete reaction.Use fresh catalyst; Increase reaction time or hydrogen pressure.
Formation of secondary/tertiary amines Reaction of primary amine with imine intermediate.[3]Add ammonia to the reaction mixture; Use a more selective catalyst (e.g., cobalt boride).[3]
Over-reduction of the pyridine ring Catalyst is too active; Harsh reaction conditions.Use a less active catalyst (e.g., Pd/C instead of PtO₂); Lower the temperature and pressure.
Incomplete nitrile hydrolysis Insufficient acid/base concentration or temperature.Increase the concentration of the acid/base; Increase the reaction temperature.
Formation of byproducts during hydrolysis Decomposition of starting material or product.Use milder conditions; Consider enzymatic hydrolysis for sensitive substrates.[9]
Experimental Protocol: Catalytic Hydrogenation of Nitrile to Primary Amine
  • To a solution of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 mmol) in methanol (10 mL) saturated with ammonia, add Raney Nickel (50% slurry in water, ~0.1 g).

  • Pressurize the reaction vessel with hydrogen gas (50 psi).

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization.

Catalyst Selection Logic for Nitrile Transformations

G cluster_nitrile Nitrile (-CN) Transformation start Starting Material: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile reduction Reduction start->reduction hydrolysis Hydrolysis start->hydrolysis primary_amine Primary Amine reduction->primary_amine Catalysts: Ra-Ni, Pd/C, PtO₂, Ru complexes [1, 3, 4] amide Amide hydrolysis->amide Catalysts: Controlled H⁺/OH⁻, Metal complexes, Nitrile hydratase [7, 18] carboxylic_acid Carboxylic Acid hydrolysis->carboxylic_acid H⁺/OH⁻, Nitrilase [2, 7, 8] amide->carboxylic_acid H⁺/OH⁻, Amidase [7]

Caption: Catalyst selection workflow for nitrile group transformations.

II. Transformations involving the Hydroxyl (-OH) Group and the Pyridine Ring

The 2-hydroxy-pyridine moiety exists in tautomeric equilibrium with its 2-pyridone form. A key transformation for this group is its conversion to a 2-chloro substituent, which is an excellent precursor for a variety of cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How can I convert the 2-hydroxy group to a 2-chloro group?

A1: The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a standard transformation that can be achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[11] This reaction is often a prerequisite for subsequent cross-coupling reactions.

Q2: What are the best catalysts for C-C bond formation on the pyridine ring?

A2: Once the 2-chloro derivative is synthesized, it can be used in various palladium-catalyzed C-C cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This reaction couples the 2-chloropyridine with a boronic acid or ester. Palladium catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[12][13][14]

  • Negishi Coupling: This involves the coupling with an organozinc reagent. Palladium or nickel catalysts can be used, with palladium generally offering better functional group tolerance.[15]

  • Sonogashira Coupling: For the introduction of an alkyne, a palladium catalyst is used in conjunction with a copper(I) co-catalyst.[12]

Q3: How can I achieve C-N bond formation on the pyridine ring?

A3: The Buchwald-Hartwig amination is the premier method for forming C-N bonds. This palladium-catalyzed reaction couples the 2-chloropyridine with an amine. The choice of ligand is critical, with biaryl phosphine ligands being particularly effective.[16] Copper-catalyzed Ullmann-type couplings can also be an alternative.[17]

Q4: Are there any concerns about the stability of the trifluoromethyl group during these transformations?

A4: The trifluoromethyl group is generally very stable under a wide range of reaction conditions, including those used for cross-coupling reactions.[18][19] Its strong electron-withdrawing nature can influence the reactivity of the pyridine ring, potentially affecting the rates of oxidative addition and reductive elimination in catalytic cycles.[20]

Troubleshooting Guide: Pyridine Ring Functionalization
Issue Potential Cause Recommended Solution
Low yield in chlorination Incomplete reaction; Decomposition.Use a slight excess of the chlorinating agent; Control the reaction temperature carefully.
Catalyst inhibition in cross-coupling Coordination of the pyridine nitrogen to the metal center.[21]Use a ligand that can displace the pyridine nitrogen from the metal's coordination sphere; Consider using pyridine-N-oxide derivatives.
Low yield in Suzuki coupling Inefficient transmetalation or reductive elimination.Screen different ligands and bases; Ensure anhydrous conditions.[13]
Homocoupling of the boronic acid Presence of oxygen; Inappropriate catalyst/ligand.Degas the solvent and reaction mixture thoroughly; Use a suitable palladium precatalyst and ligand.
Low yield in Buchwald-Hartwig amination Sterically hindered amine or aryl halide; Catalyst deactivation.Use a more active catalyst system (e.g., with a biaryl phosphine ligand); Increase the reaction temperature.[16]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the 2-chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in an anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Add the catalyst solution to the Schlenk flask.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.[13]

Catalyst Selection Logic for Pyridine Ring Functionalization

G cluster_pyridine Pyridine Ring Transformation start Starting Material: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile chlorination Chlorination start->chlorination Reagents: POCl₃, PCl₅ [27] chloro_pyridine 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile chlorination->chloro_pyridine cc_coupling C-C Cross-Coupling chloro_pyridine->cc_coupling Catalysts: Pd/phosphine, Pd/NHC [14, 17, 24] cn_coupling C-N Cross-Coupling chloro_pyridine->cn_coupling Catalysts: Pd/biaryl phosphine, Cu [11, 26] c_c_product C-C Coupled Product cc_coupling->c_c_product Reactions: Suzuki, Negishi, Sonogashira [14, 23] c_n_product C-N Coupled Product cn_coupling->c_n_product Reactions: Buchwald-Hartwig, Ullmann [11, 26]

Caption: Catalyst selection workflow for pyridine ring functionalization.

III. Stability and Reactivity of the Trifluoromethyl (-CF₃) Group

The trifluoromethyl group is a key feature of the molecule, imparting properties such as metabolic stability and lipophilicity.[19] While generally robust, its influence on the reactivity of the molecule should be considered.

Frequently Asked Questions (FAQs)

Q1: Under what conditions might the trifluoromethyl group be reactive?

A1: The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly stable.[19] However, under very harsh reducing conditions or with specific organometallic reagents, transformations can occur. For most standard synthetic transformations, it can be considered an inert spectator group.

Q2: How does the trifluoromethyl group affect the reactivity of the pyridine ring?

A2: As a strong electron-withdrawing group, the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, although the hydroxyl/pyridone group at the 2-position is the dominant directing group for many reactions. In transition metal-catalyzed cross-coupling reactions, its electronic effect can influence the kinetics of the catalytic cycle.[20]

References

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Validation & Comparative

A Guide to In Vitro Characterization of Novel Kinase Inhibitors: Profiling 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of a novel putative kinase inhibitor, using "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" (hereafter referred to as Compound X) as a case study. In drug discovery, the journey from a newly synthesized compound to a validated lead requires rigorous, multi-faceted analysis. The objective is not merely to determine if a compound inhibits a kinase, but to quantify its potency, elucidate its specificity across the kinome, and understand its mechanism of action relative to well-characterized inhibitors.

We will compare the hypothetical performance of Compound X against a panel of established kinase inhibitors, each selected to represent a distinct inhibitory profile:

  • Volasertib (BI 6727): A potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis. Its high efficacy has been demonstrated in numerous preclinical and clinical settings.[1][2]

  • BAY 61-3606: A highly selective, ATP-competitive inhibitor of Spleen tyrosine kinase (Syk), a crucial mediator in immune signaling.[3][4][5] Its specificity makes it an excellent benchmark for selective inhibitor profiling.[6]

  • Staurosporine: A broad-spectrum, non-selective kinase inhibitor.[7] It serves as a crucial positive control in broad kinase screening panels to validate assay performance and as a benchmark for promiscuous activity.

This guide is designed for researchers, biochemists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind each step, ensuring a robust and self-validating approach to inhibitor characterization.

The Kinase Inhibition Landscape: A Mechanistic Overview

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to a substrate protein. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and interaction. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[8] Most small molecule kinase inhibitors target the highly conserved ATP-binding pocket, competing with the endogenous ATP molecule.[9]

cluster_0 Cellular Signaling Cascade Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding & Dimerization Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activation Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylation Effector Effector Protein (e.g., ERK) Kinase2->Effector Phosphorylation Response Cellular Response (Proliferation, Survival) Effector->Response Signal Transduction Inhibitor Kinase Inhibitor (e.g., Compound X) Inhibitor->Kinase2 Inhibition (Blocks ATP Binding)

Caption: Generic kinase signaling pathway illustrating the mechanism of ATP-competitive inhibitors.

Phase 1: Potency Determination (IC50) via Luminescence-Based Kinase Assay

The first critical step is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency. We employ the Kinase-Glo® Luminescent Kinase Assay, a robust, homogeneous method ideal for high-throughput screening.[10][11] The principle is straightforward: the kinase reaction consumes ATP, and the remaining ATP is used by luciferase to generate a luminescent signal.[12][13] Therefore, a potent inhibitor results in less ATP consumption and a higher luminescent signal.[13]

Experimental Workflow: IC50 Determination

cluster_workflow In Vitro Kinase Assay Workflow A 1. Serial Dilution Prepare 10-point serial dilutions of Compound X and controls (DMSO, Staurosporine). B 2. Kinase Reaction Add kinase, substrate, and ATP to microplate wells containing the diluted compounds. A->B C 3. Incubation Incubate at 30°C for 60 min to allow enzymatic reaction. B->C D 4. ATP Detection Add Kinase-Glo® Reagent to stop the reaction and initiate luminescence. C->D E 5. Signal Measurement Incubate for 10 min at RT, then measure luminescence with a plate reader. D->E F 6. Data Analysis Plot luminescence vs. log[Inhibitor]. Fit a sigmoidal dose-response curve to calculate IC50. E->F

Caption: Step-by-step workflow for determining kinase inhibitor IC50 values.

Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines the determination of IC50 values for Compound X against a target kinase (e.g., PLK1).

Materials:

  • Target Kinase (e.g., recombinant human PLK1)

  • Kinase Substrate (e.g., a specific peptide for PLK1)

  • Adenosine Triphosphate (ATP)

  • Compound X, Volasertib, Staurosporine (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettor and plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X, Volasertib, and Staurosporine in DMSO. The final top concentration in the assay should be approximately 10 µM. Also, prepare a DMSO-only control (vehicle control).

  • Assay Plate Preparation: Add 2.5 µL of the serially diluted compounds or DMSO control to the wells of the assay plate.

  • Kinase Addition: Prepare a solution of the kinase in the assay buffer. Add 2.5 µL of this solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

  • Reaction Initiation: Prepare a reaction mixture containing the kinase substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[14] Initiate the kinase reaction by adding 5 µL of this mixture to each well.

  • Kinase Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the DMSO control wells).

  • Luminescence Detection: Equilibrate the Kinase-Glo® reagent and the assay plate to room temperature. Add 10 µL of the Kinase-Glo® reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescent signal generation.[7]

  • Signal Incubation & Measurement: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[11] Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average signal from the DMSO control wells as 100% activity and the signal from a high-concentration inhibitor well (or no-enzyme control) as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[15][16]

Phase 2: Selectivity and Off-Target Profiling

High potency is desirable, but high selectivity is paramount for a successful therapeutic. A promiscuous inhibitor that hits dozens of kinases is likely to cause significant off-target effects and toxicity.[9] Kinase selectivity profiling involves screening the inhibitor against a large, diverse panel of kinases to map its interaction landscape.[17][18][19] This is crucial for understanding its mechanism of action and predicting potential side effects.[20]

Comparative Inhibitory Potency and Selectivity (Hypothetical Data)

The following table presents a hypothetical outcome from screening Compound X and our benchmarks against a representative panel of kinases. The data is presented as IC50 values in nanomolars (nM).

Kinase TargetCompound X (IC50, nM)Volasertib (IC50, nM)BAY 61-3606 (IC50, nM)Staurosporine (IC50, nM)Kinase Family
PLK1 25 15 >10,0005Ser/Thr Kinase
Syk >10,000>10,00010 [3]8Tyr Kinase
CDK21,5002,500>10,00010Ser/Thr Kinase
Aurora A800950>10,00020Ser/Thr Kinase
SRC>10,000>10,000>5,000[6]6Tyr Kinase
EGFR9,500>10,000>10,00015Tyr Kinase
PKA5,0008,000>10,0007Ser/Thr Kinase

Interpretation of Hypothetical Results:

  • Compound X: This hypothetical data suggests Compound X is a potent inhibitor of PLK1 with an IC50 of 25 nM. It shows good selectivity, with significantly weaker activity against other tested kinases (IC50 values >800 nM). Its profile is more selective than the broad-spectrum inhibitor Staurosporine but comparable in its primary target potency to Volasertib.

  • Volasertib: As expected, it is highly potent against PLK1 and shows weak activity against other kinases, confirming its known selectivity profile.[1][21]

  • BAY 61-3606: Demonstrates exquisite selectivity for Syk, with no significant inhibition of other kinases on this panel, consistent with published data.[5][22]

  • Staurosporine: Shows potent, nanomolar inhibition across multiple kinase families, confirming its role as a non-selective control.[7]

Conclusion and Forward Look

Based on this hypothetical in vitro analysis, "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" (Compound X) emerges as a promising and selective PLK1 inhibitor. Its potency is on par with the clinical candidate Volasertib, and its selectivity profile suggests a potentially favorable therapeutic window.

This guide provides a foundational workflow for the initial characterization of a novel kinase inhibitor. The logical progression from potency determination to broad selectivity profiling is a critical, self-validating system that allows researchers to make informed decisions. The subsequent steps in the drug discovery pipeline would involve cell-based assays to confirm on-target activity in a physiological context, followed by biophysical assays to determine the binding kinetics and mechanism of action (e.g., ATP-competitive vs. allosteric). This rigorous, data-driven approach is essential for translating a promising chemical entity into a viable therapeutic candidate.

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Comparative Cytotoxicity of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the comparative cytotoxicity of a series of novel synthetic analogs of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile. We will delve into the rationale behind their design, present hypothetical yet plausible experimental data, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and characterization of new anticancer agents.

Introduction: The Promise of Trifluoromethylated Nicotinonitriles in Oncology

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer properties.[2][3] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[4][5] The unique electronic properties of the -CF3 group can significantly influence the compound's potency and pharmacokinetic profile.[4][6]

The parent compound, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, combines these key features, making it and its analogs promising candidates for anticancer drug discovery. This guide will explore how systematic structural modifications of this parent compound influence its cytotoxic activity against various cancer cell lines.

Rationale for Analog Design and Comparison

To investigate the structure-activity relationship (SAR) of this class of compounds, a series of analogs (designated as HMTN-1 to HMTN-5 ) were designed with systematic modifications to the core structure of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (the parent compound, HMTN-0 ). The modifications are focused on positions 2 and 4 of the pyridine ring to probe the effects of substituting the hydroxyl and methyl groups on cytotoxic potency and selectivity.

  • HMTN-0 : 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (Parent Compound)

  • HMTN-1 : 2-Methoxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (Effect of O-methylation)

  • HMTN-2 : 2-Hydroxy-4-ethyl-6-(trifluoromethyl)nicotinonitrile (Effect of alkyl chain elongation at C4)

  • HMTN-3 : 2-Hydroxy-4-(trifluoromethyl)-6-(trifluoromethyl)nicotinonitrile (Investigating the impact of a second -CF3 group)

  • HMTN-4 : 2-Amino-4-methyl-6-(trifluoromethyl)nicotinonitrile (Bioisosteric replacement of the hydroxyl group)

  • HMTN-5 : 2-Hydroxy-4-phenyl-6-(trifluoromethyl)nicotinonitrile (Introduction of a bulky aromatic group at C4)

Comparative Cytotoxicity Data

The cytotoxic activity of the HMTN series was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 48 hours of treatment. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

CompoundModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2IC50 (µM) vs. HCT-116
HMTN-0 Parent Compound12.5 ± 1.115.2 ± 1.410.8 ± 0.9
HMTN-1 2-Methoxy25.3 ± 2.228.9 ± 2.522.1 ± 1.8
HMTN-2 4-Ethyl10.2 ± 0.913.1 ± 1.28.7 ± 0.7
HMTN-3 4-Trifluoromethyl5.8 ± 0.57.2 ± 0.64.1 ± 0.3
HMTN-4 2-Amino18.9 ± 1.621.4 ± 1.916.5 ± 1.4
HMTN-5 4-Phenyl8.1 ± 0.79.5 ± 0.86.3 ± 0.5
DoxorubicinPositive Control1.2 ± 0.11.8 ± 0.20.9 ± 0.1

Data Analysis and Interpretation:

The hypothetical data suggests that modifications at both the 2 and 4 positions significantly impact cytotoxic activity. The introduction of a second trifluoromethyl group (HMTN-3 ) appears to substantially increase potency across all cell lines, likely due to enhanced lipophilicity and potential for stronger target interactions. Conversely, methylation of the hydroxyl group (HMTN-1 ) and its replacement with an amino group (HMTN-4 ) seem to decrease activity, suggesting the importance of the 2-hydroxy moiety for the compound's cytotoxic effect. Elongating the alkyl chain at the 4-position to an ethyl group (HMTN-2 ) or introducing a phenyl group (HMTN-5 ) shows a moderate increase in potency compared to the parent compound.

Experimental Protocols

The following are detailed protocols for the key in vitro cytotoxicity assays used to evaluate the HMTN series of compounds.

General Experimental Workflow

The overall workflow for assessing the in vitro cytotoxicity of the novel compounds is depicted below.

G cluster_prep Compound & Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation (DMSO) MTT_Assay MTT Assay for Cell Viability Compound_Prep->MTT_Assay Serial Dilutions LDH_Assay LDH Assay for Membrane Integrity Compound_Prep->LDH_Assay Serial Dilutions Apoptosis_Assay Annexin V/PI Assay for Apoptosis Compound_Prep->Apoptosis_Assay Serial Dilutions Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Culture->MTT_Assay Cell Seeding Cell_Culture->LDH_Assay Cell Seeding Cell_Culture->Apoptosis_Assay Cell Seeding IC50 IC50 Determination MTT_Assay->IC50 LDH_Assay->IC50 Mechanism Mechanism of Action Elucidation Apoptosis_Assay->Mechanism G HMTN HMTN Compound Cell_Stress Intracellular Stress HMTN->Cell_Stress Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak

Caption: Proposed intrinsic apoptosis pathway induced by HMTN compounds.

Further investigation into the specific molecular targets of the HMTN series, such as protein kinases involved in cell survival pathways (e.g., PI3K/Akt), would provide a more detailed understanding of their mechanism of action. [7]Molecular docking studies could also help elucidate the binding interactions of these compounds with their putative targets. [4]

Conclusion and Future Directions

The comparative analysis of this series of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile analogs provides valuable insights into their structure-activity relationships. The results suggest that the 2-hydroxy group is crucial for activity, while substitutions at the 4-position can modulate cytotoxic potency. The analog with a second trifluoromethyl group (HMTN-3 ) demonstrated the most promising in vitro activity in this hypothetical study.

Future studies should focus on:

  • Synthesis and in vitro testing of a broader range of analogs to further refine the SAR.

  • In vivo efficacy studies in animal models for the most potent compounds.

  • Detailed mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic and toxicity profiling to assess their drug-like properties.

This guide provides a framework for the systematic evaluation of novel nicotinonitrile derivatives as potential anticancer agents. The combination of rational drug design, robust in vitro screening, and detailed mechanistic studies is essential for the successful development of new and effective cancer therapies.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • El-sayed, H. A. (2017). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2846-2852.
  • Ghorab, M. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598.
  • Hassan, A. S., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 26(23), 7269.
  • Abdel-Aziz, A. A.-M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Molecular Structure, 1272, 134179.
  • MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7586.
  • Taguchi, H. (1999). [Vitamins and apoptosis--induction of apoptosis in human cancer cells by nicotinic acid-related compounds]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 57(10), 2319–2324.
  • Abdel-Wahab, B. F., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 507-513.
  • ResearchGate. (2022).
  • Ali, M. A., et al. (2023).
  • MDPI. (2020). Small Molecule Compounds of Natural Origin Target Cellular Receptors to Inhibit Cancer Development and Progression. Cancers, 12(11), 3127.
  • MDPI. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11468.
  • ResearchGate. (2013).
  • PubMed. (2023). Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy. Current Drug Targets, 24(10), 867-877.
  • Orrenius, S., et al. (2003). Molecular mechanisms of apoptosis induced by cytotoxic chemicals. Toxicology Letters, 139(2-3), 97-105.

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile as a Putative NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action (MoA) is a critical step in its journey from discovery to potential application. This guide provides a comprehensive, hypothesis-driven framework for validating the MoA of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (hereafter referred to as Compound X), a small molecule for which the specific biological target is not yet established.

Given the structural motifs present in similar bioactive molecules, we hypothesize that Compound X may function as an inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1] This pathway is a cornerstone of inflammatory responses, immune regulation, and cell survival, making its modulation a key therapeutic strategy.[2]

To rigorously test this hypothesis, this guide will compare the experimental profile of Compound X against BAY 11-7082 , a well-characterized anti-inflammatory agent known to irreversibly inhibit the phosphorylation of IκBα, a crucial step in NF-κB activation.[3] By following this multi-tiered experimental workflow, researchers can systematically build a robust evidence package to confirm, refute, or refine the proposed MoA.

The Canonical NF-κB Signaling Pathway: A Central Hub for Therapeutic Intervention

The canonical NF-κB pathway is a tightly regulated signaling cascade. In its inactive state, NF-κB dimers (most commonly p65/p50) are held in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.[2] Upon stimulation by various signals, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[4] The IKK complex, particularly the IKKβ subunit, then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[2] This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of a wide array of target genes, including those for inflammatory cytokines, chemokines, and anti-apoptotic proteins.[5]

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK 2. Signal Transduction IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 3. Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50_free p65/p50 (Active) IkBa_p65_p50->p65_p50_free Proteasome Proteasome p_IkBa->Proteasome 4. Degradation p65_p50_nuc p65/p50 p65_p50_free->p65_p50_nuc 5. Nuclear Translocation DNA κB DNA Site p65_p50_nuc->DNA 6. DNA Binding Genes Target Gene Transcription (e.g., IL-6, TNF-α) DNA->Genes 7. Transcription

Figure 1: The Canonical NF-κB Signaling Pathway.

A Tiered Experimental Workflow for MoA Validation

We propose a logical, three-tiered approach to investigate the MoA of Compound X. This workflow begins with broad cellular assays to confirm NF-κB pathway inhibition and progressively narrows the focus to identify the specific molecular target. Each experiment must be performed with appropriate positive (TNF-α) and negative (vehicle) controls, alongside the comparator, BAY 11-7082.

Experimental_Workflow Tier1 Tier 1: Cellular Phenotype Does Compound X inhibit NF-κB activation? Assay1A NF-κB Luciferase Reporter Assay Tier1->Assay1A Assay1B p65 Nuclear Translocation Assay Tier1->Assay1B Tier2 Tier 2: Pathway Analysis Where does Compound X act? Assay2 IκBα Phosphorylation (Western Blot) Tier2->Assay2 Tier3 Tier 3: Direct Target ID Is Compound X a direct IKKβ inhibitor? Assay3 In Vitro IKKβ Kinase Assay Tier3->Assay3 Assay1A->Tier2 If positive Assay1B->Tier2 If positive Assay2->Tier3 If positive

Figure 2: A tiered workflow for MoA validation.

Tier 1: Cellular Phenotypic Assays - Does Compound X Inhibit NF-κB Activation?

The initial step is to determine if Compound X affects overall NF-κB-dependent signaling in a cellular context.

NF-κB Luciferase Reporter Assay

Causality and Rationale: This assay provides a quantitative measure of NF-κB transcriptional activity.[6] We use a cell line (e.g., HEK293T) engineered to express the firefly luciferase enzyme under the control of a promoter containing multiple κB binding sites.[7] If Compound X inhibits the NF-κB pathway, it will prevent the transcription of the luciferase gene upon stimulation with TNF-α, leading to a dose-dependent reduction in luminescence.[8] This is a robust, high-throughput method for initial screening.[6]

Experimental Protocol:

  • Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 96-well opaque white plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat cells for 1-2 hours with a serial dilution of Compound X (e.g., 0.01 to 100 µM), BAY 11-7082 (e.g., 0.1 to 20 µM), or vehicle control (DMSO).

  • Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated control. Incubate for 6-8 hours.

  • Cell Lysis: Remove the medium and add 100 µL of 1x cell lysis buffer to each well.[6] Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Transfer 10 µL of cell lysate to a new opaque 96-well plate.[6] Add 50 µL of Luciferase Assay Reagent to each well and immediately measure the luminescence using a plate reader.[6]

  • Data Analysis: Normalize the relative light units (RLU) to the vehicle-treated, TNF-α stimulated control. Plot the normalized values against the compound concentration and fit a dose-response curve to determine the IC50 value.

Expected Data Summary:

CompoundPutative TargetPredicted IC50 (NF-κB Reporter Assay)
Compound X NF-κB Pathway To be determined
BAY 11-7082IκBα Phosphorylation5 - 15 µM
Vehicle (DMSO)NoneNo inhibition
p65 Nuclear Translocation Assay by Immunofluorescence

Causality and Rationale: This imaging-based assay directly visualizes a key event in NF-κB activation: the movement of the p65 subunit from the cytoplasm to the nucleus.[4] Inhibition of this process provides strong, qualitative and quantitative evidence of pathway disruption upstream of nuclear import.[9] This assay serves as an orthogonal validation of the reporter assay results.

Experimental Protocol:

  • Cell Culture: Seed human macrophages or HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment and Stimulation: Pre-treat cells with Compound X, BAY 11-7082, or vehicle at their respective IC50 concentrations (determined from the reporter assay) for 1-2 hours. Stimulate with 20 ng/mL TNF-α for 30 minutes.[10]

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Antibody Staining: Incubate with a primary antibody against NF-κB p65 (e.g., 1:500 dilution) for 1 hour at room temperature.[11] Wash three times with PBS.

  • Secondary Antibody and Counterstain: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000) and a nuclear counterstain (e.g., Hoechst or DAPI) for 1 hour.[12]

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of multiple fields for each condition.

  • Quantification: Analyze the images using software like ImageJ to quantify the ratio of nuclear to cytoplasmic fluorescence intensity for p65 in at least 100 cells per condition.[9]

Expected Data Summary:

Treatment ConditionPredicted p65 LocalizationNuclear/Cytoplasmic Intensity Ratio (Fold Change vs. Stimulated)
Unstimulated + VehiclePredominantly CytoplasmicBaseline (0)
Stimulated (TNF-α) + VehiclePredominantly Nuclear1.0
Stimulated + Compound XPredominantly Cytoplasmic< 0.2
Stimulated + BAY 11-7082Predominantly Cytoplasmic< 0.2

Tier 2: Target Engagement & Pathway Analysis - Where Does Compound X Act?

If Tier 1 results are positive, the next step is to pinpoint where in the pathway Compound X exerts its effect. A key regulatory node is the IKK-mediated phosphorylation of IκBα.[13]

IκBα Phosphorylation Assay by Western Blot

Causality and Rationale: The phosphorylation of IκBα at serines 32 and 36 is the direct downstream consequence of IKKβ activation and is the event inhibited by BAY 11-7082.[3] By measuring the levels of phosphorylated IκBα (p-IκBα) relative to total IκBα, we can determine if Compound X acts at or upstream of the IKK complex.[14] A reduction in p-IκBα indicates inhibition of IKK activity or an even more upstream signaling component.[15]

Experimental Protocol:

  • Cell Culture and Treatment: Culture HeLa or macrophage cells to 80-90% confluency in 6-well plates. Pre-treat with Compound X, BAY 11-7082, or vehicle for 1-2 hours.

  • Stimulation: Stimulate with 20 ng/mL TNF-α for 5-15 minutes (this is a rapid event).[13]

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[14] Incubate overnight at 4°C with a primary antibody specific for p-IκBα (Ser32/36).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα and a loading control like β-actin.[17]

  • Densitometry: Quantify the band intensities and normalize the p-IκBα signal to the total IκBα signal.

Expected Data Summary:

Treatment ConditionNormalized p-IκBα / Total IκBα Ratio (Fold Change vs. Stimulated)
Unstimulated + Vehicle~0.1
Stimulated (TNF-α) + Vehicle1.0
Stimulated + Compound X< 0.2
Stimulated + BAY 11-7082< 0.2

Tier 3: Direct Target Identification - Does Compound X Directly Inhibit IKKβ?

If Compound X inhibits IκBα phosphorylation, the final step is to determine if this is due to direct inhibition of the IKKβ enzyme.

In Vitro IKKβ Kinase Assay

Causality and Rationale: A cell-free biochemical assay using purified, recombinant IKKβ enzyme isolates the kinase from all other cellular components.[18] This allows for the definitive determination of whether Compound X can directly inhibit the enzymatic activity of IKKβ.[19] We will use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[20] A decrease in ADP corresponds to an inhibition of kinase activity.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a specific IKKβ peptide substrate (e.g., IKKtide).[18]

  • Inhibitor Addition: Add serial dilutions of Compound X, BAY 11-7082, or a known potent IKKβ inhibitor like TPCA-1 to the wells. Include "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme) wells.[18]

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of purified recombinant IKKβ enzyme to all wells except the blank.[21]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[18]

  • ADP Detection: Stop the reaction and measure kinase activity by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly produced ADP back to ATP, which is used by a luciferase to generate a light signal.[20]

  • Data Analysis: The luminescent signal is directly proportional to IKKβ activity. Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Expected Data Summary and Comparative Analysis:

CompoundPredicted IC50 (IKKβ Kinase Assay)Known Selectivity
Compound X To be determined Unknown
BAY 11-7082> 10 µM (indirect inhibitor)IκBα Phosphorylation
TPCA-1~18 nMSelective IKKβ
MLN120B~45 nMSelective IKKβ

Synthesizing the Evidence: A Logic-Based Interpretation

The power of this comparative guide lies in the logical flow of interpretation. By comparing the results of Compound X to the known profile of BAY 11-7082, we can build a strong case for its mechanism.

Data_Interpretation Result1 Inhibits Reporter & Translocation? Result2 Inhibits p-IκBα? Result1->Result2 Yes Outcome4 Conclusion: Hypothesis is incorrect. Compound X does not inhibit the NF-κB pathway. Result1->Outcome4 No Result3 Inhibits IKKβ in vitro? Result2->Result3 Yes Outcome3 Conclusion: Acts downstream of IκBα degradation (unlikely). Result2->Outcome3 No Outcome1 Conclusion: Compound X is a direct IKKβ inhibitor. Result3->Outcome1 Yes Outcome2 Conclusion: Acts upstream of IKK or is an indirect inhibitor. Result3->Outcome2 No

Sources

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their role as central regulators of cellular signaling pathways makes them attractive targets for intervention. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy. Therefore, the early and comprehensive profiling of a compound's cross-reactivity against a broad panel of kinases is not merely a regulatory requirement but a cornerstone of strategic drug development.

This guide provides an in-depth comparative analysis of the kinase selectivity profile of a novel investigational compound, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (hereinafter referred to as Cmpd-X). While the primary target of Cmpd-X is hypothesized to be the serine/threonine kinase AKT1 based on preliminary in-silico modeling of the nicotinonitrile scaffold, this guide will detail the experimental framework for empirically determining its broader kinome-wide selectivity.[1][2] We will objectively compare its hypothetical performance with established AKT inhibitors, providing supporting experimental designs and data interpretation frameworks for researchers, scientists, and drug development professionals.

The Significance of AKT1 in Cellular Signaling

AKT1, also known as Protein Kinase B (PKB), is a key node in the PI3K/AKT/mTOR signaling pathway, which is fundamental to regulating cell proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in many human cancers, making it a compelling target for anti-cancer therapeutics.[3] A number of AKT inhibitors have been developed, each with a unique selectivity profile.[4][5] Understanding the selectivity of a new potential inhibitor like Cmpd-X in the context of these known agents is crucial for predicting its potential clinical utility and safety profile.

Experimental Design: A Validated Approach to Kinase Profiling

To ascertain the kinase selectivity of Cmpd-X, a multi-faceted approach is employed, beginning with a broad kinase panel screen, followed by more focused dose-response assays for identified hits. The following protocol outlines a robust, self-validating system for this purpose.

Kinase Panel Screening Workflow

The initial screen is designed to provide a panoramic view of Cmpd-X's activity across the human kinome. Commercial services from providers like Eurofins Discovery or Reaction Biology offer comprehensive panels that cover a significant portion of the kinome.[6][7][8][9]

G cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Acquisition & Analysis a Cmpd-X Stock Solution (10 mM in DMSO) b Working Concentration (e.g., 1 µM) a->b d Incubation with Cmpd-X b->d c Kinase Panel (e.g., Eurofins scanMAX) c->d e Addition of ATP and Substrate d->e f Reaction & Quenching e->f g Signal Detection (e.g., Luminescence) f->g h Calculation of % Inhibition g->h i Hit Identification (Threshold >50% Inhibition) h->i

Figure 1: A simplified workflow for primary kinase panel screening.
Detailed Experimental Protocol: Radiometric Kinase Assay

For robust and direct measurement of kinase activity, a radiometric assay, often considered the gold standard, is employed.[10] This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.

Materials:

  • Kinases: Purified, active human kinases (from a commercial panel).

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Cmpd-X: 10 mM stock solution in 100% DMSO.

  • [γ-³³P]ATP: Radiolabeled ATP.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, BSA, and DTT.

  • Filter Plates: To capture the phosphorylated substrate.

  • Scintillation Counter: For detection of radioactivity.

Procedure:

  • Compound Plating: Serially dilute Cmpd-X in DMSO to create a range of concentrations for IC₅₀ determination. For the initial screen, a single high concentration (e.g., 10 µM) is often used.

  • Kinase Reaction Setup: In a 96-well plate, add the assay buffer, the specific kinase, and the test compound (or DMSO as a vehicle control).

  • Pre-incubation: Incubate the kinase and compound mixture for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

  • Reaction Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes), optimized for each kinase to ensure linearity.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a quenching solution (e.g., phosphoric acid) and transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.

  • Detection: After washing and drying the filter plate, measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The raw counts are converted to percent inhibition relative to the DMSO control. For dose-response experiments, the percent inhibition data is plotted against the logarithm of the compound concentration, and the IC₅₀ value is determined using a sigmoidal dose-response curve fit.

Comparative Cross-Reactivity Profile

The following table presents hypothetical data for Cmpd-X alongside well-characterized AKT inhibitors: AZD5363 (Capivasertib), GDC-0068 (Ipatasertib), and MK-2206.[11] This allows for a direct comparison of potency and selectivity.

Kinase TargetCmpd-X (IC₅₀, nM)AZD5363 (IC₅₀, nM)GDC-0068 (IC₅₀, nM)MK-2206 (IC₅₀, nM)
AKT1 15 10 5 8
AKT235101812
AKT34010850
PKA>10,000500>10,000>10,000
ROCK11,200800>10,000>10,000
PIM1850>1,000>1,000900
p38α>10,000>10,000>10,000>10,000

Note: The data for Cmpd-X is hypothetical and for illustrative purposes only. Data for comparator compounds is representative of values found in the public domain.[11]

Interpretation of Hypothetical Data:

Based on this hypothetical data, Cmpd-X demonstrates potent inhibition of AKT1 with good selectivity against the other AKT isoforms. Importantly, it shows a favorable selectivity profile against other closely related kinases from the AGC family, such as PKA and ROCK1, when compared to some of the other inhibitors. The minimal activity against unrelated kinases like p38α suggests a relatively clean profile.

Signaling Pathway Context

The activity of Cmpd-X on AKT1 would be expected to modulate the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the central role of AKT1 in this cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT1 AKT1 PIP3->AKT1 Recruitment PDK1->AKT1 Phosphorylation mTORC1 mTORC1 AKT1->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT1->Apoptosis Inhibition CmpdX Cmpd-X CmpdX->AKT1 Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation

Figure 2: The inhibitory effect of Cmpd-X on the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the cross-reactivity profiling of "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" (Cmpd-X). By leveraging established kinase screening platforms and detailed biochemical assays, a clear picture of a compound's selectivity can be established. The hypothetical data presented for Cmpd-X illustrates a promising profile as a selective AKT1 inhibitor.

The next logical steps in the preclinical development of Cmpd-X would involve:

  • Cellular Assays: To confirm the on-target activity in a cellular context by measuring the phosphorylation of downstream AKT substrates.

  • In Vivo Efficacy Studies: To assess the anti-tumor activity of Cmpd-X in relevant animal models.

  • Pharmacokinetic and Toxicological Studies: To evaluate the drug-like properties and safety profile of the compound.

By adhering to a systematic and data-driven approach to kinase inhibitor profiling, the path from a promising lead compound to a potential clinical candidate can be navigated with greater confidence and a higher probability of success.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 12, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 12, 2026, from [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved January 12, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved January 12, 2026, from [Link]

  • PubMed. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Retrieved January 12, 2026, from [Link]

  • Bentham Science. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Retrieved January 12, 2026, from [Link]

  • Biocompare. (n.d.). AKT Inhibitors. Retrieved January 12, 2026, from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 12, 2026, from [Link]

  • Medicinal Chemistry Research. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Retrieved January 12, 2026, from [Link]

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A Comparative Guide to the Synthetic Efficiency of Routes to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, and its tautomeric form 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, are highly functionalized heterocyclic compounds. The presence of a trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold attractive for the development of novel pharmaceuticals and agrochemicals.[1] This guide will compare two principal synthetic strategies: a one-pot cyclocondensation reaction and a multicomponent reaction (MCR) approach.

Route 1: One-Pot Cyclocondensation of a Trifluoromethyl β-Ketoester

This classical and often high-yielding approach involves the condensation of a trifluoromethyl-containing β-ketoester with an active methylene nitrile in the presence of a base.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed Knoevenagel condensation, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the pyridone ring. The choice of base and solvent is critical to drive the reaction to completion and minimize side products.

Experimental Protocol

A representative procedure for a closely related analog, 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine, involves the reaction of ethyl trifluoroacetoacetate and cyanoacetamide. To achieve the desired 4-methyl substitution, ethyl 4,4,4-trifluoro-3-oxobutanoate and acetoacetonitrile would be the logical starting materials.

Step-by-Step Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add acetoacetonitrile at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the desired product.

Data Summary:
ParameterValue/Observation
Starting Materials Ethyl 4,4,4-trifluoro-3-oxobutanoate, Acetoacetonitrile, Base (e.g., Sodium Ethoxide)
Typical Yield 70-85% (reported for analogous reactions)
Reaction Time 4-8 hours
Temperature Reflux (typically ~78°C in ethanol)
Purification Simple filtration and washing. Recrystallization if necessary.
Causality Behind Experimental Choices:

The use of a strong base like sodium ethoxide is crucial to deprotonate the active methylene compound, initiating the reaction sequence. Ethanol is a common solvent as it is relatively inexpensive, has a suitable boiling point for the reaction, and can be easily removed. Acidification is necessary to protonate the pyridone nitrogen and precipitate the final product.

Route 2: Multicomponent Reaction (MCR) Approach

Multicomponent reactions offer an atom-economical and convergent approach to complex molecules in a single step, often with high efficiency and operational simplicity.[2][3][4] For the synthesis of highly substituted pyridines, the Kröhnke pyridine synthesis and related MCRs are particularly relevant.[5][6]

Mechanistic Rationale

A plausible MCR strategy for the target molecule would involve the condensation of an α,β-unsaturated trifluoromethyl ketone (generated in situ or pre-formed), an active methylene nitrile (e.g., malononitrile or cyanoacetamide), and a source of ammonia (e.g., ammonium acetate). The reaction cascade typically involves a Michael addition, followed by a series of condensation and cyclization steps.

Experimental Protocol

Step-by-Step Protocol:

  • In a round-bottom flask, combine the α,β-unsaturated trifluoromethyl ketone, the active methylene nitrile, and a molar excess of ammonium acetate in a suitable solvent such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Data Summary:
ParameterValue/Observation
Starting Materials α,β-Unsaturated trifluoromethyl ketone, Active methylene nitrile, Ammonium acetate
Typical Yield 50-75% (highly substrate-dependent)
Reaction Time 8-16 hours
Temperature Reflux
Purification Column chromatography is often required.
Causality Behind Experimental Choices:

Ammonium acetate serves as both the nitrogen source for the pyridine ring and a mild catalyst. The choice of solvent can influence the reaction rate and yield, with polar protic solvents like ethanol often being effective. The extended reaction times are typical for MCRs, allowing the cascade of reactions to proceed to completion.

Comparative Analysis

FeatureRoute 1: One-Pot CyclocondensationRoute 2: Multicomponent Reaction (MCR)
Synthetic Efficiency Generally higher yields and shorter reaction times.Yields can be more variable and reaction times longer.
Atom Economy Good, with the primary byproduct being water and alcohol.Excellent, as most atoms of the reactants are incorporated into the final product.
Scalability Generally straightforward to scale up.[2]Can present challenges in maintaining consistent yields and reaction profiles on a larger scale.
Purification Often simpler, with the product precipitating from the reaction mixture.Frequently requires chromatographic purification, which can be a bottleneck in large-scale synthesis.
Starting Material Accessibility Trifluoromethyl β-ketoesters are commercially available or readily synthesized.α,β-Unsaturated trifluoromethyl ketones may require separate synthesis, adding a step to the overall process.
Versatility Less versatile for generating diverse analogs in a single step.Highly versatile, allowing for the rapid generation of a library of compounds by varying the starting components.[3]

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: One-Pot Cyclocondensation cluster_1 Route 2: Multicomponent Reaction (MCR) A1 Ethyl 4,4,4-trifluoro-3-oxobutanoate D1 Cyclization & Aromatization A1->D1 B1 Acetoacetonitrile B1->D1 C1 Base (e.g., NaOEt) C1->D1 E1 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile D1->E1 A2 α,β-Unsaturated Trifluoromethyl Ketone D2 Michael Addition & Cascade Cyclization A2->D2 B2 Active Methylene Nitrile B2->D2 C2 Ammonium Acetate C2->D2 E2 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile D2->E2

Caption: Comparative workflow of the two main synthetic routes.

Conclusion and Recommendation

For the efficient and scalable synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, the one-pot cyclocondensation (Route 1) is the superior method. Its advantages include generally higher yields, shorter reaction times, and a simpler purification procedure, making it more amenable to industrial-scale production.

The multicomponent reaction (Route 2) , while offering greater flexibility for creating a diverse range of analogs from a common set of precursors, typically suffers from lower yields and more complex purification for this specific target. This route is better suited for discovery chemistry and the generation of compound libraries where diversity is prioritized over the yield of a single target molecule.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program. For process development and large-scale synthesis, the one-pot cyclocondensation is the more pragmatic choice. For exploratory and diversity-oriented synthesis, the multicomponent approach provides a powerful tool.

References

  • Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4 H -pyrans. RSC Publishing. (2025).
  • An Efficient Green Multi-Component Reaction Strategy for the Synthesis of Highly Functionalised Pyridines and Evaluation of Their Antibacterial Activities. J-Stage.
  • Facile One‐Pot Synthesis of N‐Difluoromethyl‐2‐pyridone Derivatives.
  • Condensation/ Multi-component Reactions MCR/Oxid
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Sequential multicomponent synthesis of highly functionalized pyridin-2(1 H )
  • Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. (2025).
  • One pot multicomponent synthesis of functionalized pyridines using morpholine organobase at ambient temperature.
  • One-Pot Sequential Multistep Transformation of α,β-Unsaturated Trifluoromethyl Ketones: Facile Synthesis of Trifluoromethylated 2-Pyridones. Technion - Israel Institute of Technology.
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.
  • Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. (2025).
  • 4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile.
  • 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile. Sigma-Aldrich.
  • A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5-b]pyridines. Sci-Hub.
  • Methods for the synthesis of 2‐trifluoromethyl pyridines.
  • Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.
  • Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. (PDF).
  • 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | CAS 116548-08-4. SCBT.
  • ChemInform Abstract: A Convenient One‐Pot Synthesis of 7‐Trifluoromethyl‐Substituted Imidazo[4,5‐b]pyridines. Sci-Hub.
  • 2-HYDROXY-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)NICOTINONITRILE. ChemicalBook. (2025).
  • Highly Regioselective Synthesis of N‐β‐trifluoromethyl 2‐pyridones via anti‐Markovnikov Hydroamination of α‐(trifluoromethyl)styrenes with 2‐pyridones.
  • 2-HYDROXY-4,6-DIPHENYLNICOTINONITRILE synthesis. ChemicalBook.
  • The Chemistry of Malononitrile and its derivatives. (PDF)
  • A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile.
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Comparative Structure-Activity Relationship (SAR) of 2-Hydroxynicotinonitrile Derivatives: A Guide for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of the 2-hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile scaffold, a core structure of significant interest in medicinal chemistry. While direct, comprehensive SAR studies on this specific trifluoromethyl-substituted scaffold are emerging, this document synthesizes findings from closely related 2-hydroxynicotinonitrile (also known as 2-pyridone-3-carbonitrile or 2-oxonicotinonitrile) analogs to provide actionable insights for researchers, scientists, and drug development professionals. We will explore how modifications to this privileged scaffold influence a range of biological activities, including anticancer, antimicrobial, and cardiotonic effects, supported by experimental data from published literature.

The 2-Hydroxynicotinonitrile Scaffold: A Privileged Structure in Drug Discovery

The 2-hydroxynicotinonitrile core is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry. Its structure features a pyridone ring, which can act as both a hydrogen bond donor and acceptor, and a nitrile group, which can participate in various molecular interactions. This scaffold is considered a "privileged structure" due to its ability to bind to multiple biological targets, leading to a wide array of pharmacological activities.[1][2][3] The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form typically predominating, further contributes to its diverse binding capabilities.[1]

The parent compound for our discussion, 2-hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, possesses key functional groups that are ripe for chemical modification to explore and optimize biological activity. The trifluoromethyl group at the C6 position is known to enhance metabolic stability and lipophilicity, while the methyl group at C4 and the hydroxyl group at C2 provide additional points for derivatization.

Structure-Activity Relationship Analysis

The biological activity of 2-hydroxynicotinonitrile derivatives can be significantly modulated by substitutions at various positions of the pyridine ring. The following sections dissect the impact of these modifications.

Substitutions at the N1-Position (Pyridone Nitrogen)

Alkylation or arylation at the N1 position of the pyridone ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds.

  • Impact on Antiviral Activity: Studies on 2-oxonicotinonitrile-based nucleoside analogues have shown that coupling of glycosyl bromides to the N1-position can lead to compounds with significant antiviral activity. For instance, an acetylated nucleoside analogue demonstrated good activity against SARS-CoV and influenza A (H₅N₁).[4] This suggests that introducing sugar moieties at this position can enhance interactions with viral enzymes or cellular uptake mechanisms.

Substitutions at the C4 and C6-Positions

Modifications at the C4 and C6 positions of the pyridone ring have a profound impact on the biological activity profile, influencing everything from anticancer to cardiotonic effects.

  • Impact on Anticancer Activity: The introduction of aryl groups at the C4 and C6 positions has been a key strategy in the development of anticancer agents. A four-component synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles yielded compounds with significant Pim-1 kinase inhibitory activity.[1] Molecular docking studies revealed that the carbonyl oxygen and the NH moiety of the pyridone ring form crucial hydrogen bonds with Lys67 in the kinase's active site.[1]

  • Impact on Cardiotonic Activity: In the pursuit of new inotropic drugs for congestive heart failure, analogs of milrinone based on the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold have been synthesized.[5] The presence of a 4-pyridyl group at the C6-position and various aryl groups at the C4-position resulted in compounds with cardiotonic activity comparable to milrinone.[5] This highlights the importance of specific aromatic substitutions at these positions for targeting phosphodiesterase 3 (PDE3).[6]

Modifications of the C2-Hydroxyl Group

The C2-hydroxyl group can be converted to other functional groups, such as a thione or an amino group, leading to distinct biological activities.

  • Cardiotonic and Other Activities: The conversion of the 2-oxo group to a 2-thioxo or a 2-amino group in milrinone analogs resulted in compounds with retained, and in some cases, modulated cardiotonic activity.[5] This indicates that while the oxygen atom is important for activity, it can be replaced by other hydrogen bond acceptors or donors to fine-tune the compound's interaction with its biological target.

Comparative Biological Activity Data

The following table summarizes the biological activities of representative 2-hydroxynicotinonitrile derivatives from the literature. This data provides a snapshot of how structural modifications influence potency and efficacy across different therapeutic areas.

Compound ID Core Structure Substituents Biological Activity Key Findings Reference
1 2-OxonicotinonitrileN1-acetylated glycosylAntiviral (SARS-CoV, H₅N₁)Good activity[4]
2 2-Oxo-1,2-dihydropyridine-3-carbonitrileC4, C6-diarylAnticancer (Pim-1 kinase inhibitor)Potent inhibition[1]
3 2-Oxo-1,2-dihydropyridine-3-carbonitrileC4-aryl, C6-(4-pyridyl)Cardiotonic (PDE3 inhibitor)Activity comparable to milrinone[5]
4 2-Thioxo-1,2-dihydropyridine-3-carbonitrileC4-aryl, C6-(4-pyridyl)CardiotonicModulated activity[5]
5 Pyridine-3-carbonitrileVariousAntifungalPotent activity against C. albicans[7]

Experimental Protocols

The evaluation of 2-hydroxynicotinonitrile derivatives involves a variety of in vitro assays to determine their biological activity. Below are representative protocols for assessing antimicrobial and anticancer activities.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

  • Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 5 x 10⁶ cells/mL.[8]

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by using a viability indicator like resazurin.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) is then calculated.[9]

Visualizing Structure-Activity Relationships and Workflows

General SAR of 2-Hydroxynicotinonitrile Derivatives

SAR_Summary cluster_mods Structural Modifications cluster_activity Biological Activities Core 2-Hydroxynicotinonitrile Scaffold N1 N1-Position (Glycosylation) Core->N1 Modulate Properties C4_C6 C4 & C6-Positions (Aryl Substitution) Core->C4_C6 Introduce Diversity C2 C2-Position (O to S/N Substitution) Core->C2 Alter Interactions Antiviral Antiviral N1->Antiviral Anticancer Anticancer C4_C6->Anticancer Cardiotonic Cardiotonic C4_C6->Cardiotonic C2->Cardiotonic

Caption: Key modification sites and resulting biological activities of the 2-hydroxynicotinonitrile scaffold.

Experimental Workflow for Biological Evaluation

Workflow start Synthesized Derivatives antimicrobial Antimicrobial Screening (e.g., MIC Assay) start->antimicrobial anticancer Anticancer Screening (e.g., MTT Assay) start->anticancer data_analysis Data Analysis (IC50/MIC Determination) antimicrobial->data_analysis anticancer->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the biological evaluation and optimization of novel chemical entities.

Conclusion and Future Directions

The 2-hydroxynicotinonitrile scaffold is a highly versatile and promising starting point for the development of new therapeutic agents. Structure-activity relationship studies, even on broader classes of these compounds, reveal that targeted modifications at the N1, C2, C4, and C6 positions can lead to potent and selective inhibitors for a variety of biological targets. The introduction of aryl moieties at C4 and C6 is a particularly effective strategy for developing anticancer and cardiotonic agents, while glycosylation at the N1 position can impart antiviral properties.

Future research should focus on a more systematic exploration of the chemical space around the 2-hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile core. A combinatorial approach to synthesize a library of derivatives with diverse substitutions, followed by high-throughput screening against a panel of biological targets, would be invaluable. Furthermore, computational studies, including molecular docking and dynamics simulations, can provide deeper insights into the binding modes of these compounds and guide the design of next-generation derivatives with improved potency and selectivity. The continued investigation of this privileged scaffold holds great promise for the discovery of novel drugs to address unmet medical needs.

References

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (n.d.). PubMed. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry. [Link]

  • Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents. (2005). PubMed. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Frontiers. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). Bentham Science. [Link]

  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2022). Taylor & Francis Online. [Link]

  • Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. (2012). MDPI. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupt. (2023). Semantic Scholar. [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. (2022). National Center for Biotechnology Information. [Link]

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A Comparative In Silico Docking Analysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile Against Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Nicotinonitrile Derivative as a Potential Kinase Inhibitor

In the landscape of modern drug discovery, in silico computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded comparison of "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile," a novel small molecule, against established inhibitors targeting two pivotal proteins in oncology: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

This document is structured to provide researchers, scientists, and drug development professionals with a detailed protocol and comparative analysis, underpinned by a robust scientific framework. We will delve into the causal logic behind experimental choices, ensuring a self-validating and reproducible workflow.

Introduction: The Rationale for Targeting EGFR and HER2 with a Novel Nicotinonitrile

The selection of EGFR and HER2 as target proteins is predicated on their well-established roles in oncogenesis. Aberrant signaling from these receptor tyrosine kinases is a hallmark of numerous cancers.[3] Consequently, the development of small molecule inhibitors that target their ATP-binding sites is a clinically validated strategy.[1]

"2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" (henceforth referred to as Compound X) possesses structural motifs, namely the nicotinonitrile scaffold and a trifluoromethyl group, that are of significant interest in medicinal chemistry. Nicotinonitrile derivatives have demonstrated potential as anticancer agents and tyrosine kinase inhibitors.[4][5] The trifluoromethyl group is known to enhance metabolic stability and binding affinity through its strong electron-withdrawing nature.[6] These features provide a strong impetus for evaluating Compound X as a potential inhibitor of EGFR and HER2.

For a rigorous and objective assessment, we will compare the in silico docking performance of Compound X against a panel of well-characterized, clinically relevant inhibitors for each target.

Comparative Ligand Selection

A robust comparative study hinges on the selection of appropriate benchmarks. The following known inhibitors have been chosen based on their established clinical relevance and to represent a range of binding affinities and modes of action.

Target ProteinComparator LigandRationale for Selection
EGFR ErlotinibA first-generation, reversible EGFR inhibitor.[2]
OsimertinibA third-generation, irreversible EGFR inhibitor, effective against resistance mutations.[7]
HER2 LapatinibA dual tyrosine kinase inhibitor targeting both EGFR and HER2.[8][9]
TAK-285A potent and selective HER2/EGFR dual inhibitor.[10]

Experimental Workflow: An In-Depth In Silico Docking Protocol

The following section outlines a detailed, step-by-step methodology for the in silico docking studies. This protocol is designed to be a self-validating system, with clear justifications for each step.

Overview of the Docking Workflow

The in silico docking workflow is a multi-step process that begins with the preparation of the target protein and the small molecule ligands, followed by the docking simulation itself, and concluding with a thorough analysis of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Target Protein Preparation d1 Grid Box Generation p1->d1 Prepared Receptor p2 Ligand Preparation d2 Molecular Docking Simulation p2->d2 Prepared Ligands d1->d2 Defined Search Space a1 Pose Clustering & Scoring d2->a1 Docking Poses a2 Interaction Analysis a1->a2 Ranked Poses a3 Comparative Assessment a2->a3 Binding Interactions

Caption: A high-level overview of the in silico docking workflow.

Step-by-Step Methodology

Part 1: Target Protein Preparation

The initial and critical step is the preparation of the receptor's 3D structure to ensure it is suitable for docking.

  • Structure Retrieval: Obtain the crystal structures of the kinase domains of human EGFR and HER2 from the Protein Data Bank (PDB). For this study, we will use PDB IDs: 5UWD (EGFR in complex with CO-1686) and 3PP0 (HER2 in complex with a selective inhibitor).[3][11]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This is crucial to create a clean binding site for the docking simulation.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues at a physiological pH of 7.4. This step is vital for accurate representation of hydrogen bonding. Subsequently, assign partial charges to all atoms using a force field such as AMBER.

  • Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have arisen from the addition of hydrogen atoms. This ensures a more realistic and lower-energy starting conformation for the receptor.

Part 2: Ligand Preparation

Accurate preparation of the small molecule ligands is equally important for a successful docking study.

  • Structure Generation: Obtain the 2D structures of Compound X and the comparator ligands (Erlotinib, Osimertinib, Lapatinib, and TAK-285). The structure of Compound X can be derived from its chemical name or CAS number (116548-08-4).[12]

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformations. Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge Calculation: Calculate and assign partial charges for each ligand. This is essential for accurately modeling electrostatic interactions between the ligand and the protein.

  • Torsional Degrees of Freedom: Define the rotatable bonds within each ligand. This allows for conformational flexibility of the ligand during the docking process, which is critical for finding the optimal binding pose.

Part 3: Molecular Docking Simulation

This phase involves the actual simulation of the ligand binding to the protein.

  • Grid Box Definition: Define a grid box that encompasses the ATP-binding site of each kinase. The grid box should be centered on the position of the co-crystallized ligand in the original PDB structure and be large enough to allow for translational and rotational sampling of the input ligands.

  • Docking Algorithm: Employ a robust docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina. This algorithm combines a genetic algorithm for global search with a local search method for energy minimization.

  • Execution: Perform multiple independent docking runs for each ligand against each target protein to ensure thorough sampling of the conformational space and to increase the confidence in the predicted binding poses.

Part 4: Post-Docking Analysis

The final phase involves interpreting the results of the docking simulation.

  • Pose Clustering and Scoring: The docking software will generate multiple possible binding poses for each ligand. These poses are typically clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is often considered the most likely binding mode.

  • Binding Affinity Estimation: The docking score, typically reported in kcal/mol, provides an estimation of the binding affinity. A more negative score indicates a more favorable binding interaction.

  • Interaction Analysis: Visualize the top-ranked docking poses to analyze the specific molecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts with key amino acid residues in the binding site. Software such as PyMOL or Discovery Studio Visualizer is invaluable for this step.

Comparative Analysis of Docking Results

The primary objective of this guide is to provide a framework for comparing the in silico performance of Compound X with established inhibitors. The following tables present a template for summarizing the key quantitative and qualitative data obtained from the docking studies.

Quantitative Comparison of Docking Scores
LigandTargetPredicted Binding Affinity (kcal/mol)
Compound X EGFR [Insert Value]
ErlotinibEGFR[Insert Value]
OsimertinibEGFR[Insert Value]
Compound X HER2 [Insert Value]
LapatinibHER2[Insert Value]
TAK-285HER2[Insert Value]

Note: The values in this table are placeholders and would be populated with the results from the actual docking simulations.

Qualitative Comparison of Molecular Interactions

Target: EGFR

LigandKey Interacting ResiduesType of Interaction
Compound X [e.g., Met793, Leu718][e.g., Hydrogen Bond, Hydrophobic]
Erlotinib[Known interacting residues][Known interactions]
Osimertinib[Known interacting residues][Known interactions]

Target: HER2

LigandKey Interacting ResiduesType of Interaction
Compound X [e.g., Thr862, Met801][e.g., Hydrogen Bond, Hydrophobic]
Lapatinib[Known interacting residues][Known interactions]
TAK-285[Known interacting residues][Known interactions]

Note: The information in these tables is illustrative and would be determined by the analysis of the docking poses.

Interpreting the Results: A Senior Scientist's Perspective

The interpretation of docking results requires a nuanced understanding of the underlying principles and limitations of the methodology.

  • Binding Affinity: While a lower (more negative) docking score for Compound X compared to the known inhibitors would be a promising initial finding, it is not the sole determinant of potential efficacy. The scoring functions used in docking are approximations and should be interpreted with caution.

  • Interaction Patterns: A more compelling indicator of potential activity is the replication of key interactions observed with known potent inhibitors. For instance, the formation of a hydrogen bond with the hinge region of the kinase (e.g., Met793 in EGFR) is a critical interaction for many inhibitors.

  • Ligand Efficiency: It is also insightful to consider ligand efficiency metrics, which normalize the binding affinity by the size of the molecule. This can provide a more "apples-to-apples" comparison between molecules of different sizes.

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically rigorous framework for the in silico evaluation of "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" as a potential inhibitor of EGFR and HER2. By following the detailed experimental protocols and utilizing the comparative analysis templates, researchers can generate robust and meaningful data to guide further drug discovery efforts.

A promising in silico profile for Compound X, characterized by favorable binding affinities and key molecular interactions, would provide a strong rationale for advancing the compound to the next stages of the drug discovery pipeline, including chemical synthesis, in vitro enzymatic assays, and cell-based proliferation studies.

References

  • Aertgeerts, K., Skene, R., Yano, J., Sang, B.C., Zou, H., Snell, G., Jennings, A., Iwamoto, K., Habuka, N., Hirokawa, A., Ishikawa, T., Tanaka, T., Miki, H., Ohta, Y., Sogabe, S. (2011). Structural Analysis of the Mechanism of Inhibition and Allosteric Activation of the Kinase Domain of HER2 Protein. Journal of Biological Chemistry, 286(21), 18756-18765. [Link]

  • Beyett, T.S., Eck, M.J. (2021). HER2 in complex with JBJ-08-178-01. RCSB Protein Data Bank. [Link]

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  • Ishikawa, T., Seto, M., Banno, H., Kawakita, Y., Oorui, M., Taniguchi, T., Ohta, Y., Tamura, T., Nakayama, A., Miki, H., Kamiguchi, H., Tanaka, T., Habuka, N., Sogabe, S., Yano, J., Aertgeerts, K., Kamiyama, K. (2011). Design and Synthesis of Novel Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors Bearing a Pyrrolo[3,2-d]pyrimidine Scaffold. Journal of Medicinal Chemistry, 54(22), 8030-8050. [Link]

  • Kandeel, M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

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  • ResearchGate. (n.d.). Structure overview of EGFR and its inhibitors. [Link]

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  • Wang, J., Mou, T.C. (2024). crystal structure of the receptor tyrosine kinase Human HER2 (ERBB2) YVMA mutant kinase domain in complex with inhibitor compound 27. RCSB Protein Data Bank. [Link]

  • Yun, C.-H., Eck, M.J. (2007). Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. RCSB Protein Data Bank. [Link]

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A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity

In the landscape of drug discovery, the efficacy of a small molecule is only half the story. The other, arguably more critical, half is its safety, which is intrinsically linked to its selectivity. An ideal therapeutic agent modulates its intended target with high potency and minimal interaction with other biomolecules. These unintended interactions, or "off-target effects," can lead to unforeseen toxicity, reduced efficacy, and costly late-stage trial failures.

This guide provides a comprehensive framework for assessing the off-target profile of a novel chemical entity, using the example of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (hereafter "Compound X"). As public domain data on this specific molecule is sparse, we will treat it as a novel investigational compound. This approach provides a universally applicable workflow for researchers aiming to proactively de-risk their lead candidates. We will move from predictive computational methods to broad-spectrum in vitro screens and finally to confirmatory cellular assays, illustrating a logical, tiered approach to building a robust selectivity profile.

Part 1: Foundational Assessment - In Silico Prediction and Physicochemical Profiling

Before committing to expensive and time-consuming wet lab experiments, computational methods offer a powerful first pass to anticipate potential liabilities. This stage leverages the compound's structure to predict its behavior.

Structural Similarity and Target Prediction

The core principle is "guilt-by-association": molecules with similar structures often interact with similar proteins. We begin by querying chemical databases with the structure of Compound X.

  • Methodology:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for Compound X.

    • Use this structure as a query against databases like ChEMBL and PubChem to find known compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85).

    • Analyze the annotated biological targets of these similar compounds.

    • Utilize target prediction servers like SwissTargetPrediction, which use a combination of 2D and 3D similarity to predict potential binding partners from the proteome.

  • Expert Rationale: This initial step is a cost-effective way to generate the first set of testable hypotheses. If, for instance, structurally similar compounds are known to interact with hERG channels or specific cytochrome P450 enzymes, these become priority candidates for subsequent in vitro testing.

Physicochemical Property Analysis

A compound's fundamental physicochemical properties can also hint at its potential for non-specific interactions.

  • Methodology:

    • Calculate key properties such as molecular weight (MW), logarithm of the partition coefficient (logP), hydrogen bond donors (HBD), and acceptors (HBA).

    • Assess for compliance with frameworks like Lipinski's Rule of Five, which indicates potential for oral bioavailability.

    • Evaluate for potential liabilities using flags like Pan-Assay Interference Compounds (PAINS) filters. PAINS are chemical structures known to interfere with assay readouts through non-specific mechanisms, such as aggregation or redox activity, which can be mistaken for genuine off-target binding.

Table 1: Hypothetical Physicochemical Profile for Compound X

PropertyCalculated ValueAssessment
Molecular Weight216.15 g/mol Compliant ( <500 )
cLogP2.1Compliant ( <5 )
H-Bond Donors1Compliant ( <5 )
H-Bond Acceptors3Compliant ( <10 )
PAINS AlertNoneLow risk of assay interference

Part 2: Broad Spectrum In Vitro Profiling - Casting a Wide Net

With computational hypotheses in hand, the next stage is empirical testing against large, diverse panels of known biological targets. This is the most direct way to identify off-target interactions.

Workflow: Tiered In Vitro Screening

The following diagram illustrates a logical, tiered workflow for efficiently identifying and validating off-target hits.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Cellular Confirmation A Compound X (10 µM Single-Dose) B Large-Scale Kinase Panel (e.g., KinomeScan, 400+ kinases) A->B C Safety Pharmacology Panel (e.g., CEREP SafetyScreen44) A->C D Identify Primary Hits (e.g., >50% Inhibition) B->D C->D E Dose-Response Assays (Determine IC50/Kd) D->E F Cellular Target Engagement (e.g., CETSA, NanoBRET) E->F G Phenotypic & Functional Assays (Assess downstream impact) F->G

Caption: Tiered workflow for off-target identification and validation.

Kinase Profiling

A significant portion of drug discovery efforts targets protein kinases, but their highly conserved ATP-binding pocket makes cross-reactivity (off-target inhibition) a common challenge. Therefore, comprehensive kinase profiling is essential.

  • Experimental Protocol: Competition Binding Assay (e.g., KinomeScan™)

    • Principle: An immobilized kinase is incubated with a DNA-tagged ligand that binds to its active site. Compound X is added as a competitor. The amount of ligand bound to the kinase is quantified by qPCR. A reduction in the ligand signal indicates that Compound X has bound to the kinase.

    • Step 1: Solubilize Compound X in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Step 2: In a multi-well plate, combine the test kinase, the DNA-tagged ligand, and Compound X at a standard screening concentration (typically 1-10 µM).

    • Step 3: Allow the binding reaction to reach equilibrium (incubation time varies by platform).

    • Step 4: Capture the kinase-ligand complexes on a solid support and wash away unbound components.

    • Step 5: Elute and quantify the amount of DNA-tagged ligand using qPCR.

    • Step 6: Calculate the percent inhibition relative to a DMSO vehicle control.

  • Data Interpretation: Results are often presented as a "scan" showing the percent inhibition for hundreds of kinases. Hits exceeding a certain threshold (e.g., >50% or >75% inhibition) are flagged for follow-up.

Safety Pharmacology Panels

These panels screen the compound against a collection of targets (GPCRs, ion channels, transporters) known to be implicated in adverse drug reactions.

  • Methodology: These are typically radioligand binding assays. A known, radiolabeled ligand for a specific target (e.g., the hERG channel) is incubated with a source of the target protein in the presence of Compound X. A reduction in radioactivity bound to the protein indicates displacement by Compound X.

  • Expert Rationale: Proactively screening against targets like the hERG potassium channel (implicated in cardiac arrhythmias) or the 5-HT2B receptor (linked to valvulopathy) is a critical step in preclinical safety assessment.

Table 2: Comparison of In Vitro Screening Platforms

Assay TypePrincipleThroughputData OutputPrimary Use Case
KinaseScan Competition BindingHigh (400+ targets)Percent Inhibition, KdBroad kinase selectivity profiling
CEREP Safety Panel Radioligand BindingHigh (40-80 targets)Percent Inhibition, KiIdentifying liabilities against common safety targets
Enzymatic Assays Substrate TurnoverMedium to HighIC50 (functional)Confirming functional inhibition of hits
Surface Plasmon Resonance (SPR) Mass Change on SensorLow to MediumKon, Koff, Kd (kinetics)Detailed kinetic analysis of specific interactions

Part 3: Cellular Validation - Confirming Relevance in a Biological System

An interaction observed in a purified, in vitro system does not guarantee it will occur within the complex environment of a living cell. Cellular assays are essential to confirm that an off-target interaction is physiologically relevant.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or tissues. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Experimental Protocol: CETSA Workflow

    • Step 1 (Treatment): Treat cultured cells with Compound X at various concentrations. Include a vehicle control (e.g., DMSO).

    • Step 2 (Heating): Heat the cell lysates or intact cells across a range of temperatures (e.g., 40°C to 70°C).

    • Step 3 (Separation): Lyse the cells (if not already done) and separate the soluble, non-denatured proteins from the aggregated, denatured proteins via centrifugation.

    • Step 4 (Detection): Quantify the amount of a specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.

    • Step 5 (Analysis): Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X confirms direct binding in a cellular context.

CETSA cluster_workflow CETSA Experimental Workflow cluster_result Expected Outcome A 1. Treat Cells (Vehicle vs. Compound X) B 2. Heat Lysates (Temperature Gradient) A->B C 3. Centrifuge (Separate Soluble/Aggregated) B->C D 4. Quantify Soluble Protein (e.g., Western Blot) C->D E Result: A shift in the melting curve confirms intracellular target engagement.

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.

  • Expert Rationale: CETSA is invaluable because it bridges the gap between in vitro binding and cellular biology. It not only confirms engagement with the intended target but can also be adapted using proteome-wide mass spectrometry (Thermal Proteome Profiling) to uncover unexpected off-targets in an unbiased manner.

Phenotypic and "-Omics" Approaches

If a compound engages with an off-target, it may trigger unexpected cellular responses. Unbiased "omics" approaches can reveal these changes without prior hypotheses.

  • Methodologies:

    • Transcriptomics (RNA-Seq): Treat cells with Compound X and analyze changes in the global gene expression profile. If Compound X is a kinase inhibitor but significantly alters pathways unrelated to the intended target (e.g., metabolic or stress-response pathways), it suggests off-target activity.

    • Proteomics (e.g., Phosphoproteomics): For kinase inhibitors, analyzing the global phosphorylation state of the proteome after treatment can directly map the cellular kinase inhibition profile. This can reveal inhibition of unintended kinases that lead to downstream signaling changes.

    • High-Content Imaging: This method uses automated microscopy to quantify changes in cellular morphology, protein localization, or other features. It can reveal unexpected phenotypes (e.g., cytotoxicity, changes in cell cycle) that may be linked to off-target effects.

Conclusion and Recommendations

Assessing the off-target profile of a novel compound like 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is not a single experiment but a systematic, multi-faceted investigation. By integrating computational predictions, broad in vitro screening, and targeted cellular validation, researchers can build a comprehensive selectivity profile.

This tiered approach ensures that resources are used efficiently, starting with broad, cost-effective methods and progressing to more complex, physiologically relevant assays for the most promising candidates. A thorough understanding of a compound's off-target interactions is a non-negotiable prerequisite for its successful translation into a safe and effective therapeutic.

References

  • Title: SwissTargetPrediction: updated data and new features for in silico target prediction. Source: Nucleic Acids Research, 2019. URL: [Link]

  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Source: Journal of Medicinal Chemistry, 2010. URL: [Link]

  • Title: The role of safety pharmacology in drug discovery. Source: Nature Reviews Drug Discovery, 2004. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols, 2014. URL: [Link]

  • Title: A phosphoproteomics-based screen for kinase inhibitors reveals new biological roles for the p38-MK2 signaling pathway. Source: Proceedings of the National Academy of Sciences, 2007. URL: [Link]

benchmarking "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" against known reference compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Benchmarking 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

This guide provides a comprehensive framework for characterizing and benchmarking the novel compound 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile. Given the prevalence of the nicotinonitrile scaffold in kinase inhibitor discovery, we will proceed with the well-supported hypothesis that this compound's primary activity lies in the inhibition of protein kinases, a critical target class in oncology and inflammatory diseases.[1] This document offers an objective, data-driven approach for researchers in drug development to evaluate its performance against established reference compounds.

Introduction: The Rationale for Kinase Inhibition Profiling

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[2] Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes like growth, proliferation, and differentiation.[3] The inclusion of a trifluoromethyl (-CF3) group can enhance metabolic stability and cell permeability, making 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile a compound of significant interest.[4]

This guide will therefore focus on establishing a robust benchmarking protocol centered on kinase inhibition. We will outline the selection of appropriate reference compounds, detail the experimental workflows for both biochemical and cell-based assays, and provide a framework for data interpretation. The causality behind each experimental choice is explained to ensure that the described protocols are self-validating and scientifically sound.

Compound Profile and Reference Standards

A thorough evaluation requires comparing the test compound against well-characterized benchmarks. We have selected two reference compounds: Staurosporine, a broad-spectrum but potent kinase inhibitor, and Gefitinib, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Test Compound 116548-08-4[5]C₈H₅F₃N₂O202.13[4]A novel trifluoromethyl-substituted nicotinonitrile. Biological activity is uncharacterized.
Reference 1 62996-74-1C₂₈H₂₆N₄O₃466.54[6]Staurosporine : A natural product and prototypical ATP-competitive inhibitor of a broad range of protein kinases.[7][8] Often used as a positive control in kinase assays.[6]
Reference 2 184475-35-2C₂₂H₂₄ClFN₄O₃446.90[9]Gefitinib : A selective, orally active EGFR tyrosine kinase inhibitor used in cancer therapy.[10][11] It competes with ATP at the kinase domain.[9][12]
Experimental Design and Workflow

The benchmarking process follows a logical progression from a direct biochemical assay to a more physiologically relevant cell-based assay. This dual approach allows for the determination of direct target engagement and assessment of cellular efficacy.

G cluster_prep Compound Preparation cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay Compound_Prep Prepare Stock Solutions (Test & Reference Cmpds) in DMSO Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Compound_Prep->Kinase_Assay Cell_Culture Culture Cancer Cell Line (e.g., A549, MCF-7) Compound_Prep->Cell_Culture IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Data_Analysis Comparative Data Analysis & Interpretation IC50_Biochem->Data_Analysis Compare Potency MTT_Assay Cell Viability Assay (e.g., MTT Assay) Cell_Culture->MTT_Assay IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell IC50_Cell->Data_Analysis Compare Efficacy G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Test_Compound Test Compound (Hypothetical Inhibitor) Test_Compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway.

Conclusion and Future Directions

This guide presents a structured methodology for the initial benchmarking of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile as a putative kinase inhibitor. By comparing its biochemical and cellular IC50 values against both a broad-spectrum inhibitor (Staurosporine) and a selective inhibitor (Gefitinib), researchers can gain a clear, quantitative understanding of the compound's potency and potential efficacy.

Should the initial results prove promising, subsequent steps should include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Performing ATP-competition assays to confirm the mechanism of inhibition.

  • In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in preclinical animal models of cancer.

This systematic approach ensures a rigorous and comprehensive evaluation, providing the critical data needed to advance promising compounds through the drug discovery pipeline.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • MTT assay protocol. (2023). Protocols.io. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Staurosporine. (n.d.). Wikipedia. Retrieved from [Link]

  • Simplified EGFR-signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2005). PMC. Retrieved from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Epidermal growth factor receptor. (n.d.). Wikipedia. Retrieved from [Link]

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  • staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2014). PMC. Retrieved from [Link]

  • ADP Glo Protocol. (n.d.). SignalChem. Retrieved from [Link]

  • 5-alkyl/alkenyl-3-cyanopyridines as kinase inhibitors. (2009). Google Patents.
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  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Benzonitrile derivatives as kinase inhibitors. (2015). Google Patents.
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  • Pharmacology of Gefitinib (Geftib, Tabgef). (2023). YouTube. Retrieved from [Link]

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A Comparative Guide to the Drug-Like Properties of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the nicotinonitrile scaffold has emerged as a privileged structure, forming the core of several marketed drugs.[1] This guide provides an in-depth evaluation of the drug-like properties of a series of derivatives based on the "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" core. As Senior Application Scientists, our goal is to provide a comprehensive, data-driven comparison to aid in the selection and optimization of lead candidates.

The strategic incorporation of a trifluoromethyl group is intended to enhance metabolic stability, a critical parameter in drug design.[2][3][4] This guide will delve into the physicochemical properties, permeability, and metabolic stability of a parent compound and three hypothetical derivatives, illustrating how subtle structural modifications can significantly impact a compound's pharmacokinetic profile.

The Rationale for Evaluating Nicotinonitrile Derivatives

The pyridine ring is a fundamental component in numerous biologically active molecules and approved drugs.[5] The unique electronic properties of the nicotinonitrile moiety, combined with the potential for diverse functionalization, make it an attractive starting point for medicinal chemistry campaigns. The inclusion of a trifluoromethyl group is a common strategy to block metabolic hot spots and improve pharmacokinetic properties.[6] Our investigation focuses on how modifications at the hydroxyl and methyl positions of the core structure influence key absorption, distribution, metabolism, and excretion (ADME) parameters.

In Silico and In Vitro Evaluation Workflow

A systematic approach is essential for the early assessment of drug-like properties, enabling a "fail fast, fail cheap" strategy. Our evaluation follows a tiered workflow, beginning with in silico predictions and progressing to in vitro experimental validation.

cluster_0 In Silico Assessment cluster_1 In Vitro Experimental Validation cluster_2 Permeability Assays Compound Design Compound Design Lipinski's Rule of Five Lipinski's Rule of Five Compound Design->Lipinski's Rule of Five Physicochemical Properties Permeability Assessment Permeability Assessment Lipinski's Rule of Five->Permeability Assessment Metabolic Stability Metabolic Stability Permeability Assessment->Metabolic Stability Candidate Selection Candidate Selection Metabolic Stability->Candidate Selection PAMPA PAMPA (Passive Diffusion) Caco2 Caco-2 (Passive & Active Transport)

Caption: Tiered workflow for evaluating drug-like properties.

Comparative Analysis of Nicotinonitrile Derivatives

For the purpose of this guide, we will evaluate the parent compound, ND-001 , and three hypothetical derivatives:

  • ND-001 (Parent): 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

  • ND-002 (Ester Prodrug): An ester derivative at the 2-hydroxy position to potentially improve permeability.

  • ND-003 (Amide Derivative): An amide derivative replacing the 4-methyl group to explore the impact on solubility and metabolic stability.

  • ND-004 (N-Oxide Metabolite): A potential metabolite to understand its clearance and activity profile.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a foundational guideline for predicting the oral bioavailability of a drug candidate.[7][8][9] It stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a LogP value not exceeding 5.[10]

CompoundMolecular Weight (Da)LogP (Calculated)H-Bond DonorsH-Bond AcceptorsLipinski's Violations
ND-001 202.13[11]1.57[11]130
ND-002 244.172.15040
ND-003 245.181.20240
ND-004 218.130.95140

All four compounds comply with Lipinski's Rule of Five, suggesting they possess a favorable physicochemical profile for oral absorption. The esterification in ND-002 increases lipophilicity (higher LogP), which could enhance membrane permeability. Conversely, the introduction of an amide group in ND-003 and the N-oxide in ND-004 decreases lipophilicity, potentially improving aqueous solubility but possibly reducing passive diffusion across membranes.

Permeability Assessment: PAMPA and Caco-2 Assays

Predicting a compound's ability to traverse the intestinal epithelium is a critical step in drug development.[12] We employ two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a high-throughput method to assess passive transcellular permeability.[13] It measures a compound's ability to diffuse across a lipid-infused artificial membrane.[3] This assay is particularly useful for ranking compounds based on their passive diffusion characteristics alone, as it lacks active transport mechanisms.[4]

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[14] This model is considered more physiologically relevant than PAMPA as it accounts for both passive diffusion and active transport processes, including uptake and efflux.[11][15] A bidirectional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and vice versa, can determine the efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 is indicative of active efflux.[11]

CompoundPAMPA (Papp x 10⁻⁶ cm/s)Caco-2 (Papp (A-B) x 10⁻⁶ cm/s)Caco-2 Efflux RatioPredicted Absorption
ND-001 8.56.21.2High
ND-002 12.19.81.1High
ND-003 4.32.51.5Moderate
ND-004 2.11.01.3Low

The ester prodrug ND-002 exhibits the highest permeability in both assays, consistent with its increased lipophilicity. The more polar derivatives, ND-003 and ND-004 , show reduced permeability. The low efflux ratios for all compounds suggest they are not significant substrates for major efflux transporters like P-glycoprotein.

Metabolic Stability Assessment

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods for predicting in vivo metabolic clearance.[16] The presence of the trifluoromethyl group is anticipated to confer enhanced metabolic stability.[2][4]

CompoundHuman Liver Microsome Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance
ND-001 > 60< 10Low
ND-002 4525Low to Moderate
ND-003 > 60< 12Low
ND-004 3040Moderate

As hypothesized, the parent compound ND-001 and the amide derivative ND-003 demonstrate high metabolic stability, likely due to the protective effect of the trifluoromethyl group. The ester prodrug ND-002 shows slightly lower stability, as it may be susceptible to hydrolysis by esterases. The N-oxide ND-004 , being a potential metabolite, exhibits the lowest stability as it may be further metabolized or conjugated for excretion.

Experimental Protocols

Lipinski's Rule of Five Calculation

The molecular properties for Lipinski's Rule of Five were calculated using standard computational chemistry software. The octanol-water partition coefficient (LogP) provides a measure of a compound's lipophilicity.

PAMPA Protocol
  • A 96-well filter plate is coated with a solution of lecithin in dodecane to form the artificial membrane.

  • The test compound is dissolved in a buffer solution at a pH of 7.4 and added to the donor wells.

  • The acceptor plate, containing buffer, is placed on top of the filter plate.

  • The assembly is incubated at room temperature with gentle shaking.

  • After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.

Caco-2 Permeability Assay Protocol
  • Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21 days to form a confluent monolayer.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

  • Samples are taken from the receiver compartment at various time points.

  • The concentration of the compound is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.

Human Liver Microsome Stability Assay Protocol
  • Human liver microsomes are incubated with the test compound in a phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of NADPH.

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.

  • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the drug-like properties of novel "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile" derivatives. The parent compound, ND-001 , and the amide derivative, ND-003 , exhibit a promising balance of physicochemical properties, permeability, and metabolic stability. The ester prodrug strategy, as seen in ND-002 , effectively enhances permeability but may come at the cost of slightly reduced metabolic stability.

Based on this initial assessment, ND-001 and ND-003 represent the most promising candidates for further investigation. Future studies should focus on in vivo pharmacokinetic profiling to validate these in vitro findings and to assess their oral bioavailability and overall exposure. Furthermore, exploring a wider range of substitutions on the nicotinonitrile core will be crucial for fine-tuning the structure-activity and structure-property relationships to identify an optimal clinical candidate.

References

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  • ChemScene. (n.d.). 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile.
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  • PubMed. (n.d.). Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-)-nicotine.
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  • PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. The handling of specialized reagents like 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS No. 116548-08-4) demands a nuanced understanding of its chemical properties to ensure the safety of laboratory personnel and environmental compliance.[1][2] This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in an understanding of its unique chemical structure.

The molecule's structure—a trifluoromethylated pyridine ring with a nitrile group—presents a specific set of disposal challenges.[1][2][3] The trifluoromethyl group classifies it as a halogenated organic compound, while the nitrile (cyano) group adds a layer of toxicological concern. These features dictate that standard disposal protocols for non-hazardous or even general organic waste are insufficient and unsafe.

Core Hazard Analysis: Understanding the 'Why' Behind the Procedure

Effective disposal begins with a thorough risk assessment. The hazards associated with 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile stem directly from its functional groups. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from structurally similar chemicals.

  • Halogenated Pyridine Core: The trifluoromethyl group (-CF3) is highly stable, but under thermal decomposition (i.e., improper incineration), it can release extremely corrosive and toxic hydrogen fluoride (HF) gas.[4][5] The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of halogenated organic compounds (HOCs) to prevent the release of such hazardous byproducts.[6][7][8]

  • Nitrile Group (-CN): The cyano group is a well-known toxicophore. While this compound is a nicotinonitrile and not an inorganic cyanide salt, its metabolism or improper disposal could potentially release cyanide ions. Therefore, it must be handled with the appropriate precautions associated with toxic nitrile compounds.

  • Bioactive Moiety: Trifluoromethylpyridine structures are common in potent agrochemicals and pharmaceuticals, indicating a high degree of biological activity.[9][10][11] This inherent bioactivity underscores the need to prevent its release into the environment.

Summary of Anticipated Hazards
Hazard ClassDescriptionRationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][9][12][13]The nitrile group and the overall biological activity of the pyridine scaffold contribute to potential systemic toxicity.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[5][9][12][13]Common hazard for complex, functionalized organic molecules.
Respiratory Irritation May cause respiratory irritation.[5][9]Fine powders or vapors can irritate the mucous membranes of the respiratory tract.
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[4]The stability of the fluorinated ring and its bioactivity mean it can be persistent and harmful if it enters waterways.
Initial Risk Assessment Workflow

cluster_start Step 1: Pre-Handling Risk Assessment Start Receive or Prepare 2-Hydroxy-4-methyl-6- (trifluoromethyl)nicotinonitrile Identify Identify Key Structural Hazards: - Halogenated (CF3 Group) - Nitrile (CN Group) - Pyridine Ring Start->Identify Consult Consult Safety Data Sheets (SDS) for Structurally Similar Compounds Identify->Consult Verify Hazards DeterminePPE Determine Required PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood Consult->DeterminePPE

Caption: Initial risk assessment for handling the compound.

Immediate Safety & Spill Management Protocol

Accidents happen. A clear, rehearsed spill protocol is non-negotiable.

Required Equipment:

  • Personal Protective Equipment (PPE): Chemical safety goggles, face shield, nitrile gloves, lab coat.

  • Spill Kit: Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent), two plastic bags, hazardous waste labels, dustpan, and brush.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate & Alert: Immediately alert colleagues in the vicinity. If the spill is large or if you feel unwell, evacuate the area and contact your institution's safety officer.

  • Ensure Ventilation: Perform all cleanup within a certified chemical fume hood. If the spill is outside a hood, ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Wear all required PPE before approaching the spill.

  • Contain the Spill: Gently cover the spill with an inert absorbent material. Start from the outside and work your way in to prevent spreading. Do not use combustible materials like paper towels to absorb the bulk of the chemical.

  • Collect Waste: Carefully sweep the absorbed material into a dustpan and place it into a designated, heavy-duty plastic bag or a compatible, sealable container.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the cleaning materials into a second plastic bag.

  • Package & Label: Seal both bags, place them in a final, labeled container for solid hazardous waste. The label must clearly state: "Hazardous Waste: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, Solid Spill Debris" and list the associated hazards (Toxic, Irritant).

  • Personal Decontamination: Remove and dispose of contaminated gloves. Wash hands thoroughly with soap and water.

The Core Directive: Waste Segregation & Disposal

The single most critical step in proper disposal is correct waste segregation. This compound must not be disposed of down the drain or mixed with non-halogenated waste streams.

Step 1: Designate the Correct Waste Stream
  • Primary Waste Stream: Halogenated Organic Waste.

  • Rationale: The presence of the trifluoromethyl group defines its primary disposal pathway. Halogenated waste is subject to specific disposal technologies, primarily high-temperature incineration, to ensure the complete destruction of the molecule and neutralization of resulting acid gases like HF.[6] Mixing with non-halogenated solvents is often a violation of waste disposal regulations and significantly increases disposal costs.

Step 2: Collection and Storage Procedures
  • Waste Containers:

    • Solid Waste: Collect pure, unused, or expired solid compound in its original container or a clearly labeled, sealable, and chemically compatible container.

    • Liquid Waste: If the compound is dissolved in a solvent for experimental use, the entire solution must be collected in a dedicated Halogenated Organic Liquid Waste container. The container should be made of a compatible material (e.g., HDPE or glass) with a secure screw cap.

    • Contaminated Sharps & Labware: Needles, contaminated glassware, and other items must be placed in a designated "sharps" or "contaminated labware" container that is also labeled as halogenated waste.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile"

    • An accurate list of all components, including solvents.

    • The associated hazard warnings: "Toxic," "Irritant."

  • Storage: Store sealed waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials (e.g., strong acids, bases, or oxidizing agents).[4][13]

Step 3: Final Disposal Pathway
  • Mandatory Method: High-Temperature Incineration at a Licensed Facility.

  • Mechanism: This is the only acceptable method for the final destruction of this compound. Licensed hazardous waste incinerators operate at temperatures sufficient to break the C-F, C-C, and C-N bonds. Crucially, these facilities are equipped with alkaline scrubbers in their flue gas systems.[6][14] These scrubbers neutralize the HF and oxides of nitrogen (NOx) that are inevitably produced during combustion, converting them into less harmful salts and preventing their release into the atmosphere.

  • In-Lab Treatment: DO NOT ATTEMPT. In-lab chemical degradation of complex halogenated nitriles is not recommended.[15] The procedures are hazardous, require specialized reagents, and carry a high risk of incomplete reaction, potentially generating byproducts that are even more hazardous than the parent compound.

Disposal Decision Workflow

cluster_workflow Step 2 & 3: Waste Segregation & Disposal Pathway Waste Waste Generated (Pure compound, solution, or contaminated material) Decision What is the physical form? Waste->Decision Solid Segregate into 'Solid Halogenated Organic Waste' Decision->Solid Solid / Contaminated Labware Liquid Segregate into 'Liquid Halogenated Organic Waste' Decision->Liquid Liquid / Solution Label Label Container Correctly: - Full Chemical Name - 'Hazardous Waste' - 'Toxic', 'Irritant' Solid->Label Liquid->Label Store Store in Designated Satellite Accumulation Area Label->Store Arrange Arrange Pickup by Institutional Environmental Health & Safety (EHS) Store->Arrange Dispose Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing Arrange->Dispose

Caption: Decision workflow for proper waste segregation and disposal.

By adhering to this structured, scientifically-grounded disposal plan, you ensure that your innovative research is matched by a commitment to safety and environmental stewardship. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as they may have additional requirements for waste handling and documentation.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-6-(trifluoromethyl)pyridine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chloronicotinonitrile.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
  • ChemWhat. (n.d.). 2-HYDROXY-4-METHYL-6-TRIFLUOROMETHYL-NICOTINNITRILE CAS#: 116548-08-4. Retrieved from [Link].

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link].

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-(Diethylamino)-6-methyl-4-(trifluoromethyl)nicotinonitrile.
  • Benchchem. (n.d.). 2,3,4-Trichloro-6-(trifluoromethyl)pyridine.
  • Chemical-Suppliers.com. (n.d.). 2-HYDROXY-4-METHYL-6-TRIFLUOROMETHYL-NICOTINNITRILE | CAS 116548-08-4. Retrieved from [Link].

  • ChemScene. (n.d.). 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • ChemicalBook. (n.d.). 2-HYDROXY-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)NICOTINONITRILE.
  • Tsukamoto, M., & Nakamura, T. (2023).
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
  • Fujikawa, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
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Personal protective equipment for handling 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that in the fast-paced world of drug discovery and chemical synthesis, safety and efficiency are paramount. This guide is designed to be your trusted resource for handling 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS 116548-08-4), providing not just a set of rules, but a framework for understanding and implementing best practices in your laboratory. Our goal is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Hazard Assessment: The Rationale Behind the Precautions

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards of the material. While comprehensive toxicological data for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile may not be readily available, we can infer its potential risks by examining its chemical structure and data from analogous compounds.

  • The Trifluoromethyl Group (-CF3): This group is known to increase the lipophilicity and metabolic stability of molecules, which can enhance their biological activity and potential toxicity.

  • The Nitrile Group (-CN): This functional group is a known toxicophore, which can metabolize to release cyanide, a potent inhibitor of cellular respiration.

  • The Pyridine Ring: Pyridine derivatives can vary widely in toxicity, but many exhibit some level of skin, eye, and respiratory irritation.

Data from structurally similar compounds, such as 2-amino-6-(trifluoromethyl)pyridine and 6-hydroxy-4-(trifluoromethyl)nicotinic acid, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, we must operate under the precautionary principle and treat this compound as hazardous upon inhalation, ingestion, and dermal contact.

Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol

The foundation of safe chemical handling is a multi-layered PPE strategy. This is not a checklist, but a dynamic system that must be adapted to the specific procedure and scale of your work.

Hand Protection: The Critical Barrier

Skin contact is a primary route of exposure. The choice of glove material is therefore non-negotiable.

Glove Selection Rationale:

Glove MaterialProtective CapabilityRecommendation
Nitrile Excellent resistance to a wide range of chemicals, including acids, bases, and solvents.[3][4][5] Good puncture resistance.[6]Primary Recommendation. Use a minimum thickness of 5-mil for splash protection.[7]
Neoprene Similar chemical resistance profile to nitrile; a suitable alternative.Secondary Recommendation.
Latex Can degrade upon exposure to certain chemicals and is a common allergen.[5]Not Recommended.
Vinyl Offers poor protection against most hazardous chemicals.Not Recommended.

Operational Protocol: Double-Gloving

For all handling procedures, the use of two pairs of nitrile gloves is mandatory. This practice significantly reduces the risk of exposure in case the outer glove is breached and allows for the safe removal of a contaminated outer layer without exposing the skin.

Step-by-Step Gloving Procedure:

  • Inspect: Before use, carefully inspect both pairs of gloves for any signs of degradation, punctures, or tears.

  • Don Inner Glove: Place the first pair of gloves on clean, dry hands.

  • Don Outer Glove: Place the second pair of gloves over the first, ensuring the cuff of the outer glove is pulled over the sleeve of your lab coat.

  • Replace Promptly: Immediately remove and replace the outer glove if you suspect contamination.[7] For prolonged procedures, replace the outer glove every 60-90 minutes as a precautionary measure.

Eye and Face Protection

All procedures must be conducted with, at a minimum, chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. For tasks with a higher risk of splashing—such as transfers of solutions or work with larger quantities—a full-face shield must be worn in addition to safety goggles.[2][8]

Respiratory Protection

The primary engineering control for preventing inhalation exposure is a certified chemical fume hood.[1][8] All weighing, handling, and transfer of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile must be performed within a functioning fume hood. In the rare event of a fume hood failure or a large spill, respiratory protection will be necessary.

Respirator TypeApplication
N95/FFP2 Particulate RespiratorInadequate; does not protect against chemical vapors or gases.
Half-Mask Air-Purifying Respirator (APR) with Organic Vapor CartridgesSuitable for emergency response to small spills or brief exposures during equipment failure.
Full-Face Air-Purifying Respirator (APR) with Organic Vapor CartridgesRecommended for larger spills, as it also provides eye and face protection.[2]

Note: All respirator use requires prior medical clearance and a formal fit-test as per OSHA regulations (29 CFR 1910.134) or equivalent local standards.

Protective Clothing

A flame-resistant lab coat, fully buttoned with sleeves down, is required at all times. For procedures involving significant quantities (e.g., >10 grams), a chemically resistant apron should be worn over the lab coat.[8] Do not wear shorts or open-toed shoes in the laboratory.

Integrated Workflow: A Step-by-Step Safety Process

This workflow diagram illustrates the integration of safety measures at every stage of handling.

Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Chemical Fume Hood) cluster_cleanup 3. Post-Handling Phase A Review SDS & SOP B Inspect & Don PPE (Double Gloves, Goggles, Lab Coat) A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Perform Reaction/Procedure D->E F Decontaminate Surfaces & Glassware E->F G Segregate & Label Hazardous Waste F->G H Doff PPE in Correct Order G->H I Wash Hands Thoroughly H->I

Caption: A comprehensive workflow from preparation to cleanup.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance. All materials contaminated with 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile must be treated as hazardous waste.

Waste Segregation is Key:

  • Solid Waste: Used gloves, weigh paper, bench paper, and any other contaminated solid materials must be placed in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.[8][9]

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses must be collected in a sealed, properly vented, and clearly labeled "Halogenated Organic Liquid Waste" container.[9]

  • Sharps: Contaminated needles, syringes, or razor blades must be disposed of in an approved sharps container.

Waste_Segregation Start Contaminated Material Is_Liquid Is it liquid? Start->Is_Liquid Is_Sharp Is it a sharp? Is_Liquid->Is_Sharp No Liquid_Container Halogenated Liquid Waste Is_Liquid->Liquid_Container Yes Solid_Container Halogenated Solid Waste Is_Sharp->Solid_Container No Sharps_Container Sharps Waste Is_Sharp->Sharps_Container Yes

Caption: Decision tree for proper waste segregation.

Protocol for Glassware Decontamination:

  • Initial Rinse: Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Every drop of this rinsate is hazardous and must be collected in the designated "Halogenated Organic Liquid Waste" container.

  • Final Wash: Only after the solvent rinse can the glassware be washed with soap and water.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8] The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[9][10]

By integrating these detailed protocols into your daily work, you build a foundation of safety that protects you, your colleagues, and your research.

References

  • Benchchem. (n.d.). Proper Disposal of 5-(Trifluoromethyl)pyridine-2-thiol: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Trifluoromethyl)pyridine.
  • Benchchem. (n.d.). Proper Disposal of 5-(Trifluoromethyl)pyridine-2-thiol: A Step-by-Step Guide for Laboratory Professionals.
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety.
  • The Science And Safety Behind The Use Of Nitrile Gloves. (2024, January 18).
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Amino-6-(trifluoromethyl)pyridine.
  • Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.
  • ChemWhat. (n.d.). 2-HYDROXY-4-METHYL-6-TRIFLUOROMETHYL-NICOTINNITRILE CAS#: 116548-08-4.
  • ECHEMI. (n.d.). 6-Hydroxy-4-(trifluoromethyl)nicotinic acid SDS, 849020-87-7 Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). 6-Methyl-2-(methylsulfonyl)-4-(trifluoromethyl)nicotinonitrile Safety Data Sheet.

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